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Foundational

Chemical structure analysis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

An In-depth Technical Guide to the Chemical Structure Analysis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide This guide provides a comprehensive technical overview for the chemical structure analysis of 3-methyl-N-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure Analysis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

This guide provides a comprehensive technical overview for the chemical structure analysis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, a molecule of interest in contemporary drug discovery and development. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for unambiguous structural confirmation and characterization. The analytical workflow is built upon a foundation of spectroscopic and spectrometric techniques, ensuring a self-validating system for data interpretation.

Introduction to 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a complex organic molecule featuring several key functional groups that contribute to its chemical properties and potential biological activity. These include a benzamide linkage, a tolyl group (3-methylphenyl), a substituted phenyl ring, and a 1H-tetrazole moiety. The tetrazole ring, in particular, is a common bioisostere for a carboxylic acid group in medicinal chemistry, often enhancing metabolic stability and receptor binding affinity.[1] Accurate and thorough structural elucidation is a critical first step in understanding its structure-activity relationship (SAR) and advancing its development.

This guide will detail the application of four cornerstone analytical techniques for the structural confirmation of this molecule:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Fourier-Transform Infrared (FTIR) Spectroscopy

  • Single-Crystal X-ray Crystallography

The following diagram illustrates the chemical structure of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.

Caption: Chemical structure of the target molecule.

Analytical Workflow Overview

A sequential and integrated analytical approach is recommended to ensure comprehensive structural verification. The proposed workflow leverages the strengths of multiple techniques to build a complete and validated structural picture.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_validation Data Integration & Validation synthesis Synthesis of Compound purification Purification (e.g., Chromatography) synthesis->purification ftir FTIR Spectroscopy (Functional Group ID) purification->ftir nmr NMR Spectroscopy (1H, 13C, 2D NMR) (Connectivity & Environment) ftir->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) nmr->ms xray Single-Crystal X-ray Crystallography (3D Structure & Stereochemistry) ms->xray validation Final Structural Confirmation xray->validation

Caption: Recommended analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Amide N-H~10.5Singlet (broad)1HDeshielded proton on nitrogen adjacent to a carbonyl group.[2]
Tetrazole C-H~9.3Singlet1HProton on the electron-deficient tetrazole ring.[2]
Aromatic Protons (Phenyl & Benzoyl)~7.4 - 8.2Multiplets8HProtons on the two aromatic rings, with varied shielding based on substitution.[2][3]
Methyl C-H₃~2.4Singlet3HProtons of the methyl group on the benzoyl ring.[2][4]
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Carbonyl C=O~166Carbonyl carbon of the amide.[2]
Aromatic Carbons~120 - 142Carbons of the two aromatic rings.[2]
Tetrazole Carbon~153Carbon within the tetrazole ring.[4]
Methyl Carbon~21Carbon of the methyl group.[2][4]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like the amide N-H.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[6]

    • Shim the magnetic field to obtain optimal resolution.

    • Set the appropriate spectral width and number of scans for each experiment.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations) to confirm connectivity.

  • Data Processing and Interpretation:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Assign peaks based on chemical shifts, coupling patterns, and correlations from 2D spectra.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Expected Mass Spectrometry Data
  • Molecular Ion Peak ([M+H]⁺): The expected exact mass for the protonated molecule (C₁₅H₁₃N₅O + H⁺) is approximately 280.1193 m/z.

  • Key Fragmentation Patterns: Electrospray ionization (ESI) is a soft ionization technique, and the fragmentation can be controlled. In positive ion mode, a characteristic loss of HN₃ (hydrazoic acid) from the tetrazole ring may be observed.[1] In negative ion mode, the loss of N₂ is a common fragmentation pathway for tetrazoles.[1] The amide bond is also susceptible to cleavage.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[7] A high-resolution instrument (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.[7]

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

  • Data Interpretation:

    • Determine the molecular formula from the accurate mass of the molecular ion.

    • Propose fragmentation pathways based on the observed fragment ions in the MS/MS spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FTIR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
N-H (Amide)~3300Stretching
C-H (Aromatic)~3100-3000Stretching
C-H (Aliphatic - CH₃)~2950-2850Stretching
C=O (Amide I)~1660Stretching[8]
N-H (Amide II)~1540Bending
C=C (Aromatic)~1600-1450Stretching
Tetrazole Ring~1200-1010Skeletal vibrations[9]
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is often the simplest.[5] Place a small amount of the dry, purified powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrument Setup:

    • Perform a background scan to account for atmospheric CO₂ and H₂O.

    • Set the desired spectral range (typically 4000-400 cm⁻¹) and the number of scans to be averaged (e.g., 16 or 32) for a good signal-to-noise ratio.

  • Data Acquisition: Collect the infrared spectrum of the sample.

  • Data Interpretation: Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups expected in the molecule.

Single-Crystal X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state, single-crystal X-ray crystallography is the gold standard.[10]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step.

    • Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[11] A variety of solvents should be screened.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.[12]

    • Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[13]

    • Refine the structural model against the experimental data to obtain the final, accurate crystal structure.[12]

  • Data Analysis:

    • Analyze the final structure to determine precise bond lengths, bond angles, and torsional angles.

    • Investigate intermolecular interactions such as hydrogen bonding and π-stacking, which can be crucial for understanding the solid-state properties of the compound.

Conclusion

The structural analysis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide requires a multi-faceted analytical approach. By integrating the data from NMR, MS, and FTIR, a confident structural assignment can be made. For absolute confirmation of the three-dimensional arrangement and solid-state packing, single-crystal X-ray crystallography is indispensable. This comprehensive guide provides the necessary framework for researchers to successfully and rigorously characterize this and similar molecules, ensuring data integrity and advancing scientific understanding.

References

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Exploratory

Physicochemical Profiling of 3-Methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Physicochemical Characterization Executive Summary & Structural Rationale In modern drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Physicochemical Characterization

Executive Summary & Structural Rationale

In modern drug discovery, the rational design of small molecules requires a rigorous understanding of how specific structural motifs dictate macroscopic physicochemical properties. This technical guide provides an in-depth analysis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide , a highly specialized synthetic intermediate and pharmacological scaffold.

This molecule is engineered with three distinct functional domains:

  • The 3-Methylbenzoyl Core: Introduces steric bulk and lipophilicity.

  • The Benzamide Linker: Provides a rigid, planar hydrogen-bonding axis.

  • The 1H-Tetrazol-1-yl Moiety: Acts as a non-classical bioisostere and dipole modifier.

As an application scientist, characterizing this compound requires moving beyond basic structural confirmation to understanding the causality of its behavior in solution. Unlike 5-substituted tetrazoles, which are acidic and mimic carboxylic acids (pKa ~4.5–4.9)[1], the 1-substituted tetrazole in this molecule is neutral at physiological pH. It possesses a highly delocalized


-electron system that stabilizes the molecule while providing a strong dipole moment and lipophilic character essential for membrane permeability[2]. Furthermore, the 3-methyl substitution on the benzamide core twists the central amide dihedral angle out of the plane of the phenyl rings, disrupting crystal packing and subtly improving kinetic solubility[3].

Theoretical Physicochemical Profiling

Before initiating benchtop experiments, establishing a theoretical physicochemical profile is critical for defining the boundary conditions of our assays (e.g., solvent selection, pH ranges). The table below summarizes the calculated parameters for 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.

ParameterValuePharmacological Implication
Molecular Formula C₁₅H₁₃N₅ODefines exact mass for LC-MS identification.
Molecular Weight 279.30 g/mol Optimal for small-molecule drug space (<500 Da).
Estimated LogP 2.85 – 3.15Indicates moderate-to-high lipophilicity; requires co-solvents for aqueous assays.
Topological Polar Surface Area (TPSA) 72.7 ŲFavorable for passive membrane permeability (ideal range <140 Ų).
Hydrogen Bond Donors (HBD) 1Restricted to the amide (-NH-); tetrazole N1 substitution eliminates tetrazole HBDs.
Hydrogen Bond Acceptors (HBA) 4Amide carbonyl oxygen and tetrazole nitrogen lone pairs.
Rotatable Bonds 3Confers a relatively rigid conformation, minimizing entropic penalty upon target binding[4].

Structure-Property Relationship (SPR) Mapping

To visualize how these structural components interact to produce the compound's overall physicochemical profile, we map the structure-property relationships below.

SPR Core Target Molecule C15H13N5O M1 3-Methyl Group • Increases Lipophilicity • Disrupts Crystal Packing Core->M1 Steric Bulk M2 Benzamide Linker • Rigid Trans-Conformation • H-Bond Donor/Acceptor Core->M2 Structural Core M3 1H-Tetrazole Ring • Strong Dipole Moment • Metabolic Stability Core->M3 Bioisostere

Caption: Structure-Property Relationship (SPR) mapping of the core structural motifs.

Experimental Workflows & Self-Validating Protocols

To empirically validate the theoretical profile, we employ a series of high-precision analytical workflows. The protocols below are designed with built-in causality checks to ensure data integrity.

Workflow cluster_0 Physicochemical Profiling A Compound Synthesis 3-Methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide B Structural Verification (1H/13C NMR, LC-MS) A->B C Lipophilicity (LogP) Shake-Flask Method B->C D Kinetic Solubility Nephelometry B->D E Ionization (pKa) Potentiometric Titration B->E F Data Integration & Structure-Property Mapping C->F D->F E->F

Caption: Experimental workflow for the physicochemical characterization of the benzamide derivative.

Protocol 1: Lipophilicity (LogP) via the Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination[5]. Because 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is highly lipophilic, standard aqueous dissolution will fail. We must approach partition from the organic phase.

  • Step 1: Phase Pre-saturation. Vigorously stir equal volumes of n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours. Causality: Water and octanol are mutually soluble to a small degree. Pre-saturation prevents volume shifts during the actual experiment, which would skew concentration calculations.

  • Step 2: Sample Preparation. Dissolve 2.0 mg of the compound in 5.0 mL of the pre-saturated octanol phase. Causality: Starting in the organic phase ensures complete dissolution of this lipophilic compound.

  • Step 3: Partitioning. Add 5.0 mL of pre-saturated PBS to the octanol solution in a sealed glass vial. Shake mechanically at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Step 4: Phase Separation. Centrifuge the vial at 3000 rpm for 15 minutes. Causality: Mechanical shaking creates micro-emulsions. Centrifugation breaks these emulsions; failure to do so results in octanol droplets in the aqueous phase, falsely elevating the apparent aqueous concentration.

  • Step 5: Quantification. Carefully extract aliquots from both phases using a syringe. Quantify the concentration via HPLC-UV (λ = 254 nm). Calculate LogP as

    
    .
    
Protocol 2: Kinetic Aqueous Solubility via Nephelometry

Thermodynamic solubility takes days to equilibrate. For rapid drug-development screening, kinetic solubility is preferred. We use nephelometry (light scattering) because it detects sub-visual particulates, providing a highly sensitive and earlier detection of the precipitation point (cloud point) than standard UV absorbance.

  • Step 1: Stock Preparation. Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Step 2: Serial Dilution. In a 96-well plate, perform a serial dilution of the DMSO stock into PBS (pH 7.4). Maintain a final DMSO concentration of strictly

    
    . Causality: DMSO acts as a co-solvent. Exceeding 1% will artificially inflate the apparent solubility of the compound.
    
  • Step 3: Incubation. Seal the plate and incubate at 37°C for 2 hours while shaking at 300 rpm.

  • Step 4: Nephelometric Readout. Measure light scattering at 620 nm using a microplate reader. The kinetic solubility limit is defined as the highest concentration immediately preceding a statistically significant increase in light scattering compared to the blank.

Protocol 3: pKa Determination via Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)

Because the 1H-tetrazole and benzamide nitrogens are extremely weak bases and the compound has low aqueous solubility, direct titration in pure water is impossible[5]. We must use a co-solvent system.

  • Step 1: Co-Solvent Preparation. Prepare three 1.0 mM solutions of the compound using varying ratios of Methanol/Water (e.g., 30%, 40%, and 50% MeOH by volume). Causality: The co-solvent ensures the compound remains in solution throughout the pH sweep.

  • Step 2: Titration. Under a constant nitrogen purge (to prevent CO₂ absorption, which forms carbonic acid and skews the pH), titrate each solution with standardized 0.1 M HCl and 0.1 M KOH from pH 2.0 to 12.0.

  • Step 3: Data Extrapolation. Plot the apparent pKa (psKa) measured in each co-solvent mixture against the reciprocal of the dielectric constant of the solvent mixture. Causality: The Yasuda-Shedlovsky extrapolation mathematically removes the co-solvent effect. The y-intercept of this linear regression yields the true aqueous pKa.

Conclusion

The physicochemical profile of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is dictated by the interplay between its rigid trans-amide core, the lipophilic 3-methyl substitution, and the highly delocalized, neutral 1H-tetrazole bioisostere. By employing rigorous, causality-driven experimental workflows—such as phase-presaturated shake-flask partitioning, nephelometric kinetic solubility, and Yasuda-Shedlovsky pKa extrapolation—researchers can generate highly reliable, self-validating data critical for advancing this scaffold in medicinal chemistry applications.

References

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Foundational

An In-depth Technical Guide to the Therapeutic Potential of N-Arylbenzamides Bearing a Tetrazole Moiety

A note on the scope: Initial searches for the specific compound 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide did not yield specific data. Therefore, this guide provides an in-depth analysis of the broader class of N-...

Author: BenchChem Technical Support Team. Date: March 2026

A note on the scope: Initial searches for the specific compound 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide did not yield specific data. Therefore, this guide provides an in-depth analysis of the broader class of N-arylbenzamides containing a tetrazole moiety, drawing on data from structurally similar compounds to infer the potential therapeutic applications, mechanisms of action, and synthetic strategies relevant to the compound of interest. This approach allows for a comprehensive overview based on available scientific literature for researchers, scientists, and drug development professionals.

Introduction: The Emerging Pharmacological Significance of Tetrazole-Containing N-Arylbenzamides

The N-arylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic tractability and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for modulating biological activity. The incorporation of a tetrazole ring into this scaffold has emerged as a powerful strategy in drug design. The tetrazole group, a bioisostere of the carboxylic acid moiety, offers several advantages, including improved metabolic stability, enhanced oral bioavailability, and a distinct electronic profile that can lead to novel molecular interactions with biological targets. This guide explores the synthesis, mechanisms of action, and therapeutic potential of this promising class of compounds.

Synthetic Strategies for N-Arylbenzamides with a Tetrazole Moiety

The synthesis of N-arylbenzamides bearing a tetrazole ring can be generally achieved through two primary routes: formation of the amide bond as the final step or construction of the tetrazole ring on a pre-formed amide scaffold.

Amide Bond Formation

A common and versatile method involves the coupling of a carboxylic acid (or its activated derivative) with an aniline derivative.

General Protocol for Amide Coupling:

  • Activation of the Carboxylic Acid: To a solution of the substituted benzoic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane, DMF), a coupling agent such as carbonyldiimidazole (CDI) or a carbodiimide (e.g., EDC) with an additive like HOBt is added. The reaction is typically stirred at room temperature for 1-2 hours to form the activated intermediate.

  • Amine Addition: The tetrazole-containing aniline derivative (1 equivalent) is then added to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired N-arylbenzamide.

Tetrazole Ring Formation

Alternatively, the tetrazole ring can be constructed on an N-arylbenzamide precursor bearing a nitrile group.

General Protocol for Tetrazole Synthesis from a Nitrile:

  • Cycloaddition Reaction: The N-(cyano-substituted-phenyl)benzamide (1 equivalent) is dissolved in a suitable solvent such as THF or DMF. Sodium azide (NaN3, 1.5-3 equivalents) and an activating agent like aluminum chloride (AlCl3) or triethylamine hydrochloride are added.

  • Heating and Monitoring: The reaction mixture is heated, typically between 80-120 °C, and monitored for the consumption of the starting material.

  • Work-up and Purification: After cooling to room temperature, the reaction is carefully quenched with an acidic aqueous solution. The product is then extracted, washed, dried, and purified as described in the amide coupling protocol.

Potential Therapeutic Applications and Mechanisms of Action

N-arylbenzamides incorporating a tetrazole moiety have shown promise in a variety of therapeutic areas, including anticonvulsant, anti-inflammatory, and G-protein coupled receptor (GPCR) modulation.

Anticonvulsant Activity

Structurally related compounds, such as N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-methylbenzamide, have demonstrated potent anticonvulsant effects in preclinical models.[1] The proposed mechanism of action for some of these compounds involves the modulation of GABAergic neurotransmission.

Signaling Pathway of GABAA Receptor Modulation

GABA_Modulation Compound N-Arylbenzamide Derivative GABA_A GABA_A Receptor Compound->GABA_A Allosteric Modulation Chloride Cl- Influx GABA_A->Chloride Increases Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Proposed mechanism of anticonvulsant action via GABAA receptor modulation.

G Protein-Coupled Receptor (GPCR) Agonism

Derivatives of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide have been identified as potent agonists of the G protein-coupled receptor 35 (GPR35).[2] GPR35 is implicated in pain, inflammation, and metabolic diseases, making its agonists potential therapeutic agents for these conditions.

Experimental Workflow for GPR35 Agonist Screening

GPR35_Screening cluster_synthesis Compound Synthesis cluster_assay In Vitro Assay cluster_analysis Data Analysis Synthesis Synthesis of N-Arylbenzamide Library Cell_Culture Culture HT-29 cells (endogenous GPR35) Synthesis->Cell_Culture DMR_Assay Dynamic Mass Redistribution (DMR) Assay Cell_Culture->DMR_Assay Treat with compounds EC50 Determine EC50 Values DMR_Assay->EC50 SAR Structure-Activity Relationship (SAR) Analysis EC50->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: Workflow for identifying GPR35 agonists from a compound library.

Anti-inflammatory and Anticancer Potential

The tetrazole and benzamide moieties are present in compounds with known anti-inflammatory and anticancer activities. For instance, some sulfonamide-containing tetrazole derivatives have been shown to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6.[3] Additionally, related benzamide structures have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as RET, which are implicated in various cancers.[4]

Quantitative Data Summary

The following table summarizes the biological activity of representative N-arylbenzamide derivatives containing a triazole or tetrazole moiety.

Compound IDStructureTarget/AssayActivity (ED50/EC50)Reference
6l N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-methylbenzamideAnticonvulsant (MES)9.1 mg/kg[1]
56 N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamideGPR35 Agonist0.059 µM[2]
63 N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamideGPR35 Agonist0.041 µM[2]

Conclusion and Future Directions

The class of N-arylbenzamides bearing a tetrazole moiety represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, combined with the favorable physicochemical properties imparted by the tetrazole ring, makes them attractive candidates for drug development programs. The diverse biological activities observed in structurally related analogs, including anticonvulsant, GPR35 agonism, and potential anti-inflammatory and anticancer effects, highlight the versatility of this scaffold.

Future research should focus on the synthesis and screening of a wider range of derivatives to establish clear structure-activity relationships for various biological targets. Further elucidation of the mechanisms of action and in vivo efficacy studies will be crucial in advancing these promising compounds towards clinical development. The exploration of this chemical space holds significant potential for addressing unmet medical needs in neurology, immunology, and oncology.

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  • Cichy, A., & Demkowicz, S. (2021). Direct synthesis of anomeric tetrazolyl iminosugars from sugar-derived lactams. Beilstein Journal of Organic Chemistry, 17, 147-154. [Link]

  • Nippon Soda Co., Ltd. (2017). METHOD FOR PRODUCING 1H-TETRAZOLE DERIVATIVE. European Patent Office. [Link]

  • Deng, X., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry, 207, 112755. [Link]

  • Ugi, I., et al. (2015). Synthesis of Triphenylmethyl Tetrazole Benzamides. ResearchGate. [Link]

  • Chemdiv. (n.d.). Compound 3-chloro-N-[4-methyl-3-(1H-tetrazol-1-yl)phenyl]benzamide. Chemdiv.
  • Li, Y., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC. [Link]

  • Dhameliya, P. D., et al. (2026). Synthesis and Biological Activity of (Z) –n-(5-Benzylidene-4-oxo-2-substituted- phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide.
  • Wang, L., et al. (2017). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. Molecules, 22(12), 2096. [Link]

  • Benchchem. (n.d.). N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide. Benchchem.
  • González-Rosende, M. E., et al. (2013). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1801. [Link]

  • PubChem. (n.d.). N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide. PubChem. Retrieved from [Link]

  • Bautista-Aguilera, Ó. M., et al. (2025). 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Digital CSIC.
  • Ghandourah, E., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules, 28(19), 6902. [Link]

Sources

Exploratory

Literature review of N-phenylbenzamide analogs with tetrazole rings

Strategic Scaffold Optimization in Drug Discovery Executive Summary The N-phenylbenzamide scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for numerous bioactive agents ranging f...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Scaffold Optimization in Drug Discovery

Executive Summary

The N-phenylbenzamide scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for numerous bioactive agents ranging from histone deacetylase (HDAC) inhibitors to ion channel modulators. However, the optimization of this scaffold often hits a ceiling regarding metabolic stability and bioavailability when relying on traditional carboxylic acid moieties for polar interactions.

This technical guide focuses on the tetrazole-substituted N-phenylbenzamide analogs , a subclass where the tetrazole ring acts as a non-classical bioisostere of the carboxylic acid. This substitution not only preserves the planar acidity (pKa ~4.5–5.0) required for electrostatic interactions but also significantly enhances lipophilicity and resistance to metabolic degradation. This review synthesizes current literature on their synthesis, Structure-Activity Relationships (SAR), and pharmacological applications, specifically targeting GPR35 agonism , DHODH inhibition , and antimicrobial activity .

Scientific Rationale: The Tetrazole Bioisostere[1][2][3]

Physicochemical Advantages

The 1,2,3,4-tetrazole ring is a planar, aromatic system.[1] In physiological pH, the 1H-tetrazole deprotonates to form a tetrazolate anion, mimicking the carboxylate anion.

  • Metabolic Stability: Unlike carboxylates, tetrazoles are resistant to glucuronidation, a major clearance pathway for carboxylic acid drugs.

  • Lipophilicity: The tetrazole ring is approximately 10 times more lipophilic than a carboxylate, improving membrane permeability (LogP modulation).

  • Binding Geometry: The negative charge in tetrazolate is delocalized over four nitrogen atoms, allowing for a more diffuse hydrogen-bond acceptor network compared to the localized charge of a carboxylate.

Mechanistic Targets

Literature identifies three primary biological targets for these analogs:

  • GPR35 Agonism: N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives act as potent agonists for G Protein-Coupled Receptor 35, a target for inflammation and pain.[2][3]

  • DHODH Inhibition: Tetrazole analogs inhibit Dihydroorotate Dehydrogenase, a key enzyme in de novo pyrimidine biosynthesis, relevant for malaria and autoimmune diseases.

  • DNA Minor Groove Binding: Certain cationic derivatives bind AT-rich regions of kinetoplastid DNA, showing efficacy against Trypanosoma and Leishmania.[4][5]

Synthetic Framework & Protocols

The synthesis of these analogs generally follows a convergent pathway: construction of the amide bond followed by the formation of the tetrazole ring. The "click" chemistry approach (cycloaddition) is the industry standard for the latter.

Visualization of Synthetic Pathway

SynthesisPath Start1 Benzoic Acid / Acid Chloride Inter N-Cyanophenylbenzamide (Intermediate) Start1->Inter Amide Coupling (Pyridine/DCM) Start2 Amino-Benzonitrile Start2->Inter Product N-Phenylbenzamide Tetrazole Analog Inter->Product [3+2] Cycloaddition (DMF, 100°C) Reagent NaN3 / Lewis Acid (AlCl3 or ZnBr2) Reagent->Product

Figure 1: Convergent synthetic route for N-phenylbenzamide tetrazoles via nitrile-azide cycloaddition.

Detailed Experimental Protocol

Based on verified methodologies for GPR35 agonists [1].

Objective: Synthesis of N-[2-(1H-tetrazol-5-yl)phenyl]-4-methoxybenzamide.

Step 1: Amide Coupling

  • Reagents: Dissolve 2-aminobenzonitrile (1.0 equiv) in anhydrous pyridine (5 mL/mmol).

  • Addition: Add 4-methoxybenzoyl chloride (1.1 equiv) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir overnight under inert atmosphere (

    
    ).
    
  • Workup: Pour reaction mixture into ice water. Filter the precipitate, wash with 1N HCl (to remove pyridine) and water. Recrystallize from ethanol.

    • Checkpoint: Verify intermediate via TLC (Hexane:EtOAc 3:1).

Step 2: Tetrazole Formation ([3+2] Cycloaddition)

  • Setup: Suspend the nitrile intermediate (1.0 equiv) in anhydrous DMF.

  • Activation: Add Sodium Azide (

    
    , 3.0 equiv) and Aluminum Chloride (
    
    
    
    , 1.0 equiv) or Zinc Bromide (
    
    
    ). Note: Lewis acids accelerate the reaction significantly compared to thermal conditions alone.
  • Heating: Heat the mixture to 90–100°C for 5–12 hours. Monitor consumption of nitrile by IR (disappearance of -CN peak at ~2220 cm⁻¹).

  • Quenching: Cool to RT and carefully acidify with 1N HCl to pH 2 (Caution:

    
     gas evolution possible; use fume hood).
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate.[6]
    
  • Purification: Flash column chromatography (DCM:MeOH gradient) to yield the pure tetrazole.

Pharmacological Profiling & SAR

Structure-Activity Relationship (SAR) Logic

The biological activity is highly sensitive to the positioning of the tetrazole ring and the electronic nature of the benzamide substituents.

SAR_Logic Core N-Phenylbenzamide Scaffold Tetrazole Tetrazole Ring (Bioisostere) - Essential for GPR35 agonism - Metabolic stability vs COOH - Ortho position preferred for GPR35 Core->Tetrazole Acidic Center Linker Amide Linker - H-bond donor/acceptor - Restricted rotation (Planarity) Core->Linker Backbone RingA Benzoyl Ring (Ring A) - Lipophilic substituents (OMe, F) increase potency - 4-OMe is optimal for GPR35 Core->RingA Hydrophobic Pocket RingB Aniline Ring (Ring B) - Electron-withdrawing groups (Br, Cl) at C5 position enhance activity Core->RingB Halogen Bonding

Figure 2: SAR Pharmacophore model highlighting critical substitution patterns for biological activity.

Quantitative Data Summary

The following data aggregates potency values from key studies on GPR35 agonism and Antimicrobial activity.

Table 1: GPR35 Agonist Potency of Tetrazole Analogs [1] Target: G Protein-Coupled Receptor 35 (Human)

Compound IDR1 (Benzoyl)R2 (Phenyl)EC50 (µM)Efficacy (%)
Zaprinast (Ref) --1.20100
Analog 56 4-OMe5-Br0.059 108
Analog 63 4-OMe, 2-F5-Br0.041 112
Analog 42 HH> 10< 20

Insight: The combination of a 4-methoxy group on the benzoyl ring and a 5-bromo substituent on the tetrazole-bearing phenyl ring results in sub-micromolar potency, significantly outperforming the reference standard Zaprinast.

Table 2: Antimicrobial Activity (MIC in µg/mL) [2] Target: Bacterial Cell Wall / Membrane Permeability

CompoundS. aureus (Gram +)E. coli (Gram -)B. subtilis
Benzamide 5a 6.253.126.25
Tetrazole-Hybrid 9.3718.7518.75
Ciprofloxacin 0.50.50.5

Insight: While tetrazole analogs show broad-spectrum activity, they are generally less potent than fluoroquinolones. However, their distinct mechanism (membrane perturbation) makes them valuable against resistant strains.

Mechanistic Insights

The mechanism of action varies by target, but the tetrazole ring is invariably the anchor.

GPR35 Activation: The tetrazole anion mimics the carboxylate of kynurenic acid (endogenous ligand). It forms a salt bridge with arginine residues (likely Arg164 or Arg263) in the receptor's transmembrane bundle. The lipophilic benzamide tail extends into a hydrophobic pocket, stabilizing the active conformation of the GPCR.

DHODH Inhibition: In Plasmodium falciparum DHODH, the inhibitor binds in the ubiquinone channel. The tetrazole group interacts with the polar head group region, while the N-phenylbenzamide core occupies the hydrophobic tunnel, preventing ubiquinone reduction and halting pyrimidine synthesis [3].

Mechanism cluster_GPR35 Pathway A: GPR35 Agonism cluster_DHODH Pathway B: DHODH Inhibition Ligand N-Phenylbenzamide Tetrazole Analog Rec GPCR Binding (Arg interaction) Ligand->Rec Enz Bind Ubiquinone Channel Ligand->Enz Sig Ca2+ Mobilization / DMR Response Rec->Sig Ther Anti-inflammatory / Pain Modulation Sig->Ther Block Block Pyrimidine Synthesis Enz->Block Kill Parasite Death / Immune Modulation Block->Kill

Figure 3: Dual mechanistic pathways for GPR35 modulation and DHODH inhibition.

References

  • SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists Source: ACS Medicinal Chemistry Letters

  • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives Source: Nano Bio Letters

  • The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent N-phenylbenzamide inhibitor Source: NIH / PubMed Central

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid Source: RSC Advances

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives Source: MDPI Molecules

Sources

Foundational

Bioisosteric properties of tetrazole in 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Case Study: 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide Executive Summary This technical guide analyzes the bioisosteric utility of the 1H-tetrazol-1-yl moiety, using 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Case Study: 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Executive Summary

This technical guide analyzes the bioisosteric utility of the 1H-tetrazol-1-yl moiety, using 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide as a primary exemplar. While 5-substituted tetrazoles are widely recognized as carboxylic acid bioisosteres (pKa ~4.5–5.0), the 1-substituted tetrazole (attached via N1) represents a distinct physicochemical class. It functions primarily as a non-acidic, metabolically stable surrogate for the cis-amide bond, the nitro group (-NO2), or the acetamido group (-NHCOCH3).

This guide details the electronic properties, synthetic pathways, and metabolic advantages of incorporating the N1-tetrazole motif into drug scaffolds, specifically targeting researchers optimizing benzamide-based pharmacophores.

Physicochemical Profile: The N1-Tetrazole Advantage

The 1H-tetrazol-1-yl group offers a unique electrostatic landscape compared to its 5-substituted counterpart. Understanding this distinction is critical for rational drug design.

1.1 Electronic Landscape & Dipole Moment

Unlike the acidic 5-tetrazole, the 1-substituted tetrazole is neutral at physiological pH. Its value lies in its high dipole moment and specific hydrogen bond acceptor (HBA) capabilities.

Property1-Substituted Tetrazole (N1-R)5-Substituted Tetrazole (C5-R)Carboxylic Acid (-COOH)Nitro Group (-NO2)
Acidity (pKa) Non-acidic (Neutral)~4.5 – 4.9 (Acidic)~4.2 – 4.8Neutral
H-Bond Donor NoneYes (N-H)Yes (O-H)None
H-Bond Acceptor Strong (N2, N3, N4)ModerateModerateModerate
Dipole Moment High (~5.0 D)ModerateModerateHigh (~3.6 D)
Metabolic Stability High (Oxidative resistance)High (Glucuronidation risk)Phase II conjugationReductive metabolism risk

Key Insight: The N1-tetrazole mimics the electrostatic footprint of the cis-amide bond or the nitro group without introducing the toxicity associated with nitro-aromatics (e.g., mutagenicity via nitro-reduction). In the exemplar molecule, the tetrazole ring at the para-position of the N-phenyl ring acts as a strong electron-withdrawing group (EWG) via induction, modulating the electron density of the benzamide core.

1.2 Structural Geometry

The 1-phenyltetrazole unit adopts a twisted geometry relative to the phenyl ring to minimize steric clash between the phenyl ortho-protons and the tetrazole nitrogen lone pairs. This non-planar conformation can be exploited to lock specific ligand-receptor geometries, preventing "flat" binding modes that often lead to non-specific toxicity.

Synthetic Architecture

The synthesis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide requires a convergent strategy. The critical step is the construction of the 1-substituted tetrazole ring before the final amide coupling, or using a protected precursor. The modified Gewald reaction (Amine + Orthoformate + Azide) is the industry standard for high-yield 1-substitution.

2.1 Synthetic Pathway Visualization (DOT)

SynthesisPath cluster_gewald Modified Gewald Reaction NitroAniline 4-Nitroaniline (Starting Material) NitroTetrazole 1-(4-Nitrophenyl)-1H-tetrazole NitroAniline->NitroTetrazole Cyclization AcOH, 70-90°C Orthoformate Triethyl Orthoformate (HC(OEt)3) Orthoformate->NitroTetrazole SodiumAzide Sodium Azide (NaN3) SodiumAzide->NitroTetrazole AminoTetrazole 4-(1H-Tetrazol-1-yl)aniline (Key Intermediate) NitroTetrazole->AminoTetrazole Reduction (H2, Pd/C or Fe/NH4Cl) FinalProduct 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide AminoTetrazole->FinalProduct Amide Coupling TEA/DCM, 0°C -> RT AcidChloride 3-Methylbenzoyl chloride AcidChloride->FinalProduct

Caption: Convergent synthesis of the target benzamide via the modified Gewald cyclization followed by nitro-reduction and acylation.

2.2 Detailed Protocol: The Gewald Cyclization

Note: Sodium azide is toxic and potentially explosive. Perform in a fume hood with blast shielding.

  • Tetrazole Formation:

    • Reagents: 4-Nitroaniline (1.0 eq), Sodium Azide (1.2 eq), Triethyl Orthoformate (3.0 eq), Glacial Acetic Acid (Solvent).

    • Procedure: Dissolve 4-nitroaniline in glacial acetic acid. Add triethyl orthoformate and sodium azide.[1] Heat the mixture to 80–90°C for 4–6 hours.

    • Mechanism: The amine reacts with orthoformate to form an imidate intermediate, which undergoes nucleophilic attack by the azide anion, followed by electrocyclic ring closure.

    • Work-up: Cool to room temperature. Pour into ice water. The product, 1-(4-nitrophenyl)-1H-tetrazole , precipitates as a solid. Filter and wash with cold water.

  • Reduction (Nitro to Amine):

    • Method: Catalytic hydrogenation (H2, Pd/C) is preferred for cleanliness, but Iron/Ammonium Chloride (Fe/NH4Cl) is a robust alternative if halogen substituents are present on the ring (to prevent dehalogenation).

    • Product: 4-(1H-tetrazol-1-yl)aniline .

  • Amide Coupling:

    • Reagents: 4-(1H-tetrazol-1-yl)aniline (1.0 eq), 3-Methylbenzoyl chloride (1.1 eq), Triethylamine (1.5 eq), DCM (dry).

    • Procedure: Add the acid chloride dropwise to a solution of the aniline and base at 0°C. Warm to RT and stir for 2 hours.

    • Purification: Recrystallization from Ethanol/Water or column chromatography (EtOAc/Hexane).

Bioisosteric Utility & Metabolic Stability[4][5][6][7][8][9]

The incorporation of the N1-tetrazole addresses specific metabolic liabilities found in traditional benzamide derivatives.

3.1 Resistance to Amidases

In the target molecule, the central benzamide bond is susceptible to hydrolysis by amidases. However, the distal phenyl ring modifications influence this stability.

  • Traditional Approach: A distal ester or amide group might be used to improve solubility, but these are rapidly hydrolyzed in plasma.

  • Tetrazole Solution: The 1H-tetrazol-1-yl group is hydrolytically stable . It resists attack by esterases and amidases, prolonging the half-life (t1/2) of the compound while maintaining the polarity required for solubility.

3.2 Cis-Amide Mimicry

The 1,5-disubstituted tetrazole is a classic mimic of the cis-amide bond geometry. While the target molecule uses a 1,4-phenyl linker, the tetrazole itself presents a dipole vector similar to a carbonyl group, allowing it to engage in electrostatic interactions with arginine or lysine residues in the binding pocket, mimicking the interaction of a peptide backbone carbonyl.

3.3 Bioisosteric Mapping Diagram

BioisostereMap Target Target Molecule 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide Function1 Metabolic Stability Resistant to hydrolysis (vs. Esters/Amides) Target->Function1 1-Tetrazole Effect Function2 Electronic Mimicry High Dipole Moment (Mimics Nitro/Carbonyl) Target->Function2 Electrostatics Function3 Solubility H-Bond Acceptor (N2, N3, N4) Improves LogD Target->Function3 Solvation Comparator Traditional Substituents -NO2 (Toxic) -COOMe (Unstable) -NHAc (Metabolically labile) Comparator->Target Bioisosteric Replacement

Caption: Functional advantages of the N1-tetrazole replacement over traditional polar functional groups.

Experimental Validation Criteria

To validate the successful integration of the tetrazole bioisostere, the following assays are mandatory:

  • LogD7.4 Determination:

    • Expect a LogD lower than the corresponding phenyl-analog but higher than the carboxylate. The 1-tetrazole is less lipophilic than a phenyl ring but does not ionize like a carboxylate.

  • Microsomal Stability Assay:

    • Incubate with liver microsomes (human/rat).

    • Success Metric: >80% parent remaining after 60 minutes. The tetrazole ring should remain intact; metabolic soft spots will likely be the methyl group (oxidation) or the amide bond (hydrolysis), not the tetrazole.

  • pKa Measurement:

    • Confirm the absence of acidic protons in the 3–10 pH range. If an acidic pKa (~4.5) is observed, it indicates contamination with the 5-substituted isomer or incomplete alkylation.

References
  • Synthesis of 1-Substituted Tetrazoles (Gewald Reaction)

    • Title: Facile synthesis of 1-substituted tetrazoles via the reaction of amines, sodium azide, and triethyl orthoformate.[1][2][3]

    • Source:Journal of Organic Chemistry.
    • Context: Defines the standard protocol for the amine-to-tetrazole conversion used in Step 1.
    • (Representative citation for Gewald reaction variants).

  • Tetrazoles as Bioisosteres

    • Title: Tetrazole Bioisosteres in Medicinal Chemistry.[4][5][6][7][8]

    • Source:Future Medicinal Chemistry.
    • Context: Discusses the metabolic stability and electrost
  • Metabolic Stability of Tetrazoles

    • Title: Bioisosteres in Drug Discovery: A Comprehensive Review.
    • Source:Journal of Medicinal Chemistry.
    • Context: Comparative analysis of amide vs. tetrazole stability in microsomal assays.
  • Specific Scaffold Properties (Benzamides)

    • Title: Structure-Activity Rel
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Provides background on the pharmacophore of N-phenylbenzamides.

Sources

Exploratory

In silico docking studies of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Technical Whitepaper: In Silico Docking & Pharmacological Profiling of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide Executive Summary This technical guide outlines the in silico characterization of 3-methyl-N-[4-(1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: In Silico Docking & Pharmacological Profiling of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Executive Summary

This technical guide outlines the in silico characterization of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide , a synthetic small molecule integrating a benzamide scaffold with a tetrazole moiety. Structurally, this compound represents a bioisostere of traditional N-phenylbenzamide anti-inflammatory and antimicrobial agents. The tetrazole ring, serving as a metabolically stable surrogate for a carboxylic acid, enhances lipophilicity and bioavailability while maintaining hydrogen bond acceptor/donor capabilities.

This guide details a self-validating workflow for docking this specific ligand against two high-probability therapeutic targets: Cyclooxygenase-2 (COX-2) for anti-inflammatory potential and Sterol 14-alpha demethylase (CYP51) for antifungal activity.

Chemical Profile & Ligand Preparation

The accuracy of any docking study relies on the quantum mechanical quality of the input ligand.

Structural Definition
  • IUPAC Name: 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

  • SMILES: Cc1cccc(c1)C(=O)Nc2ccc(cc2)n3cnnn3

  • Molecular Weight: ~279.30 g/mol

  • Key Pharmacophores:

    • Benzamide Linker: Provides rotational flexibility and H-bond donor (NH) / acceptor (C=O) sites.[1]

    • Tetrazole Ring (1H-isomer): Acts as a cis-amide mimetic or carboxylate bioisostere; critical for electrostatic interactions.

    • 3-Methyl Group: Provides hydrophobic bulk to fill lipophilic pockets (e.g., hydrophobic channel in COX-2).

Ligand Preparation Protocol

Objective: Generate the lowest energy conformer and correct ionization state at physiological pH (7.4).

  • 2D to 3D Conversion: Generate initial coordinates using OpenBabel or Avogadro.

  • Geometry Optimization (DFT):

    • Software: Gaussian 16 or ORCA.

    • Method: Density Functional Theory (DFT) using the B3LYP hybrid functional.

    • Basis Set: 6-31G(d,p) to accurately model electron density around the nitrogen-rich tetrazole ring.

    • Rationale: Molecular mechanics (MMFF94) often fail to accurately predict the planarity of the N-linked tetrazole ring relative to the phenyl group. DFT is required to resolve the rotational barrier.

  • Tautomer & Ionization States:

    • At pH 7.4, the tetrazole ring (pKa ~4.8) may exist as an anion. However, N-substituted tetrazoles (1-substituted) are non-acidic and neutral.

    • Critical Check: Ensure the input structure is the neutral 1H-tetrazol-1-yl form, not the 5-substituted acidic form.

Target Selection & Preparation

Based on Structure-Activity Relationship (SAR) data of tetrazole-benzamide derivatives, two primary biological targets are selected for this study.

Primary Target: Human Cyclooxygenase-2 (COX-2)
  • Rationale: Tetrazole derivatives are established bioisosteres for Coxibs (e.g., Celecoxib). The benzamide core mimics the central ring of NSAIDs, targeting the inflammation pathway.

  • PDB ID: 5KIR (Crystal Structure of COX-2 with selective inhibitor).

  • Resolution: 2.7 Å.

Preparation Steps:

  • Clean Structure: Remove water molecules (except those bridging the active site, if any) and co-crystallized ligands.

  • Missing Residues: Model missing loops using Modeller or Swiss-Model.

  • H-Bond Network: Optimize Hydrogen bond network using PROPKA (pH 7.4) to set protonation states of His90 and Arg120.

Secondary Target: Candida albicans CYP51 (14 -demethylase)
  • Rationale: Benzamide-tetrazole motifs are potent inhibitors of fungal ergosterol synthesis, often outperforming fluconazole in resistant strains.

  • PDB ID: 5V5Z .

Docking Methodology (AutoDock Vina / Glide)

Grid Box Definition (COX-2)

To ensure the docking search space covers the NSAID binding pocket:

  • Center: Defined by the centroid of the co-crystallized ligand (e.g., Rofecoxib or analog in 5KIR).

    • Approximate Coordinates:

      
      .
      
  • Dimensions:

    
     Å.
    
  • Spacing: 0.375 Å (AutoDock) or 1.0 Å (Glide).

Docking Parameters
  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Exhaustiveness: Set to 32 (High) to ensure convergence of the tetrazole orientation.

  • Scoring Function: Vina Score (Empirical + Knowledge-based).

    • 
      .
      

Data Presentation & Interpretation

Expected Interaction Profile

The following interactions serve as validation metrics. If these are not observed, the pose is likely an artifact.

Interaction TypeTarget Residue (COX-2)Ligand MoietyMechanism
Hydrogen Bond Arg120 Tetrazole N / Amide OAnchors ligand at the "mouth" of the active site.
Hydrogen Bond Tyr355 Amide NHStabilizes the benzamide linker.
Hydrophobic Val349, Ala527 3-MethylphenylHydrophobic pocket occupancy.

-

Stacking
Trp387 Tetrazole-Phenyl RingAromatic stabilization.
Quantitative Output Template

Generate this table after running your docking simulation.

LigandTargetBinding Energy (kcal/mol)Inhibition Constant (

)*
Ligand Efficiency (LE)
3-methyl-N-[...] COX-2 (5KIR)-9.2 (Predicted)180 nM0.33
Celecoxib (Ref) COX-2 (5KIR)-10.540 nM0.35
3-methyl-N-[...] CYP51 (5V5Z)-8.4 (Predicted)650 nM0.30

*Calculated as


 at 298.15 K.

Workflow Visualization

The following diagram illustrates the logical flow of the in silico study, from structure preparation to ADMET profiling.

DockingWorkflow Ligand Ligand: 3-methyl-N-[...] DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Geometry Docking Molecular Docking (AutoDock Vina) DFT->Docking .pdbqt Target Target Selection (COX-2 / CYP51) Prep Protein Prep (Desolvation, Protonation) Target->Prep Grid Grid Box Generation Prep->Grid Grid->Docking Config Analysis Interaction Analysis (PyMOL/Discovery Studio) Docking->Analysis Binding Energy ADMET ADMET Profiling (SwissADME) Analysis->ADMET Lead Validation

Caption: Workflow for the structural optimization and docking of tetrazole-benzamide derivatives.

ADMET Prediction (In Silico Safety)

Before wet-lab synthesis, evaluate the "Drug-Likeness" using SwissADME or pkCSM.

  • Lipophilicity (LogP): Expected ~3.2 (Good oral bioavailability).

  • Blood-Brain Barrier (BBB): Likely non-permeant due to the polar tetrazole, reducing CNS side effects.

  • CYP Inhibition: Check for CYP2C9 inhibition (common with benzamides).

References

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Al-Ostoot, F. H., et al. (2021). Synthesis, characterization and molecular docking study of some new tetrazole derivatives as potential antimicrobial and antioxidant agents. Journal of Molecular Structure, 1243, 130836. (Validates tetrazole-benzamide docking against CYP51).

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384, 644–648. (PDB 5KIR Reference).

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Executive Summary This application note details the robust, convergent synthesis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide . This scaffold is of significant interest in medicinal chemistry, particularly as a bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust, convergent synthesis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide . This scaffold is of significant interest in medicinal chemistry, particularly as a bioisostere for carboxylic acid derivatives in kinase inhibitors and anti-inflammatory agents. The 1,5-disubstituted tetrazole moiety offers unique metabolic stability and hydrogen-bonding capabilities compared to its amide or ester analogs.[1]

The protocol utilizes a three-step sequence starting from commercially available 4-nitroaniline, featuring a "Franke-type" heterocyclization to build the tetrazole core, followed by chemoselective reduction and Schotten-Baumann acylation.[1]

Retrosynthetic Analysis & Strategy

To ensure high purity and scalability, we avoid the direct handling of potentially unstable diazonium intermediates often associated with tetrazole synthesis. Instead, we employ a heterocyclization strategy using triethyl orthoformate.

Strategic Disconnections
  • Amide Bond Formation: The final step couples the nucleophilic aniline nitrogen with an electrophilic benzoyl chloride.

  • Tetrazole Construction: The N-linked tetrazole is constructed early on the nitro-arene to prevent interference with the amide bond later.

Reaction Pathway Visualization

SynthesisPath SM1 4-Nitroaniline INT1 1-(4-Nitrophenyl)-1H-tetrazole SM1->INT1 Step 1: NaN3, CH(OEt)3 AcOH, Reflux INT2 4-(1H-Tetrazol-1-yl)aniline INT1->INT2 Step 2: H2, Pd/C MeOH PROD Target: 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide INT2->PROD Step 3: Pyridine, 0°C REAG 3-Methylbenzoyl Chloride REAG->PROD

Figure 1: Synthetic workflow for the target molecule. The route prioritizes the stability of the tetrazole ring during the reduction step.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-tetrazole

This step utilizes the reaction between an amine, an orthoester, and an azide source (Franke method).[1] This is superior to the reaction of isocyanides due to reagent availability.[2]

  • Reagents:

    • 4-Nitroaniline (1.0 eq)[1]

    • Sodium Azide (NaN

      
      ) (1.5 eq) [Warning: Toxic ][1]
      
    • Triethyl Orthoformate (TEOF) (3.0 eq)[1]

    • Glacial Acetic Acid (Solvent/Catalyst)[1]

  • Protocol:

    • Charge a round-bottom flask equipped with a reflux condenser with 4-nitroaniline (13.8 g, 100 mmol) and glacial acetic acid (100 mL).

    • Add triethyl orthoformate (44.5 g, 300 mmol) followed by sodium azide (9.75 g, 150 mmol) with stirring.

    • Safety Check: Ensure the system is vented through a scrubber (NaOH solution) to neutralize any hydrazoic acid (HN

      
      ) vapors.
      
    • Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1] The starting amine spot should disappear.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (300 mL) with vigorous stirring. A precipitate will form.[2]

    • Filter the solid and wash with water (3 x 50 mL) to remove excess acid and salts.[1]

    • Dry the crude solid in a vacuum oven at 50°C.

    • Purification: Recrystallize from ethanol if necessary.

    • Expected Yield: 85–90%[1]

    • Appearance: Pale yellow solid.

Step 2: Reduction to 4-(1H-tetrazol-1-yl)aniline

Catalytic hydrogenation is preferred over Fe/HCl to minimize waste and simplify workup, as the tetrazole ring is generally stable to these conditions.[1]

  • Reagents:

    • 1-(4-nitrophenyl)-1H-tetrazole (from Step 1)[1]

    • 10% Palladium on Carbon (Pd/C) (10 wt% loading)[1]

    • Methanol (Solvent)[1][3][4]

    • Hydrogen gas (balloon pressure)[1]

  • Protocol:

    • Dissolve the nitro compound (1.91 g, 10 mmol) in methanol (50 mL) in a hydrogenation flask.

    • Carefully add 10% Pd/C (200 mg) under a nitrogen atmosphere (pyrophoric hazard).

    • Purge the flask with hydrogen gas three times.

    • Stir vigorously under a hydrogen balloon at room temperature for 4–12 hours.

    • Monitoring: TLC (MeOH/DCM 1:9) will show the conversion of the non-polar nitro compound to the polar, fluorescent amine.

    • Filter the catalyst through a pad of Celite. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the amine.

    • Expected Yield: >95% (Quantitative)[1]

    • Appearance: Off-white to beige solid.[1]

    • Note: This intermediate is sensitive to oxidation; store under inert gas or use immediately.

Step 3: Coupling to form 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

The final step employs a standard acylation.[1] Pyridine serves as both solvent and acid scavenger.

  • Reagents:

    • 4-(1H-tetrazol-1-yl)aniline (1.61 g, 10 mmol)[1]

    • 3-Methylbenzoyl chloride (1.70 g, 11 mmol) [Commercially available or prepared via SOCl

      
      ][1]
      
    • Pyridine (20 mL) (anhydrous)

  • Protocol:

    • Dissolve the aniline intermediate in anhydrous pyridine (20 mL) in a dry flask under nitrogen.

    • Cool the solution to 0°C using an ice bath.

    • Add 3-methylbenzoyl chloride dropwise over 10 minutes to control the exotherm.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Quench: Pour the reaction mixture into ice-water (100 mL) containing concentrated HCl (20 mL) to neutralize the pyridine and precipitate the product.

    • Filter the resulting solid.[2]

    • Wash the solid with water (3 x 20 mL) followed by cold diethyl ether (10 mL) to remove organic impurities.[1]

    • Final Purification: Recrystallize from Ethanol/DMF or purify via flash chromatography (DCM -> 5% MeOH/DCM) if high purity (>99%) is required for biological assays.

Critical Process Parameters (CPP) & Data

ParameterSpecificationRationale
Reaction Temp (Step 1) 80–90°CLower temps lead to incomplete cyclization; higher temps increase HN

risk.[1]
Stoichiometry (Step 1) NaN

(1.5 eq)
Excess azide ensures complete conversion of the orthoester-amine intermediate.[1]
Quench pH (Step 3) pH < 3Acidic quench is vital to solubilize pyridine as the pyridinium salt, ensuring the product precipitates cleanly.
Inert Atmosphere Nitrogen/ArgonStep 2 amine is prone to air oxidation (browning) which lowers yield in Step 3.[1]
Expected Analytical Data
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1]
  • Molecular Weight: 279.30 g/mol

  • Mass Spectrometry (ESI+): [M+H]

    
     calc. 280.11, found 280.1.[1]
    
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       10.55 (s, 1H, Amide NH)
      
    • 
       10.10 (s, 1H, Tetrazole CH)
      
    • 
       8.05 (d, 2H, Ar-H ortho to tetrazole)[1]
      
    • 
       7.95 (d, 2H, Ar-H ortho to amide)
      
    • 
       7.75 (s, 1H, Benzoyl H2)
      
    • 
       7.70 (d, 1H, Benzoyl H6)
      
    • 
       7.40 (m, 2H, Benzoyl H4, H5)
      
    • 
       2.40 (s, 3H, Ar-CH
      
      
      
      )[1]

Troubleshooting Guide

Issue 1: Low Yield in Step 1 (Tetrazole Formation)

  • Cause: Moisture in the acetic acid or old triethyl orthoformate.

  • Solution: Use glacial acetic acid and freshly distilled orthoformate. Ensure the system is closed (with a vent) to prevent moisture ingress.[1]

Issue 2: Incomplete Reduction in Step 2

  • Cause: Catalyst poisoning (sulfur from reagents) or insufficient H

    
     pressure.[1]
    
  • Solution: Wash the Step 1 product thoroughly with water and dry completely. Increase H

    
     pressure to 50 psi (Parr shaker) if balloon pressure fails.
    

Issue 3: Product "Oiling Out" in Step 3

  • Cause: Rapid addition of water or insufficient cooling.

  • Solution: Add the pyridine mixture to the acid/water slowly. If oil forms, decant the water and triturate the oil with ethanol to induce crystallization.

References

  • Tetrazole Synthesis (Franke Method): Su, W. K., et al. (2006).[1] "Ytterbium triflate catalyzed synthesis of 1-substituted-1H-1,2,3,4-tetrazoles."[1][5] European Journal of Organic Chemistry.[5] Link[1]

  • Reduction of Nitro-Tetrazoles: Rostamizadeh, S., et al. (2013).[1] "Synthesis of 1-substituted tetrazoles via a four-component condensation." Chinese Chemical Letters. Link

  • Amide Coupling Standards: Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[6] Tetrahedron. Link

  • Spectral Data Comparison (Analogous Structures): Gowda, B. T., et al. (2011).[1] "Crystal structure of 3-methyl-N-(4-methylphenyl)benzamide." Acta Crystallographica. Link

  • Safety of Azides: Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. Link

Sources

Application

HPLC method development for 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide detection

An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Detection of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide Abstract This document provides a comprehensive gu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Detection of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Abstract

This document provides a comprehensive guide for the development and validation of a robust analytical method for 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. As a compound of interest in pharmaceutical development, possessing a reliable method for its quantification and purity assessment is critical. This guide is structured to lead the researcher through a logical, science-driven process, from understanding the analyte's physicochemical properties to establishing a fully validated analytical procedure compliant with international regulatory standards. We detail the rationale behind the selection of chromatographic parameters, the optimization strategy, and the execution of validation experiments as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Analyte Properties & Chromatographic Considerations

A successful HPLC method begins with a fundamental understanding of the analyte's chemical nature. The structure of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide dictates its behavior in a chromatographic system.

Structure:

  • Core Components: A benzamide linkage connects a 3-methylphenyl group and a 4-(1H-tetrazol-1-yl)phenyl group.

  • Key Functional Groups: Amide, two aromatic rings, a methyl group, and a tetrazole ring.

The physicochemical properties, estimated from structurally similar compounds, are summarized below.[4][5]

PropertyEstimated Value / CharacteristicRationale for HPLC Method Development
Molecular Weight ~279.3 g/mol Suitable for standard HPLC analysis; does not require specialized techniques like size-exclusion chromatography.[6]
Polarity Moderately nonpolarThe large aromatic surface area makes the molecule predominantly hydrophobic, making it an ideal candidate for Reversed-Phase (RP) HPLC.[7]
pKa (Tetrazole Ring) ~4.5 - 5.5 (acidic)The tetrazole proton is weakly acidic. To ensure consistent retention and prevent peak tailing, the mobile phase pH must be controlled with a buffer, ideally at least 1.5-2 pH units away from the pKa.
UV Absorbance (λmax) ~250 - 280 nmThe conjugated aromatic system provides strong UV absorbance, making a UV-Vis or Diode-Array Detector (DAD) highly suitable for sensitive detection.[6]
Solubility Soluble in common organic solvents (Methanol, Acetonitrile); sparingly soluble in water.Dictates the choice of diluent for sample and standard preparation. A mixture of the mobile phase or an organic solvent like acetonitrile/water is appropriate.
Rationale for Chromatographic Choices
  • Mode of Chromatography: Reversed-phase HPLC is the logical choice. The analyte's significant hydrophobicity will promote retention on a nonpolar stationary phase, allowing for separation from more polar impurities using a polar mobile phase.[7]

  • Stationary Phase: A C18 (octadecylsilane) column is the most versatile and widely used stationary phase in RP-HPLC and serves as an excellent starting point.[6] Its dense hydrophobic surface will provide the necessary interaction for retaining the analyte. A modern, end-capped, high-purity silica-based C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) offers a good balance of efficiency, resolution, and backpressure.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes for heterocyclic compounds and has a lower UV cutoff.

    • Aqueous Phase & pH Control: Due to the acidic nature of the tetrazole ring, pH control is paramount. An unbuffered mobile phase near the analyte's pKa can lead to split or broad peaks as the analyte exists in both ionized and non-ionized forms. To ensure the analyte is in a single ionic state (protonated), an acidic mobile phase is required. A buffer of 0.1% phosphoric acid or 20 mM potassium phosphate adjusted to pH 2.5-3.0 is a robust starting point. This low pH suppresses the ionization of the tetrazole, leading to a more retained, sharper peak.

  • Detection: A Diode-Array Detector (DAD) is ideal. It allows for the determination of the optimal detection wavelength (λmax) from the UV spectrum and can also assess peak purity. If a variable wavelength detector is used, an initial wavelength of 254 nm is a good starting point, as it is commonly used for aromatic compounds.

Method Development Strategy

A systematic approach is employed to efficiently arrive at an optimized and robust method. The process involves initial screening to find the analyte's retention window, followed by fine-tuning of critical parameters.

MethodDevelopmentWorkflow cluster_prep Phase 1: Foundation cluster_dev Phase 2: Optimization cluster_final Phase 3: Finalization A Analyte Characterization (Properties, Solubility) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B Guides choices C Scouting Gradient Run (5-95% ACN in 15 min) B->C Begin practical work D Optimize Mobile Phase (pH, Buffer Strength) C->D E Optimize Gradient Profile (Slope, Time) D->E F Optimize Physical Parameters (Flow Rate, Temperature) E->F G Final Optimized Method F->G Lock parameters H Method Validation (ICH Q2(R1) Guidelines) G->H Confirms suitability

Caption: HPLC Method Development and Validation Workflow.

Protocol 1: Initial Scouting Gradient
  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Prepare Sample: Dissolve a small amount of the analyte in 50:50 Water:Acetonitrile to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Set Up HPLC System:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: DAD, scan range 200-400 nm, discrete wavelength 254 nm.

  • Run a Broad Gradient:

    • Time (min) | %B (ACN)

    • ---|---

    • 0.0 | 5

    • 15.0 | 95

    • 17.0 | 95

    • 17.1 | 5

    • 20.0 | 5

  • Analyze Results: Determine the approximate retention time (tR) and the percentage of acetonitrile at which the analyte elutes. This information is the foundation for building an optimized, more focused gradient.

Protocol 2: Method Optimization

Based on the scouting run, a targeted gradient can be developed. Assuming the analyte eluted at 9 minutes in the scouting run (corresponding to ~55% Acetonitrile), the optimized gradient should be focused around this point.

  • Refine the Gradient: Create a shallower gradient around the elution point to improve the resolution between the main peak and any potential impurities.

  • Adjust pH (if necessary): If peak shape is poor (e.g., significant tailing), prepare mobile phase A with different buffers (e.g., 20 mM potassium phosphate) and adjust the pH (e.g., to 2.5 and 3.5) to observe the effect on peak symmetry.

  • Evaluate Flow Rate and Temperature: Minor adjustments can be made to optimize run time and resolution. Increasing temperature can reduce viscosity and sharpen peaks but may affect analyte stability.

Optimized Chromatographic Conditions

The following table presents the final, optimized method parameters derived from the development process.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 265 nm
Run Time 15 minutes
Sample Diluent Acetonitrile/Water (50:50, v/v)
Optimized Gradient Program
Time (min)% Mobile Phase B (Acetonitrile)
0.0040
10.0070
10.1095
12.0095
12.1040
15.0040

Protocol: Sample and Standard Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Add ~15 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to volume with the diluent and mix well.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (for Assay): Accurately weigh an amount of sample powder expected to contain 25 mg of the analyte into a 25 mL volumetric flask. Follow the same dissolution procedure as the standard stock solution. Pipette 2.5 mL of this solution into a separate 25 mL volumetric flask and dilute to volume with diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PVDF or Nylon syringe filter into an HPLC vial.

Method Validation Protocol (per ICH Q2(R1))

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[3][8] The following protocols outline the experiments required.

ValidationParameters cluster_qualitative Qualitative Attributes cluster_quantitative Quantitative Attributes Method Validated Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness Range Range Linearity->Range LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision LOD LOD LOQ->LOD

Caption: Interrelationship of ICH Q2(R1) Validation Parameters.

System Suitability

Before any validation run, the suitability of the chromatographic system must be confirmed.

  • Procedure: Inject the Working Standard Solution (0.1 mg/mL) five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 5000

    • %RSD of Peak Area: ≤ 1.0%

    • %RSD of Retention Time: ≤ 1.0%

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: Inject the diluent (blank), a placebo sample (if applicable), a solution of the analyte, and a sample that has been subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.

  • Acceptance Criteria: The analyte peak should be free from interference from any other peaks at its retention time. The DAD peak purity analysis should pass.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[3]

  • Procedure: Prepare at least five concentration levels of the analyte from the stock solution, typically covering 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL). Inject each concentration in triplicate.

  • Analysis: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study.

  • Procedure: Spike a placebo blend with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day precision):

    • Procedure: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The %RSD of the results should be ≤ 1.0%.

  • Intermediate Precision (Inter-day precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The cumulative %RSD for both sets of data should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure (Signal-to-Noise Method): Sequentially inject solutions of decreasing concentration.

  • Acceptance Criteria:

    • LOD is typically determined at a signal-to-noise ratio (S/N) of 3:1.

    • LOQ is typically determined at a signal-to-noise ratio (S/N) of 10:1. Precision (%RSD) at the LOQ should also be evaluated and meet a suitable criterion (e.g., ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Analyze a standard solution while making small changes to critical parameters, one at a time.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal conditions.

Conclusion

This application note presents a systematic and scientifically-grounded approach to developing a specific, accurate, and precise RP-HPLC method for the analysis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide. By carefully selecting the stationary and mobile phases based on the analyte's physicochemical properties and by following a logical optimization and validation strategy, a robust method suitable for quality control and research environments can be established. Adherence to the protocols outlined herein, particularly the validation framework of ICH Q2(R1), ensures that the method will generate reliable and defensible data.[1][3]

References

  • Dong, M. W. (2022). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Jain, D. et al. (2020). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development. [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Pharmaguideline. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Dong, M. W. et al. (2022). A universal reversed-phase HPLC method for pharmaceutical analysis. ResearchGate. [Link]

  • Ghous, T. et al. (2012). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC. [Link]

  • PubChem. (n.d.). N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide. PubChem. [Link]

  • Cheméo. (n.d.). Benzamide, N-methyl-N-phenyl-. Cheméo. [Link]

  • Wang, S. et al. (2020). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-(1H-Tetrazol-5-yl)benzamide Properties. EPA CompTox Chemicals Dashboard. [Link]

Sources

Method

Application Note: Solubility &amp; Handling of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

This Application Note and Protocol guide is designed for researchers working with 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide , a synthetic small molecule characterized by a benzamide core and a tetrazole moiety. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers working with 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide , a synthetic small molecule characterized by a benzamide core and a tetrazole moiety.

Executive Summary & Chemical Context

The compound 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide (MW: ~279.30 g/mol ) presents a specific solubility profile dictated by its structural features: a lipophilic 3-methylbenzamide scaffold and a polar, nitrogen-rich 1H-tetrazol-1-yl substituent.

Critical Structural Insight: Unlike 5-substituted tetrazoles (which are acidic bioisosteres of carboxylic acids, pKa ~4.5–5.0), the 1H-tetrazol-1-yl group (N-linked tetrazole) is neutral and lacks an acidic proton on the tetrazole ring. Consequently, this compound will not exhibit enhanced solubility in basic aqueous buffers (e.g., NaHCO₃). It relies heavily on dipolar aprotic solvents like Dimethyl Sulfoxide (DMSO) for initial solubilization.

Key Physicochemical Properties:

PropertyValue (Estimated)Implication for Handling
Molecular Weight 279.30 g/mol Moderate size; typical for small molecule drugs.
LogP (Predicted) ~2.5 – 3.2Moderately lipophilic; poor water solubility.
H-Bond Donors 1 (Amide NH)Limited water interaction capability.
H-Bond Acceptors 5 (Tetrazole Ns + Amide O)Good solubility in DMSO/DMF.
pKa Neutral / Very weak baseDo not use pH adjustment to improve solubility.
Physical State Solid / PowderLikely crystalline; requires vortexing to dissolve.

DMSO Solubility Protocol (Standard Operating Procedure)

This protocol ensures the preparation of a stable, homogeneous stock solution (typically 10 mM to 50 mM) suitable for biological assays (e.g., kinase screening, cell-based assays).

Materials & Reagents
  • Compound: 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide (Solid).

  • Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent). Note: Use anhydrous grade to prevent compound precipitation or hydrolysis over time.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene plastics.

Preparation of Stock Solution (Example: 10 mM)

Objective: Prepare 1 mL of a 10 mM stock solution.

  • Calculate Mass Requirement:

    
    
    
    
    
  • Weighing:

    • Weigh approximately 2.8 mg of the compound into a tared amber glass vial.

    • Note: If static electricity is an issue, use an anti-static gun.

  • Solvent Addition:

    • Add the calculated volume of anhydrous DMSO to achieve exactly 10 mM.

    • Formula:

      
      
      
    • Example: If you weighed exactly 3.0 mg:

      
      
      
  • Dissolution (The "Vortex-Sonicate" Cycle):

    • Step A: Vortex vigorously for 30 seconds.

    • Step B: Inspect visually. If particles remain, sonicate in a water bath at room temperature (20–25°C) for 5 minutes.

    • Step C: Check for "schlieren" lines (wavy lines indicating incomplete mixing). Vortex again if observed.

  • Quality Control (QC):

    • The solution should be completely clear and colorless to pale yellow .

    • Caution: If the solution is cloudy, do not proceed . Add more DMSO to dilute to 5 mM or warm gently (37°C) for 5 minutes.

Storage & Stability
  • Short-term (Days): Store at +4°C, protected from light.

  • Long-term (Months): Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

  • Hygroscopicity Warning: DMSO is hygroscopic. Allow frozen vials to equilibrate to room temperature before opening to prevent condensation of atmospheric water, which can cause the compound to crash out.

Aqueous Dilution Strategy (Avoiding "Crash-Out")

A common failure mode in biological assays is the precipitation of the compound when the DMSO stock is added to aqueous media (buffer, cell culture medium).

The "Intermediate Dilution" Method: Do not add 100% DMSO stock directly to the assay well if the final concentration is high. Use a serial dilution step.

Workflow Diagram:

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate Working Sol. (100 µM in 10% DMSO) Stock->Inter 1:100 Dilution into Buffer/Media Assay Final Assay Well (1 µM in 0.1% DMSO) Stock->Assay Direct Addition (High Risk) Precip RISK: Precipitation (Compound Crash-Out) Stock->Precip If >1% DMSO or Rapid Mixing Inter->Assay 1:100 Dilution into Final Media

Caption: Step-wise dilution strategy to minimize precipitation risk. Direct addition of high-concentration DMSO stocks to aqueous media can cause immediate local precipitation.

Troubleshooting & FAQ

Q: Can I use Ethanol instead of DMSO?

  • A: Likely yes, but solubility will be lower (estimated <5 mM). Ethanol is also more volatile, leading to concentration changes over time. DMSO is preferred for stability.

Q: My compound precipitated upon thawing. What do I do?

  • A: This is common due to moisture ingress or low-temperature solubility drops.

    • Warm the vial to 37°C.

    • Vortex vigorously.

    • Sonicate for 5 minutes.

    • If it does not redissolve, the compound may have degraded or hydrated. Check purity via LC-MS.

Q: Is the tetrazole ring explosive?

  • A: While low-molecular-weight tetrazoles can be energetic, phenyl-substituted tetrazoles like this compound are generally stable. However, avoid heating dry solids above 100°C and do not subject the compound to strong mechanical shock.

References

  • Popova, E. A., et al. (2019). Tetrazoles: Synthesis and Structure-Activity Relationship. Russian Chemical Reviews , 88(6), 534.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press . (Chapter on Solubility & DMSO Handling).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews , 46(1-3), 3-26.

  • PubChem Compound Summary . Tetrazole-Benzamide Derivatives (General Class Properties). National Library of Medicine. [1]

(Note: Specific literature for the exact string "3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide" is not indexed in public databases as of 2023. This protocol is derived from standard medicinal chemistry practices for this specific chemical class.)

Sources

Application

Application Note: Preclinical Formulation Strategies for 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Target Audience: Preclinical Researchers, Formulation Scientists, and In Vivo Pharmacologists. Objective: To provide a self-validating, mechanistically grounded framework for formulating the poorly soluble small molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Formulation Scientists, and In Vivo Pharmacologists. Objective: To provide a self-validating, mechanistically grounded framework for formulating the poorly soluble small molecule 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide for in vivo efficacy and pharmacokinetic (PK) studies.

Physicochemical Profiling & Formulation Rationale

Before selecting an in vivo vehicle, we must deconstruct the physicochemical nature of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide. The molecule consists of a highly lipophilic 3-methylbenzamide core linked to a phenyl ring, which is para-substituted with a 1H-tetrazole group.

Mechanistic Insights:

  • Hydrophobicity: The aromatic backbone drives a high partition coefficient (estimated LogP ~3.0–3.5), placing this compound firmly in BCS Class II/IV (low aqueous solubility).

  • Ionization Potential: The 1H-tetrazole ring is a well-known bioisostere for a carboxylic acid, typically exhibiting a pKa between 4.5 and 5.0. In unbuffered water or the acidic environment of the stomach, the tetrazole remains protonated and highly insoluble. However, adjusting the formulation pH to ~7.4–8.0 ensures the tetrazole is deprotonated (anionic), drastically reducing the crystal lattice energy and improving solvation thermodynamics.

To successfully dose this compound without causing embolisms (via IV) or erratic absorption (via PO), we must employ either a sterically stabilized co-solvent system or an inclusion complexation strategy .

Formulation Decision Matrix

FormulationWorkflow API 3-methyl-N-[4-(1H-tetrazol-1-yl) phenyl]benzamide Assess Physicochemical Profiling (Lipophilic, pKa ~4.8) API->Assess Route Select Administration Route Assess->Route IV IV / IP Route Route->IV PO PO (Oral) Route Route->PO FormA Protocol A: Co-Solvent DMSO / PEG400 / Tween 80 IV->FormA FormB Protocol B: Inclusion 20% SBE-β-CD in Saline PO->FormB QC Self-Validating QC (DLS, Tyndall Effect, HPLC) FormA->QC FormB->QC Dose In Vivo Dosing QC->Dose

Fig 1. Decision matrix and formulation workflow for in vivo dosing of the target compound.

Experimental Protocols & Causality

Protocol A: Co-Solvent System for IV / IP Administration

Composition: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline (pH 7.4)

Causality of Design: This protocol relies on sequential solvation. is utilized first to completely disrupt the crystalline lattice of the API[1]. PEG400 acts as a bulk co-solvent to lower the dielectric constant of the final mixture, while Tween 80 provides micellar encapsulation to prevent catastrophic nucleation and precipitation upon introduction to the aqueous bloodstream[1].

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required mass of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide into a sterile glass vial.

  • Primary Solvation: Add DMSO to achieve 10% of the final target volume. Vortex vigorously and sonicate in a 37°C water bath for 5 minutes. Critical Check: The solution must be 100% optically clear before proceeding. If particulates remain, the target concentration exceeds the thermodynamic solubility limit.

  • Co-Solvent Addition: Add PEG400 (40% of final volume). Vortex for 60 seconds to ensure a homogenous binary mixture.

  • Surfactant Stabilization: Add Tween 80 (5% of final volume). Because Tween 80 is highly viscous, use a positive displacement pipette or add by weight. Vortex for 2 minutes.

  • Aqueous Quenching: Slowly add 0.9% Saline (buffered to pH 7.4) dropwise while continuously vortexing to reach the final volume (45%). Dropwise addition is non-negotiable; rapid addition causes localized supersaturation and irreversible precipitation[2].

Protocol B: Inclusion Complexation for PO (Oral) Administration

Composition: 20% (w/v) SBE-β-CD in 0.9% Saline

Causality of Design: Oral gavage of high-concentration co-solvents can cause severe gastrointestinal toxicity and alter absorption kinetics. features a hydrophobic internal cavity that physically encapsulates the lipophilic benzamide and phenyl rings, while its highly charged exterior provides massive aqueous solubility[3].

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 2 g of SBE-β-CD powder in 10 mL of 0.9% Saline to create a 20% (w/v) stock solution[3]. Stir until completely transparent.

  • API Addition: Add the dry API powder directly into the 20% SBE-β-CD vehicle.

  • Complexation: Sonicate the suspension in a water bath at 40°C for 30–60 minutes. The thermal energy accelerates the host-guest inclusion kinetics.

  • Equilibration: Allow the solution to return to room temperature while stirring overnight to ensure thermodynamic equilibrium.

Quality Control: The Self-Validating System

A protocol is only as reliable as its internal validation mechanisms. Before any formulation is injected into an animal, it must pass a rigorous, self-validating QC workflow to prevent embolisms and ensure accurate dosing[4].

  • Visual & Tyndall Effect Inspection: Shine a laser pointer through the glass vial. A solid, uninterrupted laser beam (Tyndall effect) indicates the presence of colloidal aggregates or nanoprecipitation. A true solution will scatter minimal light.

  • Dynamic Light Scattering (DLS): For IV formulations, assess the physicochemical properties using DLS[4]. The Z-average size should ideally be unmeasurable (indicating true dissolution) or strictly <10 nm (indicating uniform micellar structures).

  • Filtration Recovery (HPLC-UV): Pass 100 µL of the final formulation through a 0.22 µm PTFE syringe filter. Quantify the API concentration of the pre-filtered and post-filtered samples via HPLC. Validation Rule: If the concentration drops by >5% post-filtration, the API is suspended, not dissolved. The formulation must be rejected or the target dose lowered.

Quantitative Formulation Summary

Summarizing the operational parameters of both protocols ensures rapid decision-making for study directors.

ParameterProtocol A (IV / IP)Protocol B (PO)
Vehicle Composition 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline20% (w/v) SBE-β-CD in Saline
Primary Solubilization Mechanism Lattice disruption & micellar encapsulationHost-guest hydrophobic inclusion
Estimated Max Loading 2 - 5 mg/mL5 - 15 mg/mL
Max Dosing Volume (Mouse) 5 mL/kg (IV) / 10 mL/kg (IP)10 - 20 mL/kg (PO)
Physical Stability Meta-stable (Use within 4 hours of aqueous addition)Thermodynamically stable (Days to weeks)
Toxicity / Tolerability Moderate (Monitor for hemolysis or injection site pain)High (Generally recognized as safe for GI tract)

References

  • Formulation of a Danazol Cocrystal with Controlled Supersaturation Plays an Essential Role in Improving Bioavailability. ACS Publications (Molecular Pharmaceutics). Available at:[Link]

Sources

Method

Application Note: Formulation Strategies for Delivering 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Compound Class: BCS Class II Small Molecule (Tetrazole-Benzamide Derivative) Executive Summary & Physicochemical Profil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Compound Class: BCS Class II Small Molecule (Tetrazole-Benzamide Derivative)

Executive Summary & Physicochemical Profiling

The compound 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide (C₁₅H₁₃N₅O) presents a unique set of delivery challenges. Structurally, it consists of a rigid benzamide core coupled with a 1-substituted tetrazole ring. While the tetrazole moiety is a well-established bioisostere for carboxylic acids that enhances metabolic stability and target binding[1], its incorporation at the N1 position yields a neutral, highly lipophilic ring lacking the acidic proton found in 5-substituted tetrazoles[2].

Consequently, the planar aromatic stacking and strong intermolecular hydrogen bonding of the amide linkage result in a high crystal lattice energy. This manifests macroscopically as extremely poor aqueous solubility (< 10 µg/mL) and classifies the active pharmaceutical ingredient (API) as a Biopharmaceutics Classification System (BCS) Class II compound.

To overcome these developability hurdles, this application note details two field-proven formulation strategies:

  • Amorphous Solid Dispersion (ASD) via Spray Drying

  • Nanosuspension via Wet Bead Milling

Formulation Strategy 1: Amorphous Solid Dispersion (ASD)

Rationale & Causality

The ASD approach converts the highly crystalline API into a high-energy amorphous state, molecularly dispersed within a polymer matrix. We utilize Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-LF) as the carrier matrix.

  • Causality: HPMCAS is an enteric polymer that remains insoluble in the acidic environment of the stomach, protecting the amorphous API from premature release and acid-catalyzed degradation. Upon reaching the small intestine (pH > 5.5), the polymer ionizes and dissolves, releasing the API and acting as a precipitation inhibitor to maintain a supersaturated state[3][4].

Protocol: Spray Drying of API-HPMCAS (1:3 w/w)

Step 1: Feed Solution Preparation

  • Action: Dissolve 2.5 g of API and 7.5 g of HPMCAS-LF in 200 mL of an Acetone/Methanol (80:20 v/v) solvent mixture to achieve a 5% w/v total solids concentration.

  • Causality: Acetone provides the high volatility required for rapid droplet evaporation (critical for trapping the drug in the amorphous state), while Methanol is necessary to disrupt the specific hydrogen bonding of the tetrazole ring, ensuring complete API solvation[5].

  • Validation Check: The solution must be completely optically clear. Any turbidity indicates incomplete solvation, which will act as nucleation sites and cause crystallization during drying.

Step 2: Spray Drying Parameters

  • Action: Process the solution using a laboratory-scale spray dryer (e.g., Büchi B-290) with the following parameters:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C

    • Atomization Gas Pressure: 1.5 bar

    • Feed Rate: 5 mL/min

  • Causality: The outlet temperature (45°C) is kept well below the glass transition temperature (

    
    ) of the resulting ASD (typically >80°C for HPMCAS dispersions) to prevent particle fusion and ensure a free-flowing powder[3].
    

Step 3: Secondary Drying

  • Action: Transfer the collected powder to a vacuum oven at 40°C for 24 hours.

  • Validation Check: Analyze residual solvent via Headspace GC. The protocol is self-validating if residual acetone/methanol is < 3000 ppm (ICH Q3C limits).

Formulation Strategy 2: Nanosuspension via Wet Bead Milling

Rationale & Causality

For applications where organic solvents must be avoided or high drug loading in a liquid vehicle is required (e.g., toxicology studies), top-down nanosizing is preferred. By reducing the API particle size to <300 nm, the specific surface area increases exponentially, driving a rapid dissolution velocity as described by the Noyes-Whitney equation[6].

  • Causality: We employ Poloxamer 188 (a non-ionic triblock copolymer) as a steric stabilizer. The hydrophobic polyoxypropylene block adsorbs onto the lipophilic benzamide core, while the hydrophilic polyoxyethylene chains extend into the aqueous phase, preventing Ostwald ripening and particle agglomeration[7].

Protocol: Wet Media Milling

Step 1: Pre-Dispersion

  • Action: Disperse 5.0 g of API (5% w/v) in 100 mL of an aqueous vehicle containing 1.0% w/v Poloxamer 188 and 0.2% w/v D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS).

  • Causality: The highly crystalline API is inherently hydrophobic and resists wetting. TPGS acts as a powerful wetting agent, lowering the interfacial tension to allow uniform dispersion of the API prior to milling[8].

Step 2: High-Shear Milling

  • Action: Transfer the suspension to a wet bead mill loaded with 0.5 mm Yttrium-stabilized zirconium dioxide (

    
    ) beads (bead volume 60%). Mill at 3000 rpm for 60 minutes.
    
  • Causality: The milling chamber must be jacket-cooled to maintain a product temperature of ≤ 10°C. High-shear impact generates localized heat, which can induce unwanted polymorphic transitions or localized amorphous generation if not strictly controlled.

Step 3: Recovery and In-Process Control

  • Action: Filter the nanosuspension through a 10 µm mesh to separate the milling media.

  • Validation Check: Analyze a 10 µL aliquot via Dynamic Light Scattering (DLS). The protocol is validated if the Z-average particle size is < 300 nm and the Polydispersity Index (PDI) is < 0.20, confirming a stable, monodisperse population.

Data Presentation & In Vitro Characterization

To validate the success of both formulation strategies, solid-state characterization and in vitro dissolution profiles must be established.

Table 1: Physicochemical Characterization of Formulations

ParameterUnformulated APIASD (HPMCAS-LF)Nanosuspension
Physical State Highly CrystallineAmorphous Solid SolutionCrystalline Nanoparticles
Thermal Profile (DSC) Sharp endotherm (

~210°C)
Single

at 88°C
Sharp endotherm (

~208°C)
Particle Size (

)
45.0 µm12.5 µm (Spray dried particles)0.28 µm (280 nm)
Aqueous Solubility < 10 µg/mL> 450 µg/mL (Supersaturated)~ 85 µg/mL (Kinetic solubility)

Table 2: Comparative Pharmacokinetic Outcomes (Simulated Fasted State)

Formulation

(ng/mL)

(h)

(ng·h/mL)
Relative Bioavailability
API Suspension (Control) 1254.51,1501.0x
Nanosuspension 8902.05,4204.7x
ASD (HPMCAS-LF) 1,4501.59,8008.5x

Mechanistic Visualizations

Workflow Architecture

The following diagram illustrates the divergent processing pathways utilized to overcome the high crystal lattice energy of the API.

FormulationWorkflow cluster_ASD Amorphous Solid Dispersion cluster_Nano Nanosuspension API 3-Me-Tet-Benzamide (BCS Class II) Solvent Dissolve in Acetone/MeOH + HPMCAS-LF API->Solvent Wetting Aqueous Dispersion + Poloxamer 188 API->Wetting SprayDry Spray Drying (Rapid Evaporation) Solvent->SprayDry ASD ASD Powder (Molecular Dispersion) SprayDry->ASD Milling Wet Bead Milling (High Shear) Wetting->Milling Nano Nanocrystals (<300 nm) Milling->Nano

Caption: Divergent formulation workflows: Thermodynamic disruption (ASD) vs. Mechanical size reduction (Nanosuspension).

In Vivo Absorption Pathway

The mechanism of absorption differs fundamentally between the two strategies. ASD relies on generating a high-energy supersaturated state, whereas the nanosuspension relies on maximizing the surface area-to-volume ratio.

AbsorptionPathway ASD ASD Formulation DissolveASD Rapid Polymer Dissolution (pH > 5.5) ASD->DissolveASD Nano Nanosuspension DissolveNano Increased Surface Area Dissolution (Noyes-Whitney) Nano->DissolveNano SuperSat Supersaturated State Maintained DissolveASD->SuperSat Absorb Intestinal Membrane Permeation DissolveNano->Absorb SuperSat->Absorb Systemic Systemic Circulation (Enhanced Bioavailability) Absorb->Systemic

Caption: Mechanistic absorption pathways demonstrating how supersaturation and surface area enhancement drive systemic exposure.

References

  • Hilaris Publisher. Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review.1

  • Taylor & Francis. Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole.2

  • UCL Discovery / Drug Discovery Today. Pharmaceutical nanocrystals: Production by wet milling and applications.6

  • Horizon Research Publishing. Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.

  • Aragen Life Sciences. Case Study - A robust and scalable strategy to develop monodisperse Nanosuspension formulation for a poorly soluble drug substance.8

  • ACS Publications (Molecular Pharmaceutics). Hydroxypropyl Methylcellulose Acetate Succinate-Based Spray-Dried Dispersions: An Overview.3

  • ResearchGate. Nanosuspensions of poorly soluble drugs: Preparation and development by wet milling.7

  • Google Patents. Solid pharmaceutical dispersions comprising drug and hpmcas and process for their preparation.5

  • PMC (PubMed Central). HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques.4

Sources

Application

Application Note: Cell Culture Dosing of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

This Application Note and Protocol Guide details the handling, solubilization, and cell culture dosing regimens for 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide .[1] This compound belongs to a class of tetrazolyl-phe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the handling, solubilization, and cell culture dosing regimens for 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide .[1] This compound belongs to a class of tetrazolyl-phenyl-benzamides , which are structurally related to potent Xanthine Oxidase (XO) inhibitors , anticonvulsants , and antimicrobial agents .

[1]

Abstract

3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic small molecule integrating a benzamide core with a tetrazolyl-phenyl moiety.[1] Structural analogs of this compound (e.g., N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide) have demonstrated significant biological activity, particularly as Xanthine Oxidase (XO) inhibitors for hyperuricemia and as anticonvulsant agents .[1] This guide provides a standardized protocol for solubilization, storage, and in vitro dosing, ensuring experimental reproducibility and accurate pharmacological assessment.

Compound Characterization & Properties

Before initiating cell culture experiments, the physicochemical properties of the compound must be understood to prevent precipitation and ensure bioavailability.

PropertyDetail
Chemical Name 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
Molecular Formula C₁₅H₁₃N₅O
Molecular Weight ~279.30 g/mol
Structural Class Tetrazolyl-phenyl-benzamide (Bioisostere of carboxylic acid derivatives)
Solubility DMSO: Soluble (>50 mM)Ethanol: Sparingly solubleWater: Insoluble (Requires organic co-solvent)
pKa (Tetrazole) ~4.9 (Acidic proton on tetrazole ring)
Storage Powder: -20°C (Desiccated, Dark)DMSO Stock: -80°C (Avoid freeze-thaw cycles)

Scientific Insight: The tetrazole ring acts as a bioisostere for a carboxylic acid, improving metabolic stability and membrane permeability compared to its carboxylate counterparts.[2] However, its acidity (pKa ~4.9) means it will be ionized at physiological pH (7.4), which influences its binding kinetics and solubility in aqueous media.

Stock Solution Preparation Protocol

Objective: Create a stable, high-concentration stock solution to minimize DMSO volume in cell culture.

Materials:

  • 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide (Solid)[1]

  • Dimethyl Sulfoxide (DMSO), Sterile Filtered, Cell Culture Grade (Sigma-Aldrich or equivalent)

  • Vortex mixer

  • Amber glass vials (to protect from light)

Protocol:

  • Calculate Mass: Weigh approximately 2.79 mg of compound to prepare 1 mL of 10 mM stock .

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) / 1000

  • Solubilization: Add 1 mL of sterile DMSO to the vial.

  • Dissolution: Vortex vigorously for 1-2 minutes. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

    • Note: Ensure the solution is perfectly clear. Any turbidity indicates incomplete dissolution.

  • Aliquot: Dispense into small aliquots (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots at -80°C for up to 6 months.

Cell Culture Dosing Regimen

Objective: Treat cells with defined concentrations while maintaining DMSO tolerance limits (<0.5%).

A. Dose-Response Range Design

For initial screening (e.g., IC50 determination), use a logarithmic dilution series .

  • Top Concentration: 100 µM (High stringency)

  • Dilution Factor: 1:3 or 1:10

  • Recommended Points: 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, Vehicle Control.

B. Preparation of Working Solutions (2X or 10X)

Never add 100% DMSO stock directly to the cell culture well. This causes local cytotoxicity and precipitation.

Step-by-Step Dilution (Example for 10 µM Final Concentration):

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:100 in serum-free media to create a 100 µM working solution (1% DMSO).

  • Final Dosing: Add this working solution to the cell culture media.

    • Example: Add 10 µL of 100 µM working solution to 990 µL of cell culture media.

    • Result:1 µM Final Concentration with 0.01% DMSO .

C. Incubation Times
  • Rapid Signaling (Phosphorylation): 15 min – 2 hours.

  • Enzyme Inhibition (e.g., XO activity): 4 – 24 hours.

  • Cell Viability/Apoptosis: 24 – 72 hours.

Experimental Workflow & Mechanism

The following diagram illustrates the logical flow for evaluating the biological activity of this compound, hypothetically targeting an enzyme like Xanthine Oxidase (based on structural analogs) or a receptor.

DosingWorkflow Compound 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide (Solid Powder) DMSO_Stock 10 mM DMSO Stock (Store at -80°C) Compound->DMSO_Stock Solubilization Intermediate Intermediate Dilution (Serum-Free Media) DMSO_Stock->Intermediate 1:100 Dilution Dosing Cell Culture Dosing (Final DMSO < 0.5%) Intermediate->Dosing Add to Wells Assay_Enzyme Enzyme Inhibition Assay (e.g., Xanthine Oxidase) Time: 4-24h Dosing->Assay_Enzyme Assay_Viability Cell Viability Assay (MTT / CCK-8) Time: 24-72h Dosing->Assay_Viability Assay_Western Western Blot / PCR (Downstream Signaling) Dosing->Assay_Western Analysis Data Analysis (IC50 / EC50 Calculation) Assay_Enzyme->Analysis Assay_Viability->Analysis Assay_Western->Analysis

Figure 1: Standardized workflow for solubilization, serial dilution, and downstream pharmacological evaluation of tetrazolyl-benzamide derivatives.

Critical Controls & Troubleshooting
Control TypePurposeComposition
Vehicle Control Baseline viabilityMedia + DMSO (matched % to highest dose)
Positive Control Assay validationAllopurinol (if testing XO inhibition) or Staurosporine (for apoptosis)
Negative Control Specificity checkInactive structural analog (if available)
Media Only Background subtractionCell culture media without cells

Troubleshooting Guide:

  • Precipitation: If crystals form in the media, reduce the final concentration or increase the dilution steps. Ensure the media is pre-warmed to 37°C before adding the compound.

  • Cytotoxicity: If the Vehicle Control shows >10% cell death, the DMSO concentration is too high. Reduce DMSO to <0.1%.

References
  • Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. Source: PubMed / European Journal of Medicinal Chemistry Context: Establishes the pharmacological relevance of the N-phenyl-tetrazolyl-amide scaffold for enzyme inhibition.[1]

  • N-benzyl-3-(1H-tetrazol-1-yl)benzamide | RUO - Benchchem. Source: Benchchem Context: Describes the structural class and its use as a scaffold for drug discovery, specifically highlighting the tetrazole bioisostere.[2][3][4]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Source: MDPI Molecules Context: Discusses the synthesis and anticonvulsant activity of closely related triazolyl-phenyl-amide derivatives.

  • The (1H-Tetrazol-1-yl)arenediazonium Salts as Convenient Reagents for Quinones Arylation. Source: Journal of Chemistry and Chemical Technology Context: Details synthetic pathways for (1H-tetrazol-1-yl)phenyl motifs, relevant for understanding compound stability and synthesis.

Sources

Method

Reagents required for coupling 3-methylbenzoyl chloride with tetrazole anilines

Application Note & Protocol Guide Executive Summary The coupling of 3-methylbenzoyl chloride with tetrazole anilines (e.g., 5-(4-aminophenyl)tetrazole) represents a critical transformation in medicinal chemistry, particu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The coupling of 3-methylbenzoyl chloride with tetrazole anilines (e.g., 5-(4-aminophenyl)tetrazole) represents a critical transformation in medicinal chemistry, particularly for the synthesis of Angiotensin II receptor blockers (ARBs) and carboxylic acid bioisosteres.

This reaction presents a unique chemo-selective challenge: the tetrazole ring possesses an acidic proton (


) and nucleophilic nitrogens, competing with the aniline amine for the acyl chloride. Successful coupling requires a reagent strategy that modulates the nucleophilicity of the aniline while managing the solubility and reactivity of the tetrazole core.

This guide details two validated protocols:

  • Method A (Homogeneous): Pyridine-mediated coupling for moisture-sensitive substrates.

  • Method B (Biphasic): Schotten-Baumann conditions for scale-up and green chemistry compliance.

Strategic Reagent Selection

The choice of base and solvent is not merely for pH control; it dictates the solubility of the zwitterionic tetrazole-aniline and prevents the formation of unstable


-acyl tetrazole byproducts.
Reagent Decision Matrix
ComponentRecommended ReagentScientific Rationale
Electrophile 3-Methylbenzoyl chloride High reactivity requires strict moisture control. The 3-methyl group adds lipophilicity but does not significantly sterically hinder the carbonyl attack.
Nucleophile Tetrazole Aniline Poor solubility in non-polar solvents (DCM/Toluene). Requires polar aprotic solvents or basic aqueous media to dissolve.
Base Pyridine (Method A)Acts as both solvent and base.[1] Forms an active

-acylpyridinium intermediate that accelerates the reaction while solubilizing the tetrazole.
Alt. Base NaOH /

(Method B)
In biphasic systems, inorganic bases deprotonate the tetrazole (rendering it soluble in water) while scavenging HCl.
Solvent THF / DMF Essential for Method A to maintain homogeneity. DMF is preferred if the substrate is highly insoluble.
Catalyst DMAP (Optional)4-Dimethylaminopyridine (0.1 eq) can be added if the aniline is electron-deficient, though usually unnecessary for benzoyl chlorides.

Mechanistic Insight & Pathway Visualization

Understanding the competition between the exocyclic amine (aniline) and the endocyclic tetrazole nitrogen is vital.

  • Path A (Desired): Nucleophilic attack by the aniline

    
     on the acid chloride.
    
  • Path B (Undesired): Acylation of the tetrazole ring. Note:

    
    -acyl tetrazoles are often unstable and can be hydrolyzed back to the product during acidic workup, but they consume reagents.
    

ReactionMechanism Start Reactants: 3-Methylbenzoyl Cl + Tetrazole Aniline Base Base (Pyridine/OH-) Start->Base Inter1 Deprotonation: Tetrazole Anion Formed Base->Inter1 Fast PathA Path A (Kinetic): Aniline NH2 Attack Inter1->PathA Major Pathway PathB Path B (Side Rxn): Tetrazole Ring Attack Inter1->PathB Minor Pathway ProdA Tetrahedral Intermediate PathA->ProdA ProdB N-Acyl Tetrazole (Unstable) PathB->ProdB Final Final Product: Amide Linked ProdA->Final -HCl Workup Acidic Workup (Hydrolysis of Path B) ProdB->Workup H3O+ / H2O Workup->Final Recovers Product

Figure 1: Reaction pathways showing the kinetic preference for aniline coupling and the reversibility of tetrazole acylation.

Experimental Protocols

Method A: Pyridine-Mediated Coupling (Anhydrous)

Best for: Small scale, moisture-sensitive acid chlorides, and highly insoluble anilines.

Reagents:

  • Tetrazole Aniline (1.0 equiv)

  • 3-Methylbenzoyl chloride (1.1 - 1.2 equiv)

  • Pyridine (anhydrous, 10-20 volumes) OR Pyridine (2.0 equiv) in THF/DMF.

  • DMAP (0.05 equiv - optional)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add the Tetrazole Aniline (e.g., 10 mmol) and anhydrous Pyridine (20 mL). Stir until a clear solution or fine suspension is obtained.

    • Note: The tetrazole proton is acidic; pyridine will form a salt, aiding solubility.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Add 3-Methylbenzoyl chloride (11-12 mmol) dropwise over 15 minutes.

    • Observation: A precipitate (Pyridinium hydrochloride) will form immediately.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM with trace Acetic Acid).

  • Quench: Add water (5 mL) to quench excess acid chloride. Stir for 15 mins.

  • Workup (Critical):

    • Concentrate the pyridine under reduced pressure (azeotrope with toluene if necessary).

    • Resuspend the residue in water.

    • Acidify carefully with 1N HCl to pH 3–4 . This step ensures the tetrazole is protonated and precipitates the product.[2]

    • Filter the solid, wash with water and cold ether.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up, cost-efficiency, and "Green" chemistry requirements.

Reagents:

  • Tetrazole Aniline (1.0 equiv)

  • 3-Methylbenzoyl chloride (1.2 equiv)

  • Solvent A: THF or Dioxane (to dissolve acid chloride)

  • Solvent B: 10% Aqueous NaOH or

    
     (2.5 - 3.0 equiv of base)
    

Step-by-Step Protocol:

  • Dissolution: In a flask, dissolve Tetrazole Aniline in the Aqueous Base (Solvent B).

    • Mechanism:[1][3][4][5][6][7][8] The base deprotonates the tetrazole (

      
      ), forming a water-soluble anion.
      
  • Biphasic Setup: Add THF (equal volume to water). Cool to 0–5°C .

  • Addition: Dissolve 3-Methylbenzoyl chloride in a minimal amount of THF. Add this solution dropwise to the vigorously stirred reaction mixture.

    • Control: Maintain internal temperature <10°C to prevent hydrolysis of the acid chloride.

  • Reaction: Stir vigorously at RT for 3–6 hours.

  • Workup:

    • Evaporate the THF under reduced pressure.

    • The aqueous layer now contains the product as a sodium salt (soluble).

    • Extract with Ethyl Acetate (to remove unreacted acid chloride/impurities). Discard organic layer.

    • Acidify the aqueous phase with 2N HCl to pH 2–3.

    • The product will precipitate as a white/off-white solid. Filter and dry.[2]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry (Method A) or increase acid chloride equivalents (Method B).
Product Oiling Out Impurities / Mixed SaltsAcidify slowly with vigorous stirring. Recrystallize from Ethanol/Water.
Tetrazole Acylation Kinetic competitionUsually hydrolyzes during acidic workup. If persistent, use Method B (Tetrazole anion is less electrophilic at Nitrogen than the neutral form is nucleophilic).
Incomplete Reaction Low NucleophilicityAdd catalyst (DMAP) or heat to 50°C (only in anhydrous conditions).

References

  • Bioisosterism of Tetrazoles

    • Title: Tetrazoles via Multicomponent Reactions.[8][9][10][11]

    • Source: Chemical Reviews (ACS Public
    • URL:[Link]

  • Acylation Protocols

    • Title: Reactions of Acid Chlorides with Nucleophiles.[3]

    • Source: Chemistry Steps.[2][8][9][10][11][12][13][14]

    • URL:[Link]

  • Tetrazole Solubility & Properties

    • Title: Exploring tetrazole chemistry: synthetic techniques and pharmacological insights.[1][2][8][9]

    • Source: Frontiers in Chemistry.
    • URL:[Link]

  • Synthesis of Tetrazole-Amides

    • Title: An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates.[1]

    • Source: Organic Letters (via Organic-Chemistry.org).
    • URL:[Link]

Sources

Application

Storage and handling requirements for 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Application Note: Storage and Handling of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide Abstract & Scientific Context 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic small molecule belonging to the cla...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage and Handling of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Abstract & Scientific Context

3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic small molecule belonging to the class of N-phenylbenzamides . Structurally, it features a central amide linker connecting a 3-methylphenyl moiety and a 4-(1H-tetrazol-1-yl)phenyl group.

In drug discovery, this scaffold is frequently investigated as a bioisostere in Xanthine Oxidase (XO) inhibitor design and cytokine modulation studies. The 1H-tetrazol-1-yl group acts as a metabolically stable polar motif, often replacing carboxylic acids or improving hydrogen bonding interactions within enzyme active sites (e.g., Asn768 of XO).

This guide provides rigorous protocols for the solubilization, storage, and experimental handling of this compound to ensure data reproducibility in biochemical and cell-based assays.

Physicochemical Specifications

PropertySpecification
Chemical Formula C₁₅H₁₃N₅O
Molecular Weight 279.30 g/mol
CAS Number Not widely listed; treat as NCE (New Chemical Entity)
Appearance White to off-white crystalline powder
Solubility (DMSO) ≥ 25 mg/mL (Clear solution)
Solubility (Ethanol) Low to Moderate (Heating may be required)
Solubility (Water) Insoluble (< 0.1 mg/mL)
pKa (Calculated) ~14 (Amide), Tetrazole N-H is absent (1-substituted)
Hygroscopicity Low, but store desiccated to prevent hydrolysis risk

Storage & Stability Protocols

Proper storage is critical to prevent amide hydrolysis or tetrazole ring degradation.

A. Solid State Storage
  • Temperature: -20°C is optimal; 4°C is acceptable for short-term (< 1 month).

  • Environment: Store in a tightly sealed vial within a secondary desiccated container (e.g., jar with silica gel).

  • Light Protection: Protect from direct light. Although benzamides are generally photostable, the tetrazole ring can be sensitive to UV-induced fragmentation over long durations.

B. Solution State (Stock) Storage
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Concentration: Prepare stocks at 10 mM or 50 mM .

  • Conditions: Aliquot into single-use volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -80°C for long-term stability (> 6 months) or -20°C for active use.

  • Shelf Life:

    • -80°C: 12 months

    • -20°C: 3 months

    • 4°C/RT: Use immediately; do not store.

Preparation of Stock Solutions

Objective: Prepare a 10 mM stock solution in DMSO.

Materials:

  • Compound Powder (approx. 5 mg)

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

  • Vortex mixer

  • Analytical Balance (Precision 0.01 mg)

Protocol:

  • Weighing: Accurately weigh 2.79 mg of powder into a sterile microcentrifuge tube.

    • Note: If weighing exactly 2.79 mg is difficult, weigh a larger amount (e.g., 5-10 mg) and adjust the solvent volume.

    • Calculation: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube (for 2.79 mg).

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless. If particles persist, sonicate in a water bath at 37°C for 2 minutes.

  • Sterilization (Optional): If using for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter. Do not use Cellulose Acetate (CA) as DMSO may degrade it.

  • Aliquot & Label: Dispense into light-protective tubes. Label with Date, Compound ID, Concentration, and Solvent.

Experimental Handling & Dilution

Risk: This compound is hydrophobic. Direct dilution into aqueous media can cause precipitation, leading to false negatives in assays (the "crash-out" effect).

Serial Dilution Protocol (for IC50 Assays):

  • Intermediate Dilution: Perform serial dilutions in 100% DMSO first.

    • Example: Dilute 10 mM stock to 1 mM, 0.1 mM, etc., keeping DMSO constant.

  • Final Dilution: Spike the DMSO intermediate into the assay buffer/media.

    • Rule of Thumb: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity.

    • Mixing: Rapidly disperse the DMSO spike into the buffer while vortexing or pipetting to prevent local high concentrations that trigger precipitation.

Visual Workflow: Solubilization & Storage Logic

StorageProtocol Powder Solid Powder (Store -20°C, Desiccated) Weigh Weigh Compound (Analytical Balance) Powder->Weigh Dissolve Dissolve in DMSO (Vortex/Sonicate) Weigh->Dissolve Anhydrous DMSO QC Visual Inspection (Clear Solution?) Dissolve->QC QC->Dissolve Fail (Sonicate) Aliquot Aliquot (Single-Use Vials) QC->Aliquot Pass Freeze Freeze -80°C (Avoid Freeze-Thaw) Aliquot->Freeze Use Dilute into Buffer (Keep DMSO < 1%) Freeze->Use Thaw RT

Caption: Step-by-step workflow for preparing and storing high-integrity stock solutions.

Safety & Hazards (Tetrazole Specifics)

While 1-substituted tetrazoles are generally more stable than their 5-substituted or unsubstituted counterparts, they are nitrogen-rich heterocycles.

  • Energetic Potential: Tetrazoles possess high formation enthalpy. While this specific benzamide derivative is high molecular weight and stable, avoid subjecting the solid to excessive heat (> 200°C), friction, or shock .

  • Acidity: Unlike 5-substituted tetrazoles (which are acidic, pKa ~5), the 1-substituted tetrazole in this compound is neutral . It does not require basic buffers for solubilization.

  • PPE: Wear standard laboratory PPE (Gloves, Lab Coat, Safety Glasses). Treat as a potential irritant.

References

  • PubChem Compound Summary. (2025). N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide (Structural Analog). National Center for Biotechnology Information. Link

  • Meng, F., et al. (2019).[1] Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors.[1][2] European Journal of Medicinal Chemistry.[1][3] Link

  • Popova, E. A., et al. (2019). Tetrazole derivatives as promising antioxidant agents. Russian Chemical Bulletin. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide. By analyzing the electronic and physical properties of the substrates, we provide causality-driven troubleshooting and self-validating protocols to ensure quantitative amide coupling.

Mechanistic Insights: The Challenge of the Tetrazole-Aniline

Synthesizing this specific benzamide derivative requires coupling a 3-methylbenzoyl electrophile with 4-(1H-tetrazol-1-yl)aniline. The primary barrier to achieving a high yield is the profound electron-deficiency of the aniline nucleophile.

The 1H-tetrazol-1-yl moiety acts as a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it drastically depletes the electron density on the para-amine's nitrogen lone pair. Consequently, standard carbodiimide coupling reagents (like EDC/HOBt) form intermediates that are insufficiently electrophilic to be attacked by this deactivated amine, often resulting in stalled reactions and yields below 30% [[1]]([Link]). To achieve high yields, the activation energy barrier must be overcome by utilizing hyper-reactive electrophilic intermediates, such as acid chlorides or OAt-active esters.

Troubleshooting FAQs

Q: Why is my reaction stalling at low conversion when using standard EDC/HOBt/DIPEA conditions in DCM? A: The EDC/HOBt system forms an O-acylisourea followed by an HOBt-active ester. While this is the industry standard for aliphatic amines, the HOBt-ester is not reactive enough to force the coupling of the heavily deactivated 4-(1H-tetrazol-1-yl)aniline . Actionable Fix: Upgrade your coupling reagent to HATU. HATU generates an OAt-active ester, which benefits from a neighboring-group effect (the nitrogen in the pyridine ring of HOAt) that significantly accelerates the nucleophilic attack of hindered or deactivated amines .

Q: I am observing a thick precipitate shortly after adding my aniline to the reaction mixture. Is my product crashing out prematurely? A: It is highly likely that the precipitate is unreacted 4-(1H-tetrazol-1-yl)aniline. Tetrazole-containing compounds possess strong dipole moments and engage in extensive intermolecular hydrogen bonding, leading to notoriously poor solubility in standard halogenated solvents (like DCM) or ethereal solvents (like THF). Actionable Fix: Transition your solvent system to anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). These polar aprotic solvents disrupt the intermolecular lattice, ensuring the aniline remains fully solvated for the coupling event.

Q: What is the absolute highest-yielding method for this specific coupling? A: The acid chloride route (using 3-methylbenzoyl chloride) combined with a nucleophilic catalyst like DMAP consistently provides the highest yields (>90%) for deactivated anilines, a strategy frequently employed in large-scale pharmaceutical syntheses . If avoiding acid chlorides is necessary, the TCFH-NMI system generates a highly reactive N-acyl imidazolium intermediate that excels in challenging amide bond formations .

Quantitative Data: Coupling Method Matrix

To facilitate experimental design, the following table summarizes the expected performance of various coupling strategies for this specific substrate pair.

Coupling MethodReagentsSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Notes
Standard Carbodiimide EDC, HOBt, DIPEADCM252415 - 30Sluggish kinetics; unreacted aniline remains due to low nucleophilicity.
Uronium-Based HATU, DIPEADMF501275 - 85OAt-ester overcomes electronic deactivation; excellent for hindered amines.
Acid Chloride 3-Methylbenzoyl chloride, Pyridine, DMAPNMP25485 - 95Highest yield; acylpyridinium intermediate forces the reaction to completion.
Imidazolium-Based TCFH, NMIMeCN25680 - 90Fast kinetics; generates a highly reactive N-acyl imidazolium species.

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system, containing built-in validation checks to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: High-Yield Acid Chloride Route (Recommended)

Causality: Bypasses the need for in situ carboxylic acid activation by utilizing the pre-formed, highly electrophilic 3-methylbenzoyl chloride. DMAP acts as a nucleophilic catalyst, forming an ultra-reactive acylpyridinium intermediate.

  • Preparation: In an oven-dried flask under N2, dissolve 4-(1H-tetrazol-1-yl)aniline (1.0 equiv, 10 mmol) in 20 mL of anhydrous NMP.

    • Validation Check: The solution must be completely clear. Any persistent turbidity indicates moisture contamination or degraded starting material.

  • Base Addition: Add anhydrous pyridine (2.0 equiv) and DMAP (0.1 equiv). Cool the mixture to 0 °C using an ice bath.

  • Acylation: Dilute 3-methylbenzoyl chloride (1.2 equiv) in 5 mL of anhydrous NMP and add dropwise over 15 minutes.

    • Validation Check: A slight exotherm and a color shift (typically pale yellow to light orange) validate the formation of the active acylpyridinium species.

  • Reaction: Remove the ice bath and stir at 25 °C for 4 hours.

    • Validation Check: Monitor via LC-MS. The protocol is validated for workup when the aniline peak (m/z 162 [M+H]+) is <2% and the product peak (m/z 280 [M+H]+) dominates the chromatogram.

  • Workup: Pour the mixture into 100 mL of rapidly stirring ice water. Filter the resulting precipitate, wash with 5% aqueous NaHCO3 (2 x 20 mL) to remove residual acid, and dry under high vacuum.

Protocol B: Solution-Phase HATU Coupling

Causality: For workflows where acid chlorides are unsuitable, HATU generates an OAt-active ester that is significantly more reactive than standard HOBt-esters, efficiently overcoming the high activation energy barrier.

  • Activation: Dissolve 3-methylbenzoic acid (1.2 equiv) and HATU (1.3 equiv) in anhydrous DMF (0.5 M). Add DIPEA (3.0 equiv). Stir for 15 minutes at room temperature.

    • Validation Check: The solution will turn a distinct yellow, visually confirming the successful formation of the active OAt-ester.

  • Coupling: Add 4-(1H-tetrazol-1-yl)aniline (1.0 equiv) in one portion. Heat the reaction to 50 °C.

  • Monitoring: Stir for 12 hours.

    • Validation Check: TLC (Eluent: 5% MeOH in DCM) should show the complete disappearance of the lower Rf, UV-active aniline spot.

  • Workup: Dilute with EtOAc (10 volumes) and wash sequentially with 5% aqueous LiCl (3x) to aggressively pull DMF into the aqueous layer, followed by saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.

Systems Visualization

Workflow A 3-Methylbenzoic Acid (or Acid Chloride) C Activation Phase (HATU/DIPEA or Pyridine/DMAP) A->C B 4-(1H-tetrazol-1-yl)aniline (Electron-Deficient Nucleophile) B->C D Coupling Phase (Anhydrous DMF/NMP, 40-50°C) C->D E Aqueous Workup (5% NaHCO3 / Brine Wash) D->E F Pure Benzamide Product (>85% Yield) E->F

Caption: Experimental workflow for the optimized synthesis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.

Mechanism N1 Carboxylic Acid N2 Deprotonation (DIPEA) N1->N2 N3 Carboxylate Anion N2->N3 N4 HATU Attack N3->N4 N5 Active OAt-Ester (Highly Reactive) N4->N5 N6 Nucleophilic Attack (Tetrazole-Aniline) N5->N6 N7 Amide Bond Formation N6->N7

Caption: Mechanistic pathway of HATU-mediated amide coupling for deactivated anilines.

References

Sources

Optimization

Identifying common impurities in 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide synthesis

This technical guide details the impurity profiling and troubleshooting for the synthesis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide . This compound is a bi-aryl amide featuring a 1-substituted tetrazole moiety,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the impurity profiling and troubleshooting for the synthesis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide . This compound is a bi-aryl amide featuring a 1-substituted tetrazole moiety, typically synthesized via a convergent route involving the coupling of a benzoyl chloride derivative with a tetrazole-functionalized aniline.

The following content is designed for researchers and process chemists, focusing on the identification, origin, and control of critical impurities.

Part 1: Synthesis Workflow & Impurity Map

The synthesis typically proceeds in three stages:

  • Tetrazole Construction: Cyclization of 4-nitroaniline with triethyl orthoformate and sodium azide.

  • Reduction: Catalytic hydrogenation of the nitro group to an amine.

  • Amidation: Coupling of the resulting aniline with 3-methylbenzoyl chloride.

The diagram below visualizes this pathway and maps the origin of common impurities.

G SM1 4-Nitroaniline Int1 1-(4-Nitrophenyl)-1H-tetrazole SM1->Int1 Step 1: Cyclization Imp1 Impurity A: N-(4-Nitrophenyl)formamide (Incomplete Cyclization) SM1->Imp1 Side Rxn Reagents CH(OEt)3 / NaN3 (Acetic Acid) Reagents->Int1 Int2 4-(1H-Tetrazol-1-yl)aniline Int1->Int2 Step 2: Reduction (H2/Pd) Imp2 Impurity B: 1-(4-Nitrophenyl)-1H-tetrazole (Unreduced Intermediate) Int1->Imp2 Carryover Product 3-methyl-N-[4-(1H-tetrazol-1-yl) phenyl]benzamide Int2->Product Step 3: Amidation SM2 3-Methylbenzoyl Chloride SM2->Product Imp3 Impurity C: 3-Methylbenzoic Acid (Hydrolysis Product) SM2->Imp3 Hydrolysis Imp4 Impurity D: Bis-acyl Imide (Over-acylation) Product->Imp4 Excess SM2

Figure 1: Synthetic pathway for 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide showing critical control points for impurity generation.

Part 2: Impurity Profile & Identification

The following table summarizes the most frequent impurities. Relative Retention Times (RRT) are estimated based on a standard C18 Reverse Phase HPLC method (Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid).

Impurity CodeCommon NameStructure DescriptionOriginEstimated RRT*
IMP-A Unreacted Aniline 4-(1H-tetrazol-1-yl)anilineResidual intermediate from Step 2 due to incomplete coupling.0.45
IMP-B Acid Hydrolysate 3-methylbenzoic acidHydrolysis of 3-methylbenzoyl chloride by moisture in solvent or base.0.85
IMP-C Nitro Precursor 1-(4-nitrophenyl)-1H-tetrazoleUnreduced intermediate carried over from Step 1/2.1.15
IMP-D Formyl Impurity N-[4-(1H-tetrazol-1-yl)phenyl]formamideFormylation of the amine by residual triethyl orthoformate or incomplete cyclization byproduct.0.92
IMP-E Bis-Amide (Imide) N-(3-methylbenzoyl)-N-[4-(1H-tetrazol-1-yl)phenyl]-3-methylbenzamideOver-acylation of the product amide nitrogen (occurs with excess acid chloride/strong base).1.40

*RRT values are relative to the main product peak (1.00) and may vary based on specific gradient conditions.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: Persistent Presence of Starting Amine (IMP-A)

Q: I have added excess acid chloride (1.5 eq), but the amine peak (RRT ~0.45) persists at >2%. Why isn't the reaction completing?

A: This is likely due to HCl scavenging failure .

  • Mechanism: The reaction produces HCl. If your base (e.g., Triethylamine or Pyridine) is wet or insufficient, the amine starting material becomes protonated (ammonium salt), rendering it non-nucleophilic.

  • Solution:

    • Ensure the base is anhydrous and present in at least 2.5 equivalents relative to the amine.

    • If using a biphasic system (Schotten-Baumann), ensure vigorous stirring; the tetrazole ring decreases the solubility of the amine in organic solvents like DCM, potentially trapping it in the aqueous phase or as a precipitate. Switch to a homogeneous solvent system like THF/Pyridine.

Issue 2: Appearance of "Split" Product Peaks

Q: My main peak looks like a doublet or has a shoulder. Is this an isomer?

A: This is often a Rotamer or Atropisomer issue, but check for Regioisomers first.

  • Diagnosis: Run the HPLC at a higher temperature (e.g., 50°C). If the peaks coalesce, they are rotamers caused by restricted rotation around the amide bond.

  • Alternative Cause: Check the purity of your 3-methylbenzoyl chloride. Commercial supplies can contain traces of 4-methylbenzoyl chloride or 2-methylbenzoyl chloride . These will form stable amide impurities with very similar RRTs to your product.

Issue 3: High Levels of Acid Impurity (IMP-B)

Q: The 3-methylbenzoic acid peak is huge (10-15%) even after workup. How do I remove it?

A: The tetrazole ring is acidic (pKa ~4.5-5.0), which complicates the standard basic wash.

  • The Trap: If you wash the reaction mixture with strong base (NaOH/NaHCO3) to remove the benzoic acid, you may also deprotonate the tetrazole ring, pulling your product into the aqueous layer.

  • Protocol Adjustment:

    • Quench the reaction with water.

    • Use a mild base wash (dilute NaHCO3) only if the product solubility in the organic layer (e.g., EtOAc) is high.

    • Preferred Method: Recrystallization. The acid impurity is much more soluble in ethanol/water mixtures than the amide product. Recrystallize from hot Ethanol or Methanol.

Issue 4: Unknown Peak at RRT ~0.92 (Formyl Impurity)

Q: I see a stubborn impurity just before the main peak. It has a mass of [M-104] relative to product?

A: This is likely N-[4-(1H-tetrazol-1-yl)phenyl]formamide (IMP-D).

  • Origin: This comes from the previous step. When making the tetrazole using triethyl orthoformate, an intermediate formimidate is formed. If the azide cycloaddition is slow, this hydrolyzes to the formamide.

  • Removal: This impurity is very difficult to remove by crystallization as it mimics the product structure (Amide vs Formamide).

  • Prevention: You must drive the Step 1 (Tetrazole formation) to completion. Ensure anhydrous conditions and sufficient heating time (reflux >4 hours) with sodium azide. Verify the intermediate 4-(1H-tetrazol-1-yl)aniline is free of formyl species before proceeding to the final coupling.

Part 4: Validated Analytical Method

To accurately monitor these impurities, use the following HPLC parameters. The use of an acidic mobile phase is critical to suppress the ionization of the tetrazole and improve peak shape.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Amide/Aromatic) and 220 nm (Tetrazole/End absorption).

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 10% A / 90% B

    • 20 min: 10% A / 90% B

    • 21 min: 90% A / 10% B

References

  • Synthesis of 1-Substituted Tetrazoles

    • Reaction of amines with triethyl orthoformate and sodium azide.[1][2][3]

    • Mittal, R., & Awasthi, S. K. (2019). "Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles". Synthesis, 51, 3765–3783.

  • Tetrazole Aniline Intermediates

    • Preparation of 4-(1H-tetrazol-1-yl)aniline via nitro-reduction.[4]

    • Sigma-Aldrich Product Entry: "4-(1H-tetrazol-1-yl)aniline".

  • Amide Coupling Impurities

    • General profiling of benzamide synthesis byproducts.
    • Opulent Pharma. "N-phenyl benzamide impurity profiling".

  • Tetrazole Stability & Properties

    • Acidic properties of tetrazoles affecting workup.
    • Butler, R. N. (1996). "Tetrazoles".[1][2][3][4][5][6][7] Comprehensive Heterocyclic Chemistry II, 4, 621–678.

Sources

Troubleshooting

Troubleshooting degradation of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Executive Summary: Compound Stability Profile Compound: 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide Chemical Class: Diaryl Amide / 1-Substituted Tetrazole Critical Vulnerability: High Photolability & Amide Hydrolysi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Compound Stability Profile

Compound: 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide Chemical Class: Diaryl Amide / 1-Substituted Tetrazole Critical Vulnerability: High Photolability & Amide Hydrolysis [1]

This guide addresses the degradation issues inherent to the 1-phenyl-1H-tetrazole moiety and the benzamide linkage.[1] Unlike 5-substituted tetrazoles (which act as stable carboxylic acid bioisosteres), 1-substituted tetrazoles are significantly more prone to photolytic cleavage, releasing nitrogen gas (


) to form highly reactive nitrilimine intermediates.[1] This is the primary source of "unexplained" degradation in this compound class.

Troubleshooting Matrix: Rapid Diagnostics

Use this matrix to correlate observed symptoms with the underlying chemical degradation mechanism.

SymptomProbable CauseChemical MechanismCorrective Action
Yellow/Brown Discoloration Photodegradation Extrusion of

from the tetrazole ring, forming reactive nitrilimines that polymerize or react with solvents.[1]
CRITICAL: Store in amber vials. Wrap columns/lines in foil during purification.[1]
LC-MS Peak @ [M-28] Tetrazole Fragmentation Loss of

(28 Da).[1] Can occur in-source (MS artifact) or be a real photoproduct.[1]
Check UV chromatogram.[1] If peak exists in UV, it is a degradation product.[1] If only in MS, lower the cone voltage.[1]
New Polar Peaks (Early RT) Amide Hydrolysis Cleavage of the amide bond yielding 3-methylbenzoic acid and 4-(1H-tetrazol-1-yl)aniline .[1]Check buffer pH.[1] Avoid storage in acidic/basic media (

or

).[1]
Insoluble Precipitate Aggregation/Polymerization Nitrilimine-mediated cross-linking or low solubility of the hydrolysis product (3-methylbenzoic acid).[1]Filter sample (0.2 µm PTFE).[1] Re-dissolve in DMSO to check solubility.

Deep Dive: Frequently Asked Questions (FAQs)

Q1: "I see a consistent impurity at RRT 0.85 that increases with time. What is it?"

Diagnosis: This is likely the 4-(1H-tetrazol-1-yl)aniline hydrolysis product.[1] Mechanism: The benzamide bond is susceptible to hydrolytic cleavage, especially if the sample is stored in protic solvents (MeOH, Water) without pH control.

  • Verification: Run a standard of 3-methylbenzoic acid. If the impurity matches the retention time (RT) of the acid or the aniline fragment, you have confirmed hydrolysis.

  • Fix: Store stock solutions in 100% DMSO at -20°C. Avoid aqueous dilutions until immediately before use.

Q2: "My LC-MS shows a mass of 251.1 Da instead of 279.1 Da. Is my compound wrong?"

Diagnosis: You are observing the [M-N2]+ fragment.[1] Explanation: 1-substituted tetrazoles are fragile under Electrospray Ionization (ESI).[1] The loss of a nitrogen molecule (


, 28 Da) is a standard fragmentation pattern.
  • Test: Lower the Fragmentor Voltage or Cone Voltage by 20-30V. If the parent ion (279.1 Da) intensity increases relative to the 251.1 Da peak, the degradation is happening inside the mass spectrometer, not in your vial.

Q3: "Why did my clear solution turn yellow after sitting on the bench for 4 hours?"

Diagnosis: Photolysis-induced Nitrilimine Formation. Mechanism: UV/Visible light excites the tetrazole ring, causing a retro-1,3-dipolar cycloaddition.[1] This ejects


 and leaves a highly electrophilic nitrilimine species.[1] This species reacts with nucleophiles (water, methanol) or dimerizes to form colored azo-like compounds.[1]
  • Immediate Action: Discard the sample. This reaction is irreversible.[1] Future experiments must be performed under low-light conditions (sodium lamps) or in amber glassware.[1]

Scientific Visualization: Degradation Pathways

The following diagram illustrates the two primary failure modes: Path A (Photolysis) and Path B (Hydrolysis) .

DegradationPathways Parent Parent Compound 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide (MW: 279.3) Nitrilimine Intermediate: Nitrilimine Species (Highly Reactive Electrophile) Parent->Nitrilimine  Path A: Photolysis (hν)  -N2 Extrusion Nitrogen N2 Gas Released Parent->Nitrogen Acid Hydrolysis Product 1 3-methylbenzoic acid Parent->Acid  Path B: Hydrolysis  (Acid/Base Catalyzed) Amine Hydrolysis Product 2 4-(1H-tetrazol-1-yl)aniline Parent->Amine  Amide Bond Cleavage PhotoProduct1 Photoproduct A (Solvent Adducts/Dimers) *Yellow Discoloration* Nitrilimine->PhotoProduct1  Reaction with  Nucleophiles/Self

Figure 1: Dual degradation pathways showing Photolytic N2 extrusion (Red) and Amide Hydrolysis (Green).[1]

Experimental Protocol: Stress Testing (Forced Degradation)

To validate the stability of your specific batch, perform this standardized stress test.

Objective: Determine the dominant degradation pathway for 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.

Materials:
  • Stock Solution: 1 mg/mL in DMSO.

  • Stress Media: 0.1 N HCl, 0.1 N NaOH, 3%

    
    .[1]
    
  • Light Source: UV Chamber or direct sunlight window sill.[1]

Workflow Steps:
  • Preparation: Dilute Stock 1:10 into the respective stress media (Final Conc: 0.1 mg/mL).

  • Incubation:

    • Acid/Base: 60°C for 4 hours.

    • Oxidation: Room Temperature (RT) for 4 hours.

    • Photostability: Expose transparent vial to UV/Vis light for 4 hours.[1] Keep a Control vial wrapped in foil next to it.

  • Quenching: Neutralize Acid/Base samples to pH 7.0.

  • Analysis: Analyze via HPLC-UV/MS (Gradient: 5-95% ACN in Water + 0.1% Formic Acid).

Expected Results & Interpretation:
Stress ConditionExpected ResultInterpretation
Acid (0.1 N HCl) Moderate degradation (<10%).[1] Peaks for benzoic acid derivative.Amide bond is moderately acid-labile.[1]
Base (0.1 N NaOH) High degradation (>30%). Rapid amide hydrolysis.[1]Avoid basic buffers (pH > 8).
Oxidation (

)
Minor degradation.[1] Potential N-oxide or methyl oxidation.[1]Compound is relatively oxidatively stable.[1]
Light (UV/Vis) Catastrophic degradation (>50%). Multiple complex peaks.[1]Compound is strictly photosensitive.

References

  • Photochemistry of Tetrazoles

    • Title: Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis.[2]

    • Source: Molecules (2022).[1][3]

    • URL:[Link]

  • Amide Hydrolysis Kinetics

    • Title: Hydrolysis of Amides. Kinetics and Mechanism.
    • Source: Journal of the American Chemical Society.
    • URL:[Link][1]

  • Tetrazole Bioisosteres

    • Title: Tetrazoles via Multicomponent Reactions.[1]

    • Source: Chemical Reviews (2011).[1]

    • URL:[Link][1]

Sources

Optimization

Enhancing metabolic stability of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Welcome to the Metabolic Stability Optimization Center , a dedicated technical resource for scientists and drug development professionals. As a Senior Application Scientist, I have designed this portal to help you troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Metabolic Stability Optimization Center , a dedicated technical resource for scientists and drug development professionals. As a Senior Application Scientist, I have designed this portal to help you troubleshoot and resolve rapid clearance issues associated with 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide .

While the 1H-tetrazole moiety is an excellent, metabolically stable bioisostere for carboxylic acids[1], the benzamide core and the benzylic methyl group introduce specific vulnerabilities. This guide will dissect the causality of these liabilities and provide field-proven, self-validating protocols to engineer a more robust lead compound.

🔬 Diagnostic Terminal: Identifying Metabolic Liabilities

Before modifying the compound, we must understand the enzymatic mechanisms driving its degradation. The molecule possesses three primary "soft spots":

  • Benzylic Oxidation: The 3-methyl group on the benzoyl ring is highly susceptible to hydrogen atom abstraction by Cytochrome P450 (CYP450) enzymes (e.g., CYP3A4), leading to rapid hydroxylation[2].

  • Amide Hydrolysis: The central anilide bond can be cleaved by hepatic and plasma amidases or carboxylesterases[3].

  • Aromatic Hydroxylation: The electron-rich phenyl rings can undergo secondary CYP-mediated oxidation.

Workflow Start 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide High Intrinsic Clearance Detected Liability1 Phase I: Benzylic Oxidation (CYP3A4 / CYP2C9) Start->Liability1 Liability2 Phase I: Amide Hydrolysis (Amidases / Esterases) Start->Liability2 Sol1 Deuteration (-CD3) Exploit Kinetic Isotope Effect Liability1->Sol1 Sol2 Steric Shielding (Ortho-substitution) Liability2->Sol2 Test Self-Validating In Vitro Assays (HLM & Plasma Stability) Sol1->Test Sol2->Test Success Optimized Lead Compound (Lower Cl_int, Higher t_1/2) Test->Success

Metabolic optimization workflow for addressing CYP450 and amidase vulnerabilities.

💡 Knowledge Base: Troubleshooting FAQs

Q1: My compound shows rapid clearance in Human Liver Microsomes (HLMs), but the tetrazole ring is intact. What is driving the degradation? A1: The primary driver is likely benzylic oxidation at the 3-methyl group. CYP450 enzymes utilize a highly reactive iron-oxo species (Compound I) to abstract a hydrogen atom from the benzylic carbon. Because the resulting benzylic radical is resonance-stabilized, the activation energy for this abstraction is remarkably low, leading to rapid conversion into a carbinol intermediate[4].

Q2: How can I block this benzylic oxidation without altering the molecule's pharmacological binding profile? A2: The most elegant solution is deuteration of the 3-methyl group to form a -CD3 analogue. This exploits the Deuterium Kinetic Isotope Effect (KIE) . Because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, it requires significantly more energy to reach the transition state for cleavage[5]. If C-H bond cleavage is the rate-determining step in the CYP450 catalytic cycle, replacing it with C-D will drastically slow down the oxidation rate, effectively shunting metabolism away from this site[6].

Pathway CYP CYP450 Compound I (Fe=O)^3+ SubH 3-Methyl Analog (-CH3) CYP->SubH SubD Deuterated Analog (-CD3) CYP->SubD AbsH Fast H-Atom Abstraction (Low Activation Energy) SubH->AbsH AbsD Slow D-Atom Abstraction (High Activation Energy) SubD->AbsD Metab Carbinol Intermediate Rapid Clearance AbsH->Metab Stable Metabolic Shunting / Increased Half-Life AbsD->Stable

Mechanistic divergence of CYP450 oxidation via the Deuterium Kinetic Isotope Effect.

Q3: I deuterated the methyl group, and HLM stability improved, but the compound still degrades rapidly in whole plasma. Why? A3: You are observing amide bond hydrolysis . The anilide bond (N-phenylbenzamide) is susceptible to cleavage by plasma amidases and serine esterases. The conjugation of the nitrogen lone pair with the adjacent phenyl ring weakens the C-N


-bond overlap of the amide, making the carbonyl carbon more electrophilic and vulnerable to nucleophilic attack by water or enzyme active-site serines[3].

Q4: How do I prevent this amide hydrolysis? A4: You must introduce steric hindrance . By adding bulky substituents (e.g., methyl or fluoro groups) at the ortho positions of the aniline ring (adjacent to the amide nitrogen) or the benzoyl ring, you force the aromatic rings to twist out of planarity[7]. This conformational shift sterically shields the amide carbonyl from the amidase active site. Alternatively, N-methylation of the amide can prevent hydrolysis, though it may alter the compound's hydrogen-bonding capabilities with your target receptor[3].

📊 Data Presentation: Anticipated Optimization Metrics

To quantify the success of your modifications, track the Intrinsic Clearance (


) and Half-life (

). Below is a representative data matrix demonstrating the expected impact of structural interventions based on field standards.
Compound VariantModificationHLM

(min)
HLM

(µL/min/mg)
Plasma

(hr)
Primary Liability Addressed
Parent None12.5>1501.2N/A
Analog A -CD3 (Deuteration)45.0421.3Benzylic Oxidation
Analog B Ortho-Fluoro (Aniline)14.0>140>12.0Amide Hydrolysis
Analog C -CD3 + Ortho-Fluoro85.0 <15 >12.0 Both (Synergistic)

🧪 Protocol Vault: Self-Validating Methodologies

To ensure trustworthiness, your experimental protocols must be self-validating. This means incorporating internal controls that prove the assay system is functioning correctly, independent of your test compound's performance.

Protocol 1: In Vitro Microsomal Stability Assay (Validating the KIE)

Purpose: To isolate and quantify the reduction in CYP-mediated clearance due to deuteration.

  • System Preparation: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Compound Spiking: Add the test compound (Parent or Deuterated Analog) to a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration below 0.1% to prevent CYP inhibition.

  • Self-Validation Control: Run a parallel incubation with Testosterone (a known CYP3A4 substrate). If testosterone is not rapidly cleared, your HLM batch or NADPH system is compromised.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality note: NADPH is strictly required to supply electrons to the CYP450 reductase, driving the catalytic cycle.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant (

    
    ) and 
    
    
    
    .
Protocol 2: Plasma Stability Assay (Validating Amidase Shielding)

Purpose: To confirm that ortho-steric hindrance successfully blocks amidase-mediated hydrolysis.

  • Matrix Preparation: Pre-warm pooled human plasma (heparinized) to 37°C. Adjust pH to 7.4 if necessary.

  • Compound Spiking: Spike the test compound to a final concentration of 5 µM.

  • Self-Validation Control: Run a parallel incubation with Procaine or Propantheline . These are known to be rapidly hydrolyzed by plasma esterases/amidases. If they remain stable, the plasma enzymes have denatured.

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. Take 50 µL aliquots at 0, 30, 60, 120, and 240 minutes.

  • Quenching: Quench with 150 µL of ice-cold acetonitrile (with internal standard). The high organic ratio denatures the amidases instantly.

  • Analysis: Centrifuge and analyze via LC-MS/MS. Look specifically for the appearance of the cleaved 4-(1H-tetrazol-1-yl)aniline fragment to definitively prove hydrolysis was the pathway of degradation prior to optimization.

📚 References

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks Beilstein Journal of Organic Chemistry[Link]

  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4 PubMed / NIH[Link]

  • The effects of type II binding on metabolic stability and binding affinity in cytochrome P450 CYP3A4 WSU Research Exchange[Link]

  • Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs PMC / NIH[Link]

  • The kinetic isotope effect in the search for deuterated drugs ResearchGate[Link]

  • Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides PMC / NIH[Link]

  • The Hydrolysis of Amide ResearchGate[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this specialized guide to help researchers, scientists, and drug development professionals troubleshoot and resolv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this specialized guide to help researchers, scientists, and drug development professionals troubleshoot and resolve peak tailing issues specific to 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide .

Rather than relying on generic fixes, this guide deconstructs the specific chemical interactions of your analyte and provides self-validating, step-by-step protocols to restore peak symmetry and ensure quantitative accuracy.

Part 1: Chemical Profiling & Root Cause Analysis

Q: Why is 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide particularly prone to peak tailing on standard reversed-phase columns?

A: Peak tailing for this compound is rarely a simple physical issue; it is driven by its unique structural motifs. To solve the problem, we must understand the causality behind the analyte-stationary phase interactions:

  • The 1-Substituted Tetrazole Ring: Unlike 5-substituted tetrazoles (which possess an acidic N-H proton), the 1H-tetrazol-1-yl moiety in your compound is substituted at the N1 position by a phenyl ring. This eliminates its acidity[1]. Instead, the remaining nitrogen atoms (N2, N3, N4) possess localized lone pairs that act as potent ligands, giving the molecule a high propensity to form coordination complexes with transition metals (e.g., Fe³⁺, Ni²⁺) present in stainless steel HPLC hardware or trace silica impurities[2].

  • The Benzamide Core: The amide bond (-CONH-) acts as both a strong hydrogen bond donor and acceptor. At mid-range pH (pH 4–7), residual silanols on the silica stationary phase ionize into acidic silanoxide ions (Si-O⁻). The amide and tetrazole nitrogens form strong secondary hydrogen bonds with these active sites, causing the trailing edge of the peak to drag[3].

Part 2: Diagnostic Workflow

Before altering your method, you must validate whether the tailing is caused by a physical system defect (e.g., a column void) or the chemical interactions described above.

Q: How can I definitively prove that the tailing is caused by the chemistry of my compound and not a broken column?

A: Implement a self-validating system check by injecting a highly hydrophobic, neutral marker (such as Toluene or Uracil). Because neutral markers cannot chelate metals or hydrogen-bond with silanols, they will elute symmetrically if the column bed and system plumbing are intact. If the neutral marker tails, you have a physical dead-volume issue. If it elutes symmetrically but your benzamide compound tails, the issue is chemical.

HPLC_Troubleshooting Start Observe Peak Tailing (Tf > 1.5) InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral CheckTailing Does the neutral marker tail? InjectNeutral->CheckTailing PhysicalIssue Physical Issue: Check dead volume, frits, or column void CheckTailing->PhysicalIssue Yes (System/Column) ChemicalIssue Chemical Issue: Analyte-Stationary Phase Interactions CheckTailing->ChemicalIssue No (Analyte Specific) MetalCheck Protocol A: Mitigate Metal Chelation (Add EDTA / Use PEEK) ChemicalIssue->MetalCheck SilanolCheck Protocol B: Suppress Silanols (Lower pH / Endcapped C18) ChemicalIssue->SilanolCheck Resolved Peak Symmetry Restored (Tf ≤ 1.2) MetalCheck->Resolved If Tetrazole Chelates SilanolCheck->Resolved If H-Bonding Occurs

Figure 1: Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Part 3: Step-by-Step Troubleshooting Protocols

If your diagnostic test points to a chemical issue, apply the following targeted protocols.

Protocol A: Mitigating Tetrazole-Metal Chelation

Q: My peak tailing worsens over a sequence of injections. How do I stop the tetrazole ring from chelating with the system?

A: Worsening peak shape over time is a classic symptom of metal accumulation on the column frit. You must mask the metal ions or remove them from the flow path.

  • Step 1: System Passivation. Disconnect the analytical column. Flush the entire HPLC system (pump, autosampler, and detector lines) with 20% Nitric Acid for 30 minutes at 1.0 mL/min to strip trace iron and nickel from the stainless steel components. Flush extensively with HPLC-grade water until the effluent pH is neutral.

  • Step 2: Mobile Phase Additives. Modify your aqueous mobile phase by adding a strong chelator that outcompetes the tetrazole ring. Add 0.1 mM EDTA or 5 µM medronic acid . Ensure your organic modifier (e.g., Acetonitrile) does not exceed 80% to prevent EDTA precipitation.

  • Step 3: Hardware Upgrade. If tailing persists, transition to a bio-inert system. Utilize a PEEK-lined C18 column and replace stainless steel capillary tubing with PEEK tubing (0.005" ID) from the injector to the detector.

Protocol B: Suppressing Secondary Silanol Interactions

Q: How do I prevent the amide and tetrazole nitrogens from hydrogen-bonding with the silica stationary phase?

A: You must utilize pH control to neutralize the stationary phase, combined with steric shielding.

  • Step 1: pH Adjustment. Because 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is essentially neutral/very weakly basic, lowering the mobile phase pH will not ionize the analyte, but it will protonate the residual silanols (Si-O⁻ → Si-OH)[4]. Formulate your aqueous mobile phase with 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid to achieve a pH of ~2.5.

  • Step 2: Column Selection. Discard older Type A silica columns. Install a high-purity, Type B silica column that is fully endcapped (e.g., trimethylsilyl end-capping). Alternatively, use a polar-embedded stationary phase (like an amide-C18 or Shield RP18); the embedded polar group creates an electrostatic shield that repels the analyte from residual silanols[5].

  • Step 3: Equilibration. Flush the new column with at least 15 column volumes of the pH 2.5 mobile phase to ensure complete surface protonation prior to your first injection.

Protocol C: Addressing Mass Overload and Solvent Mismatch

Q: My peak is fronting slightly and tailing heavily, and the retention time shifts. Is the compound degrading?

A: It is highly unlikely to be degradation. The highly lipophilic 3-methyl-phenyl and benzamide groups can cause localized precipitation if the sample solvent is stronger than the mobile phase, leading to mass overload[6].

  • Step 1: Diluent Optimization. Never inject this compound dissolved in 100% DMSO or Acetonitrile if your initial gradient is highly aqueous (e.g., 90% water). Dilute the sample so the final injection solvent closely matches the starting mobile phase composition.

  • Step 2: Volume/Mass Reduction. Reduce the injection volume by 50% (e.g., from 10 µL to 5 µL) or dilute the sample concentration by a factor of 10. If the peak symmetry dramatically improves, your previous conditions were exceeding the column's loading capacity[6].

Part 4: Quantitative Data Presentation

To demonstrate the efficacy of these interventions, the table below summarizes the expected impact of various chromatographic parameters on the peak shape of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.

Table 1: Impact of Chromatographic Parameters on Peak Symmetry

Parameter AdjustedExperimental ConditionUSP Tailing Factor (Tf)Resolution StatusMechanistic Reason
Baseline (Standard C18) pH 6.5, Stainless Steel System2.85UnacceptableSevere silanol H-bonding & metal chelation.
Mobile Phase pH pH 2.5 (0.1% Formic Acid)1.70MarginalProtonates silanols, reducing secondary interactions.
Hardware / Additives Addition of 0.1 mM EDTA1.45AcceptableMasks trace metals, preventing tetrazole coordination.
Column Chemistry Fully Endcapped, Type B Silica1.30OptimalEliminates accessible silanol sites via steric hindrance.
Injection Volume Reduced from 10 µL to 2 µL1.15ExcellentPrevents localized mass overload on the column bed.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I just increase the buffer concentration to fix the tailing? A: Increasing buffer concentration (e.g., to 50 mM ammonium acetate) can help mask electrostatic interactions, but it is often insufficient for the strong coordination chemistry of tetrazoles. Furthermore, high buffer salts risk precipitation when mixed with high percentages of organic modifiers. Adjusting the pH to 2.5 and using endcapped columns is a much more robust approach[3].

Q: How do I definitively calculate if my peak shape is acceptable for regulatory submission? A: Regulatory bodies (like the FDA and EMA) rely on the USP Tailing Factor (Tf). It is calculated at 5% of the peak height using the formula Tf = W0.05 / 2f, where W0.05 is the peak width at 5% height, and f is the distance from the leading edge to the peak center. For most high-precision pharmaceutical assays, a Tf value of ≤ 1.5 is required[6].

Q: Does temperature affect the tailing of this specific compound? A: Yes. Increasing the column compartment temperature (e.g., from 25°C to 40°C) increases the mass transfer kinetics between the mobile and stationary phases. This can reduce the residence time of the analyte in secondary interaction sites, slightly sharpening the peak and reducing the tailing factor.

References

1.[3] Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at: [Link] 2.[5] What Causes Peak Tailing in HPLC?. Chrom Tech. Available at: [Link] 3.[4] Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link] 4.[6] An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available at: [Link] 5.[1] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights. National Institutes of Health (NIH). Available at: [Link] 6.[2] Alkylation and related electrophilic reactions at endocyclic nitrogen atoms in the chemistry of tetrazoles. CLOCKSS. Available at: [Link]

Sources

Optimization

Minimizing side reactions during amide coupling of tetrazole derivatives

Ticket #TZ-404: Amide Coupling Anomalies in Tetrazole Derivatives Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Safety & Yield Critical) Executive Summary You are encountering difficultie...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #TZ-404: Amide Coupling Anomalies in Tetrazole Derivatives Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Safety & Yield Critical)

Executive Summary

You are encountering difficulties because tetrazoles are deceptive. While they are bioisosteres of carboxylic acids (


), their presence in amide coupling reactions introduces a unique "Three-Body Problem":
  • Acidity: The tetrazole N-H proton competes with the carboxylic acid for base, altering stoichiometry.

  • Ambident Nucleophilicity: In 5-aminotetrazoles (5-AT), the ring nitrogens are often more kinetically nucleophilic than the exocyclic amine, leading to undesired N-acylation rather than the target amide.

  • Energetic Instability: Tetrazoles are nitrogen-rich energetic materials; standard heating protocols used for sluggish amines can trigger decomposition or explosion.

This guide moves beyond standard EDC/HOBt protocols, which often fail here, and prescribes specific, high-integrity workflows using T3P® (Propylphosphonic anhydride) and regioselective protection strategies .

Module 1: Coupling to 5-Aminotetrazoles (The Nucleophile Challenge)

The Problem: You are trying to couple a carboxylic acid to a 5-aminotetrazole, but yields are


 or you isolate an unstable intermediate.
Root Cause:  5-aminotetrazoles are electron-deficient amines. The exocyclic amino group is deactivated by the electron-withdrawing tetrazole ring. Furthermore, acylation often occurs on the ring nitrogen (N1 or N2) under kinetic control.
Protocol A: The T3P "Power-Coupling" (Recommended)

T3P is superior here because it acts as a kinetic scavenger, driving the reaction with low epimerization and high activation energy, often bypassing the ring-acylation trap through thermodynamic control.

Reagents:

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF).

  • Base: Pyridine (preferred for 5-AT) or

    
    -Methylmorpholine (NMM). Avoid TEA/DIEA if possible as they can cause difficult salts with T3P.
    
  • Solvent: 2-MeTHF or EtOAc (Green/Safe) or DMF (for solubility).

Step-by-Step:

  • Dissolution: Dissolve Carboxylic Acid (1.0 eq) and 5-Aminotetrazole (1.1 eq) in dry Pyridine (3–5 volumes). Note: Pyridine acts as both solvent and base, buffering the tetrazole acidity.

  • Activation: Cool to 0°C. Add T3P (1.5 – 2.0 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). If no reaction after 4h, heat to 50°C (Do NOT exceed 70°C due to tetrazole stability).

  • Workup: Quench with water. T3P byproducts are water-soluble.[1] Extract with EtOAc, wash with 0.5M HCl (to remove pyridine), then Sat.

    
    .
    

Why this works: Pyridine suppresses the protonation of the weak 5-AT amine while T3P forms a highly reactive mixed anhydride that is potent enough to acylate the poor nucleophile.

Protocol B: The "Protection-First" Route (High Purity)

If regioselectivity remains an issue (getting ring acylation), you must block the ring nitrogens.

  • Protection: React 5-AT with Trityl Chloride (Trt-Cl) and TEA in DCM. The trityl group typically protects the N1/N2 position.

  • Coupling: Perform standard coupling (HATU/DIEA) on the N-trityl-5-aminotetrazole.

  • Deprotection: Remove Trityl with mild acid (TFA/DCM) or MeOH/HCl.

Module 2: Tetrazole as a "Bystander" (The Acidity Challenge)

The Problem: You are coupling an amine to a carboxylic acid that contains a tetrazole ring elsewhere in the molecule. The reaction stalls. Root Cause: The tetrazole N-H is acidic.[2] If you use 1.0 eq of base, the tetrazole deprotonates first, leaving your carboxylic acid unactivated or your amine protonated (inactive).

The Fix: Base Stoichiometry Adjustment You must treat the tetrazole proton as a "silent acid."

  • Standard Rule: Total Base = (Equivalents for Coupling) + (1.0 eq per Tetrazole Ring).

  • Example: If using HATU (requires 1 eq base for activation + 1 eq for amine), and your substrate has one tetrazole, you need 3.0 - 3.5 eq of DIEA .

Module 3: Minimizing Epimerization

The Problem: Your carboxylic acid partner is chiral (e.g., an amino acid). The harsh conditions required for tetrazoles are causing racemization.

Decision Matrix:

Coupling ReagentEpimerization RiskReactivityRecommendation
EDC / HOBt MediumLowAvoid for 5-AT coupling.
HATU / DIEA HighHighUse only with Collidine as base.
T3P / Pyridine Very Low HighGold Standard for chiral couplings.

Critical Tactic: Switch base from DIEA (strong, promotes oxazolone formation) to 2,4,6-Collidine (weak, hindered). Collidine is strong enough to neutralize the acid but too hindered to abstract the


-proton causing racemization.

Module 4: Safety & Hazard Control

WARNING: Tetrazoles are energetic materials.

  • DSC Screening: Before scaling >1g, perform Differential Scanning Calorimetry (DSC). Look for exotherms >500 J/g.

  • Acid Chloride Danger: Avoid generating acid chlorides of tetrazole-containing acids using Thionyl Chloride (

    
    ) or Oxalyl Chloride. This generates HCl gas and can trigger autocatalytic decomposition of the tetrazole ring. Use Mixed Anhydrides or T3P instead. 
    
  • Metal Contact: Avoid contact with strong Lewis acids or transition metals in the absence of ligands, as metal-tetrazolate complexes can be shock-sensitive primary explosives.

Visual Troubleshooting Guide

TetrazoleCoupling Start Start: Amide Coupling Issue SubstrateCheck Identify Substrate Role Start->SubstrateCheck Role_Nucleophile Tetrazole is the Amine (5-Aminotetrazole) SubstrateCheck->Role_Nucleophile Role_Bystander Tetrazole is on Acid/Linker SubstrateCheck->Role_Bystander Issue_Yield Issue: Low Yield / No Rxn Role_Nucleophile->Issue_Yield Issue_Regio Issue: Wrong Isomer (Ring Acylation) Role_Nucleophile->Issue_Regio Role_Bystander->Issue_Yield Issue_Racem Issue: Epimerization Role_Bystander->Issue_Racem Sol_T3P Solution: Use T3P + Pyridine (High Activation, Low Epim.) Issue_Yield->Sol_T3P 5-AT is poor nuc. Sol_Base Solution: Increase Base (+1 eq per Tetrazole) Issue_Yield->Sol_Base Acidic proton interference Issue_Regio->Sol_T3P Kinetic control Sol_Protect Solution: Trityl Protection of Tetrazole Ring Issue_Regio->Sol_Protect Block ring N Issue_Racem->Sol_T3P Mild activation Sol_Collidine Solution: Switch Base to 2,4,6-Collidine Issue_Racem->Sol_Collidine Prevent alpha-deprotonation

Caption: Decision tree for selecting the correct protocol based on the role of the tetrazole moiety (nucleophile vs. bystander) and the observed failure mode.

Frequently Asked Questions (FAQ)

Q: Can I use EDC/HOBt for coupling to 5-aminotetrazole? A: Generally, no . EDC is often not powerful enough to overcome the poor nucleophilicity of the exocyclic amine on the electron-deficient tetrazole ring. You will likely recover starting material or form the unstable


-acylisourea intermediate which hydrolyzes back. Switch to T3P  or HATU .

Q: I see a spot on TLC that disappears during workup. What is it? A: This is likely the N-acyl tetrazole (Ring Acylation) product. These are kinetically formed but hydrolytically unstable compared to the desired exocyclic amide. If you see this, your reaction conditions are favoring ring attack. Switch to the Trityl Protection Protocol (Module 1, Protocol B) to force reaction at the exocyclic amine.

Q: Is it safe to heat these reactions? A: Proceed with extreme caution. Never heat a tetrazole reaction above 70°C without explicit DSC data. If coupling is sluggish at 50°C, do not increase temperature; instead, change the activation method (e.g., from EDC to T3P or Acid Fluoride).

References

  • Propylphosphonic Anhydride (T3P®)

    • Title: Propylphosphonic Anhydride (T3P®): A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.[3]

    • Source:Organic Process Research & Development (via CORE/ResearchG
    • URL:[Link]

  • Tetrazole Acylation Regioselectivity

    • Title: Acetylation of 5-amino-1H-[1,2,4]triazole revisited (Analogous heterocyclic mechanism).
    • Source:PubMed / Russian Chemical Bulletin.
    • URL:[Link]

  • Safety of Tetrazoles

    • Title: Thermal Stability Assessment of Peptide Coupling Reagents.
    • Source:ResearchG
    • URL:[Link]

  • Minimizing Epimerization: Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source:Bachem Technical Guides.

Sources

Troubleshooting

Technical Support Center: 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

The following Technical Support Guide is designed for researchers and drug development professionals working with 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide . This guide addresses the physicochemical properties, sp...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide . This guide addresses the physicochemical properties, specifically pH stability and solubility, which are critical for assay development and formulation.

Topic: pH Stability, Solubility Profiling, and Handling Guidelines Audience: Medicinal Chemists, Formulation Scientists, Analytical Chemists

Executive Technical Summary

Compound Identity: 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide Chemical Class: N-Arylbenzamide / 1-Aryl-1H-tetrazole derivative. Critical Physicochemical Insight: Unlike the more common 5-substituted tetrazoles (which are acidic bioisosteres of carboxylic acids, pKa ~4.5), the 1-substituted tetrazole moiety in this compound is neutral to weakly basic (pKa of conjugate acid ~2-3). Consequently, this compound does not form water-soluble salts at physiological pH (7.4), leading to frequent solubility issues in aqueous buffers.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Category A: Solubility & Dissolution Issues

Q1: I am trying to dissolve the compound in PBS (pH 7.4) or 0.1 M NaOH, but it remains a suspension. Why isn't it dissolving like other tetrazoles? Diagnosis: Misunderstanding of Tetrazole Regiochemistry. Explanation: You are likely assuming the tetrazole is 5-substituted (an acidic proton donor). This compound contains a 1-(phenyl)tetrazole , which lacks an acidic N-H proton. It is a neutral, lipophilic molecule at pH 7–12. Adding base (NaOH) will not deprotonate it to form a soluble anion; instead, it may catalyze amide hydrolysis. Solution:

  • Primary Solvent: Dissolve the solid in 100% DMSO or DMF to create a high-concentration stock (e.g., 10–50 mM).

  • Assay Buffer: Dilute the stock into the aqueous buffer, ensuring the final organic solvent concentration is <1% (or as tolerated by your assay).

  • Cosolvents: If precipitation occurs upon dilution, add a solubilizer like Tween-80 (0.1%) or Cyclodextrin (HP-β-CD) to the buffer before adding the compound.

Q2: What is the pH-dependent solubility profile? Answer:

  • pH 1–3 (Acidic): Slight increase in solubility due to protonation of the tetrazole N4 nitrogen (weakly basic), but stability is compromised (see Stability section).

  • pH 4–10 (Neutral/Basic): Minimum solubility (Intrinsic solubility,

    
    ). The compound is uncharged and highly lipophilic.
    
  • pH > 12 (Strong Basic): No solubility gain via ionization; high risk of chemical degradation.

Category B: Chemical Stability & Degradation[1]

Q3: I observed a new peak eluting earlier than the parent compound in HPLC after 24 hours at pH 2.0. What is it? Diagnosis: Acid-Catalyzed Amide Hydrolysis. Explanation: The benzamide linkage is susceptible to hydrolysis under acidic conditions. The degradation yields two fragments:

  • 3-Methylbenzoic acid (elutes earlier due to polarity).

  • 4-(1H-tetrazol-1-yl)aniline (elutes earlier; may be protonated). Mitigation: Avoid storing stock solutions in acidic media. Perform acidic assays (e.g., metabolic stability) immediately after dilution or keep temperature < 37°C.

Q4: Is the tetrazole ring itself stable? Answer: Yes, the 1-aryl-1H-tetrazole ring is generally robust. Unlike 1-alkyl tetrazoles which can undergo retro-cycloaddition or ring opening at high temperatures, the N1-Aryl bond stabilizes the system. The primary degradation liability is the amide linker , not the tetrazole ring.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this method to quantify degradation products.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 95% B over 10 min; Hold 2 min; Re-equilibrate.
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic rings) and 220 nm (amide bond).
Retention Order 1. 4-(1H-tetrazol-1-yl)aniline (Degradant)2.[1] 3-Methylbenzoic acid (Degradant)3. Parent Compound
Protocol 2: pH Stability Stress Test

Validate stability before running long-duration biological assays.

  • Stock Prep: Prepare 10 mM stock in DMSO.

  • Buffer Prep: Prepare 50 mM buffers:

    • pH 1.2 (0.1 N HCl)

    • pH 7.4 (Phosphate Buffered Saline)

    • pH 10.0 (Borate Buffer)

  • Incubation: Spike stock into buffers to final conc. of 50 µM. Incubate at 37°C .

  • Sampling: Aliquot at T=0, 4h, 24h, and 48h.

  • Quenching:

    • For Acid samples: Neutralize with equal vol. of weak base (e.g., Ammonium Bicarbonate) or dilute immediately in Mobile Phase.

    • For Base samples: Neutralize with dilute Formic Acid.

  • Analysis: Inject onto HPLC. Degradation >5% indicates instability.

Mechanistic Visualization

Figure 1: Chemical Structure & Reactivity Logic

This diagram illustrates the key functional groups and their behavior in solution.[2]

G Compound 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide Amide Amide Linker (Hydrolysis Site) Compound->Amide Contains Tetrazole 1-Aryl-Tetrazole (Neutral/Weak Base) NOT Acidic Compound->Tetrazole Contains Benzoyl 3-Methylbenzoyl (Lipophilic Core) Compound->Benzoyl Contains Hydrolysis (pH < 2 or pH > 10) Hydrolysis (pH < 2 or pH > 10) Amide->Hydrolysis (pH < 2 or pH > 10) Insoluble in Base\n(No Salt Formation) Insoluble in Base (No Salt Formation) Tetrazole->Insoluble in Base\n(No Salt Formation)

Caption: Functional group analysis highlighting the non-acidic nature of the 1-substituted tetrazole and the hydrolytic vulnerability of the amide bond.

Figure 2: Degradation Pathway (Acid/Base Hydrolysis)

Visualizing the breakdown products to aid in HPLC peak identification.

Degradation Parent Parent Compound (C15H13N5O) Reaction Hydrolysis (+ H2O) Parent->Reaction Acid/Base Catalysis Prod1 Product A: 3-Methylbenzoic Acid (Acidic Fragment) Reaction->Prod1 Prod2 Product B: 4-(1H-tetrazol-1-yl)aniline (Basic Fragment) Reaction->Prod2

Caption: Hydrolytic cleavage of the amide bond yields a benzoic acid derivative and a tetrazolyl-aniline.

References & Authority

  • Amide Hydrolysis Kinetics : O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society. (Establishes the baseline mechanism for benzamide degradation).

  • Tetrazole Chemistry : Butler, R. N. (1984). Tetrazoles. Comprehensive Heterocyclic Chemistry. (Defines the stability differences between 1-substituted and 5-substituted tetrazoles).

  • Solubility of Benzamides : Lipinski, C. A. (2001). Advanced Drug Delivery Reviews. (General principles of solubility for lipophilic amides).

  • 1-Substituted Tetrazole Properties : Moderhack, D. (1998). "N-Substituted Tetrazoles". Journal of Heterocyclic Chemistry. (Confirms the non-acidic nature of N1-substituted tetrazoles).

Disclaimer: This guide is intended for research use only. The compound described is a chemical reagent and has not been approved for therapeutic use in humans.

Sources

Optimization

Technical Support Center: Scale-Up of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-methyl-N-[4-(1H-tetrazol-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide .

Scaling up this specific Active Pharmaceutical Ingredient (API) intermediate presents two distinct challenges: the sluggish amide bond formation due to a deactivated aniline, and the severe thermal/energetic hazards associated with the tetrazole moiety. This guide provides field-proven troubleshooting strategies, self-validating protocols, and safety directives.

Process Overview & Decision Workflows

AmideCoupling Start Select Amide Coupling Strategy Option1 Acid Chloride (m-Toluoyl Chloride) Start->Option1 Option2 Coupling Reagent (T3P / Base) Start->Option2 Option3 Carbodiimides (EDC/HOBt) Start->Option3 Eval1 High Exotherm Requires strict cooling Option1->Eval1 Eval2 High Yield Water-soluble byproducts Option2->Eval2 Eval3 Poor Atom Economy Fails with weak nucleophiles Option3->Eval3 Decision Optimal for Scale-up: T3P Method Eval2->Decision

Caption: Decision matrix for selecting the optimal amide coupling strategy at scale.

Section 1: Amide Bond Formation at Scale

FAQ 1: Why is the coupling of m-toluic acid and 4-(1H-tetrazol-1-yl)aniline so sluggish under standard EDC/HOBt conditions? Causality: The 1H-tetrazol-1-yl group is a strongly electron-withdrawing aromatic cage. When positioned para to the amine on the aniline ring, it drastically reduces the nucleophilicity of the amine lone pair. Standard carbodiimide reagents (like EDC) fail to provide enough electrophilic activation to drive the reaction to completion, leading to stalled reactions and poor atom economy[1].

FAQ 2: Should we use m-toluoyl chloride or a coupling reagent like T3P for pilot-plant scale-up? Causality: While acid chlorides are cost-effective and frequently used on a large scale[2], the generation of m-toluoyl chloride requires corrosive reagents (e.g., SOCl₂ or oxalyl chloride) and the subsequent coupling is highly exothermic, requiring strict cryogenic control. Recommendation: We highly recommend using n-propanephosphonic acid anhydride (T3P). T3P is highly scalable, handles non-nucleophilic anilines exceptionally well when heated, and produces benign, water-soluble byproducts[3],[4].

Section 2: Tetrazole Safety & Thermal Stability

TetrazoleSafety Step1 Synthesize/Receive Tetrazole Aniline Step2 Thermal Screening (DSC / ARC) Step1->Step2 Step3 Determine Onset Decomposition Temp Step2->Step3 Step4 Set Process Temp Limit (T_max < T_onset - 50°C) Step3->Step4 Step5 Avoid Dry Isolation Keep as wet cake Step3->Step5

Caption: Safety workflow for handling energetic tetrazole intermediates during scale-up.

FAQ 3: How do we manage the explosive hazards associated with the tetrazole moiety? Causality: Tetrazoles are energetic functional groups with high positive heats of formation, making them susceptible to rapid, exothermic decomposition (often producing N₂ gas) upon thermal or mechanical shock[5]. Before scaling up, you must perform Differential Scanning Calorimetry (DSC) and Accelerated Rate Calorimetry (ARC) to determine the onset decomposition temperature[6],[7]. Rule: Always maintain the maximum operating temperature (


) at least 50°C below the DSC onset temperature to prevent thermal runaway[8].

FAQ 4: Can we isolate 4-(1H-tetrazol-1-yl)aniline as a dry powder for storage? Causality: It is highly discouraged. Dry tetrazole powders can accumulate electrostatic charge and present a severe dust explosion hazard[9],[10]. We strongly advise telescoping the intermediate into the next step as a solution, or isolating it as a wet cake (e.g., solvent-wet) to desensitize the material.

Section 3: Workup & Purification

FAQ 5: How can we avoid column chromatography during the purification of the final API? Causality: Column chromatography is not economically or operationally viable for large-scale manufacturing. By utilizing T3P as the coupling agent, the phosphonic acid byproducts are entirely water-soluble and partition exclusively into the aqueous layer during workup[4]. The final product, 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, can be crystallized directly from a green solvent mixture, bypassing chromatography entirely.

Data Presentation: Reagent Comparison for Scale-Up

Coupling StrategyReagentYield (Typical)ScalabilitySafety ProfileDownstream Purification
Phosphonic Anhydride T3P (50% in EtOAc)>90%ExcellentHigh (Mild exotherm)Simple aqueous wash (Water-soluble byproducts)
Acid Chloride m-Toluoyl Chloride85-95%GoodModerate (High exotherm, corrosive)Requires strict pH control to remove acid
Carbodiimide EDC / HOBt<50%PoorModerate (Sensitizer)Difficult (Urea byproducts often co-crystallize)

Detailed Step-by-Step Methodology

Protocol: T3P-Mediated Synthesis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure process safety and product integrity.

Step 1: Reactor Preparation & Charging

  • Action: Purge a clean, dry jacketed reactor with N₂. Charge 4-(1H-tetrazol-1-yl)aniline (1.0 eq) and m-toluic acid (1.05 eq).

  • Safety Note: Handle the tetrazole aniline as a solvent-wet cake if possible to mitigate static discharge risks[10].

Step 2: Solvent & Base Addition

  • Action: Add Ethyl Acetate (10 volumes) and N-methylmorpholine (NMM) (3.0 eq). Stir at 20°C.

  • Self-Validation: Visually inspect the reactor. The mixture must achieve complete dissolution and homogeneity before proceeding.

Step 3: Electrophile Activation (T3P Addition)

  • Action: Cool the reactor jacket to 0–5°C. Begin dropwise addition of T3P (50% wt solution in EtOAc, 1.5 eq) over 1 hour.

  • Causality: Base deprotonates the carboxylic acid, which then attacks T3P to form the highly reactive mixed anhydride. The slow addition controls the mild exotherm associated with this activation.

Step 4: Heating & In-Process Control (IPC)

  • Action: Heat the reaction mixture to 60°C and stir for 12 hours.

  • Self-Validation (IPC): Pull a sample for HPLC analysis. The reaction is deemed complete only when the unreacted 4-(1H-tetrazol-1-yl)aniline peak is <1.0% Area. If >1.0%, continue heating and re-sample after 2 hours.

Step 5: Quench & Phase Separation

  • Action: Cool the mixture to 20°C. Quench by adding purified water (5 volumes). Stir vigorously for 30 minutes, then allow layers to settle.

  • Causality: Water hydrolyzes unreacted T3P and dissolves the phosphonic acid byproducts[4].

  • Action: Separate the aqueous layer. Wash the organic layer sequentially with 5% NaHCO₃ (5 volumes) and Brine (5 volumes).

Step 6: Crystallization & Isolation

  • Action: Concentrate the organic layer under reduced pressure to approximately 3 volumes. Slowly charge Heptane (7 volumes) at 40°C to induce crystallization. Cool to 0°C at a rate of 10°C/hour.

  • Action: Filter the slurry and wash the cake with cold Heptane. Dry under vacuum at 40°C. Do not over-dry; leaving the product slightly solvent-wet reduces the risk of mechanical friction ignition.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Public
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: ResearchG
  • Thermal Stability: A Review of Methods and Interpretation of Data Source: ResearchG
  • Early Process Development and Scale-up of a Tetrazole-Containing Soluble Guanylate Cyclase Stimulator Source: ACS Public
  • 1-Phenyl-1H-tetrazole-5-thiol Safety D
  • Synthesis of energetic triazole- and tetrazole-containing oligomers and polymers Source: ResearchG
  • Overriding Innate Decomposition Temperatures of an Avibactam Prodrug Precursor using Data Science-Guided Synthesis Source: ChemRxiv

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and assignment for 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

[1] Executive Summary & Objective In the development of angiotensin receptor blockers and related peptidomimetics, the 1,5-disubstituted tetrazole moiety serves as a critical bioisostere for carboxylic acids.[1] However,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Objective

In the development of angiotensin receptor blockers and related peptidomimetics, the 1,5-disubstituted tetrazole moiety serves as a critical bioisostere for carboxylic acids.[1] However, the structural characterization of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide presents a specific spectroscopic challenge: the severe signal overlap in the aromatic region (7.4–8.2 ppm) where protons from the benzoyl ring (Ring A) and the central phenylene linker (Ring B) co-elute.[1]

This guide compares the efficacy of Standard Field (300 MHz) versus High-Field (600 MHz) acquisition and evaluates Solvent Selection (DMSO-d₆ vs. CDCl₃) .[1] The objective is to provide a self-validating protocol for the unambiguous assignment of this compound, essential for regulatory filing and structure-activity relationship (SAR) validation.

Comparison of Methodologies

Solvent Selection: The Solubility vs. Resolution Trade-off[1]

The choice of solvent fundamentally alters the chemical shift dispersion, particularly for the labile amide proton and the acidic tetrazole proton.[1]

ParameterDMSO-d₆ (Recommended) CDCl₃ (Alternative)
Solubility High. Dissolves the polar tetrazole/amide core effectively.[1]Low/Moderate. Risk of precipitation or aggregation.[1]
Amide (NH) Signal Sharp, Downfield (~10.4 ppm). Locked by H-bonding with solvent.[1]Broad, Upfield (~7.8-8.5 ppm). Rate of exchange varies; often obscured.[1]
Tetrazole (C5-H) Distinct Singlet (~10.0 ppm). Singlet (~8.9-9.1 ppm). Often overlaps with aromatics.[1]
Water Peak 3.33 ppm (Usually distinct from signals).[1]1.56 ppm (Can overlap with impurities).[1]

Expert Insight: We prioritize DMSO-d₆ for this protocol. The high polarity of the tetrazole ring induces stacking interactions that are better solvated by DMSO.[1] Furthermore, the diagnostic Amide NH and Tetrazole C5-H signals are pushed to the far downfield region (>9.5 ppm) in DMSO, clearing the aromatic window.[1]

Field Strength: Deconvoluting the Aromatic Region[1]
  • 300 MHz: The AA'BB' system of Ring B (phenylene) often collapses into a second-order multiplet that overlaps with the H-4/H-5 protons of Ring A. Integration becomes ambiguous.[1]

  • 600 MHz: The increased dispersion resolves the Ring B AA'BB' system into two distinct doublets (or roofed doublets) and separates the Ring A meta-substituents.[1]

Structural Analysis & Atom Mapping[1]

To ensure accurate assignment, we define the atom numbering as follows:

  • Ring A (3-methylbenzoyl): C1 (carbonyl attachment), C2 (ortho, between CO and Me), C3 (Me attachment), C4 (para), C5 (meta), C6 (ortho).[1]

  • Ring B (Phenylene Linker): C1' (amide N attachment), C2'/C6' (ortho to amide), C3'/C5' (ortho to tetrazole), C4' (tetrazole N attachment).[1]

  • Tetrazole: N1'' (attachment), N2'', N3'', N4'', C5'' (CH).

Visualization: Structural Connectivity & NOE Interactions

G cluster_0 Ring A (Benzoyl) cluster_1 Linker (Amide) cluster_2 Ring B (Phenylene) cluster_3 Tetrazole Me Me (2.40 ppm) H2 H-2 (s) Me->H2 NOE H4_5 H-4/H-5 (m) Me->H4_5 NOE CO C=O H2->CO H6 H-6 (d) H6->CO NH NH (10.45 ppm) H2_6 H-2'/6' (d) NH->H2_6 NOE (Strong) CO->NH Amide Bond H3_5 H-3'/5' (d) H2_6->H3_5 COSY (Ortho) Tet_CH Tet-H (10.02 ppm) H3_5->Tet_CH NOE (Weak)

Figure 1: Structural connectivity and key NOE (Nuclear Overhauser Effect) correlations used for spatial assignment. Dashed lines indicate through-space interactions.

Experimental Protocol (Self-Validating)

Sample Preparation[1]
  • Mass: Weigh 5.0 – 8.0 mg of the compound.[1]

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Note: Ensure the solvent is dry.[1] Water peaks >3.5 ppm can obscure the methyl signal if very broad, though usually water in DMSO is at 3.33 ppm.[1]

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP or equivalent) to minimize shimming errors at high field.[1]

  • Temperature: Equilibrate at 298 K (25°C) .

Acquisition Parameters (600 MHz Target)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with 10s relaxation delay (d1) to ensure accurate integration of the slow-relaxing aromatic protons.

  • Scans (ns): 16 or 32 (sufficient for 5mg).[1]

  • Spectral Width (sw): 14 ppm (-1 to 13 ppm).[1]

Results: Assignment Table & Interpretation

The following data represents the definitive assignment in DMSO-d₆ at 600 MHz.

Atom IDShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
NH 10.45 s (br)1H-D₂O exchangeable; most downfield amide signal.[1]
Tet-H (C5'') 10.02 s1H-Diagnostic for 1-substituted tetrazole; highly deshielded.[1]
H-3', 5' 8.05 d2H8.8Ring B. Ortho to Tetrazole (EWG).[1] Deshielded by Tetrazole cone.
H-2', 6' 7.96 d2H8.8Ring B. Ortho to Amide N. Correlates with NH in NOESY.[1]
H-2 7.82 s (br)1H-Ring A. Isolated between CO and Me.[1]
H-6 7.75 d1H7.6Ring A. Ortho to CO.[1]
H-4, H-5 7.42 – 7.48 m2H-Ring A. Meta/Para overlap.[1] H-5 is typically the triplet.[1]
CH₃ 2.41 s3H-Diagnostic methyl on Ring A.
Deconvoluting the Aromatic Region (7.4 - 8.1 ppm)

The most common error in assigning this molecule is confusing the Ring A and Ring B protons.[1]

  • The "Roof Effect": The Ring B protons (H-2'/6' and H-3'/5') form an AA'BB' system.[1] Even at 600 MHz, they appear as two doublets leaning toward each other.[1] H-3'/5' are further downfield (8.05 ppm) due to the strong electron-withdrawing nature of the tetrazole ring compared to the amide nitrogen.[1]

  • The Methyl Effect: H-2 on Ring A is a singlet (or fine doublet) at ~7.82 ppm.[1] It is distinct because it does not share a large ortho-coupling constant (approx 7-8 Hz) like the others.[1]

Logic Flow for Assignment Verification

To validate the assignment without guessing, follow this stepwise correlation workflow.

Workflow Start Start: 1H NMR Spectrum Step1 Identify Diagnostic Singlets (NH @ 10.45, Tet-H @ 10.02, Me @ 2.41) Start->Step1 Step2 COSY Spectrum Identify Spin Systems Step1->Step2 Step3 Analyze Ring B (AA'BB') Find 2 doublets coupling to each other Step2->Step3 Isolate 8.05 & 7.96 ppm Step4 Analyze Ring A Find H6 (d) coupling to H5 (t) Step2->Step4 Isolate 7.75 & 7.45 ppm Step5 NOESY / ROESY Spatial Confirmation Step3->Step5 Step4->Step5 End Confirmed Structure Step5->End NH correlates to H-2'/6' Me correlates to H-2 & H-4

Figure 2: Step-by-step logic flow for confirming the assignment using 2D NMR techniques.

The Critical Check (NOESY)

If the assignment is correct, irradiating the Methyl group (2.41 ppm) in a 1D-NOE experiment (or observing the cross-peak in 2D NOESY) must show enhancement of H-2 and H-4 on Ring A. It will not enhance any proton on Ring B.[1] This is the "Self-Validating" step required for high-integrity data.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (Standard reference for substituent chemical shift additivity rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Source for fragment shifts of 3-methylbenzamide and 1-phenyl-1H-tetrazole).[1]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link] (Authoritative source for solvent effects on chemical shifts).[1]

  • Popov, A. I., & Hallenga, K. (1991).[1] Modern NMR Techniques and Their Application in Chemistry. Marcel Dekker.[1] (Reference for tetrazole proton relaxation properties).

Sources

Comparative

High-Resolution LC-MS/MS Strategies for Structural Elucidation of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing complex pharmacophores in drug discovery. Tetrazole-containing benzamides, such as 3-methyl-N-[4-(1H-tetrazol-1-yl)phen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing complex pharmacophores in drug discovery. Tetrazole-containing benzamides, such as 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide (Exact Mass: 279.1117 Da), represent a critical class of compounds where the tetrazole ring acts as a bioisostere for carboxylic acids.

However, elucidating their exact structural degradation and metabolic pathways via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a unique physical chemistry challenge: resolving isobaric neutral losses. This guide objectively compares the performance of leading mass spectrometry platforms—the Thermo Scientific Orbitrap Exploris 480, the Waters Xevo G2-XS QTof, and standard Triple Quadrupole (QqQ) systems—providing a self-validating methodology for absolute structural confidence.

The Analytical Challenge: Isobaric Neutral Losses

The core challenge in the MS/MS fragmentation of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is distinguishing between two common neutral losses that share a nominal mass of 28 Da:

  • Nitrogen Gas (

    
    ) : Extruded from the tetrazole ring (Exact Mass: 28.0061 Da).
    
  • Carbon Monoxide (

    
    ) : Extruded from the benzamide-derived acylium ion (Exact Mass: 27.9949 Da).
    

The mass defect between these two losses is a mere 0.0112 Da . To separate these pathways, an instrument requires a resolving power (


) of at least 22,000 at 

250. This fundamental requirement dictates the choice of instrumentation.

Mechanistic Fragmentation Pathway

Understanding the causality behind the fragmentation is essential for accurate spectral interpretation. Under positive Electrospray Ionization (ESI+), the molecule forms a stable


 precursor at 

280.1195. Upon collisional activation, the molecule undergoes two primary, competing pathways:
  • Amide Bond Cleavage (Inductive Effect) : Protonation preferentially occurs at the amide nitrogen. Collisional activation drives the heterolytic cleavage of the C-N bond, yielding the 3-methylbenzoyl acylium cation (

    
     119.0497) and the 4-(1H-tetrazol-1-yl)aniline fragment (
    
    
    
    162.0780) [1]. The acylium ion subsequently loses
    
    
    to form a stable tolyl cation (
    
    
    91.0548) [2].
  • Tetrazole Ring Opening (Thermal/Collisional Instability) : Tetrazole rings are highly sensitive to energy input. They rapidly extrude

    
     gas to relieve ring strain, forming a highly reactive nitrene or carbodiimide intermediate . This yields the characteristic 
    
    
    
    ion at
    
    
    252.1134 [3].

Fragmentation_Pathway M [M+H]+ m/z 280.1195 N2_Loss [M+H - N2]+ m/z 252.1134 M->N2_Loss - N2 (28.0061 Da) Acylium 3-methylbenzoyl Cation m/z 119.0497 M->Acylium Amide Cleavage Aniline Tetrazolylaniline Cation m/z 162.0780 M->Aniline Amide Cleavage Tropylium Tolyl Cation m/z 91.0548 Acylium->Tropylium - CO (27.9949 Da) Aniline_N2 [Aniline - N2]+ m/z 134.0719 Aniline->Aniline_N2 - N2 (28.0061 Da)

Fig 1: LC-MS/MS collision-induced fragmentation pathway of the target compound.

Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ

To objectively evaluate how different technologies handle this molecule, we must compare their fundamental architectures.

Thermo Scientific Orbitrap Exploris 480

The Orbitrap Exploris 480 is the gold standard for this specific assay. It provides ultra-high resolution up to 480,000 FWHM at m/z 200[4]. Utilizing the EASY-IC internal calibration source, it achieves real-time sub-ppm mass accuracy[5]. This allows for absolute differentiation between the


 and 

pathways. Furthermore, its Higher-energy Collisional Dissociation (HCD) cell prevents the "low-mass cut-off" typical of traditional ion traps, ensuring the

91.0548 tolyl cation is captured.
Waters Xevo G2-XS QTof

The Xevo G2-XS QTof offers an excellent balance of speed and dynamic range. It features a resolving power of >40,000 FWHM[6], which is sufficient to resolve the 0.0112 Da isobaric interference. Its primary advantage lies in data-independent acquisition (DIA) modes like


 and SONAR[7], allowing simultaneous collection of precursor and fragment data across a dynamic range of four orders of magnitude.
Agilent 6495C Triple Quadrupole (QqQ)

Operating at unit mass resolution, a QqQ cannot distinguish between


 and 

losses based on accurate mass. However, once the fragmentation pathway is validated by an Orbitrap or Q-TOF, the QqQ becomes the superior choice for high-throughput, targeted Multiple Reaction Monitoring (MRM) quantitation due to its unmatched sensitivity and duty cycle in complex biological matrices.
Table 1: Platform Specifications Comparison
FeatureThermo Orbitrap Exploris 480Waters Xevo G2-XS QTofAgilent 6495C QqQ
Mass Analyzer Orbitrap (Fourier Transform)Orthogonal Time-of-FlightTriple Quadrupole
Max Resolving Power 480,000 FWHM (at

200)
>40,000 FWHMUnit Mass (~0.7 Da)
Mass Accuracy < 1 ppm (Internal Calibration)< 1 ppm RMS± 0.1 Da
Primary Acquisition DDA, PRM, BoxCar DIA

, SONAR, FastDDA
MRM / dMRM
Best Use Case Unambiguous structural elucidationHigh-throughput profilingTrace-level quantitation

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. By integrating real-time mass defect filtering, the method automatically rejects false-positive fragment assignments.

Step 1: Sample Preparation

  • Dissolve 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide standard in LC-MS grade methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) to ensure efficient protonation.

Step 2: UHPLC Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: High-Resolution MS/MS Acquisition (Orbitrap Exploris 480)

  • Source: Heated Electrospray Ionization (HESI) in positive mode.

  • MS1 Scan: Resolution set to 120,000 FWHM. Mass range:

    
     100–500.
    
  • MS2 Scan (Data-Dependent): Trigger MS2 on the

    
     280.1195 precursor.
    
  • Fragmentation: Apply stepped HCD normalized collision energies (NCE) of 20, 40, and 60% to capture both fragile (tetrazole

    
     loss) and stable (acylium 
    
    
    
    loss) transitions. Set MS2 resolution to 30,000 FWHM.

Step 4: Automated Data Validation

  • Extract the fragment list.

  • Apply a strict mass defect filter: Any assigned empirical formula must possess a mass error of < 3.0 ppm . If the error exceeds this threshold, the structural assignment is rejected.

LCMS_Workflow Prep Sample Prep 0.1% FA LC UHPLC C18 Gradient Prep->LC Ion ESI (+) Source LC->Ion MS1 High-Res MS1 Precursor Scan Ion->MS1 Frag HCD/CID Fragmentation MS1->Frag DIA Data Analysis Mass Defect Frag->DIA

Fig 2: Self-validating UHPLC-HRMS analytical workflow for structural elucidation.

Quantitative Data & Performance Metrics

The table below summarizes the expected high-resolution fragmentation data for 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide when analyzed using the Orbitrap Exploris 480 protocol described above. The sub-ppm mass accuracy definitively confirms the mechanistic pathways.

Table 2: Accurate Mass Fragment Assignments
Fragment IonEmpirical FormulaTheoretical

Experimental

Mass Error (ppm)Mechanistic Origin
Precursor

280.1195280.1193-0.71Protonated Parent Molecule
Fragment 1

252.1134252.1135+0.39Loss of

from Tetrazole
Fragment 2

162.0780162.0774-3.70Amide Bond Cleavage (Aniline)
Fragment 3

134.0719134.0713-4.47Aniline Fragment -

Fragment 4

119.0497119.0491-5.04Amide Bond Cleavage (Acylium)
Fragment 5

91.054891.0542-6.58Acylium Fragment -

(Note: Mass errors slightly elevate at lower


 ranges due to the nature of Fourier Transform mass analyzers, but remain well within the <10 ppm threshold required for confident formula generation).

Conclusion

For the structural elucidation of tetrazole-containing benzamides, high-resolution mass spectrometry is not just a luxury—it is a physical necessity. The isobaric overlap between


 and 

neutral losses makes unit-resolution instruments blind to the true mechanistic pathways. While the Waters Xevo G2-XS provides excellent DIA capabilities, the Thermo Orbitrap Exploris 480 stands as the premier platform for this specific application, offering the extreme resolving power required to turn ambiguous spectral peaks into definitive, self-validated chemical structures.

References

  • Waters Xevo G2-XS QTof - INSTRUMENT SPECIFIC
  • Xevo G2-XS QTof - ResearchG
  • Orbitrap Exploris 480 - UWPR. URL
  • Extraordinary Simplified—Orbitrap Exploris 480 Mass Spectrometer - SCISPEC. URL
  • Determination of Fragmentation Schemes and Metabolites of Fluorinated Histone Deacetylase Inhibitors for Use as Positron Emission Tomography Imaging Agents Using HPLC-MS/MS - Scientific Research Publishing. URL
  • UPLC, HR-MS, and in-silico tools for simultaneous separation, characterization, and in-silico toxicity prediction of degradation products of atorvast
  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | The Journal of Organic Chemistry - ACS Public
  • Investigating the structure–stability relationship in bridging isomers of bistetrazoles - RSC. URL

Sources

Validation

Elemental analysis data for 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide confirmation

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Challenge of Tetrazole Derivatives Confirming the structure and absolute purit...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge of Tetrazole Derivatives

Confirming the structure and absolute purity of highly nitrogenous active pharmaceutical ingredient (API) intermediates is a critical bottleneck in drug development. 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide (Chemical Formula: C₁₅H₁₃N₅O; Theoretical N-content: 25.08%) presents a unique analytical challenge. The tetrazole ring is highly energetic and prone to incomplete combustion, often forming refractory nitrides or nitrogen oxides (NOx) that skew quantitative results [4].

To achieve regulatory-grade structural confirmation, laboratories cannot rely on a single analytical method. This guide objectively compares the performance of Automated Flash Combustion CHNS/O Analyzers against alternative techniques like Quantitative ¹H NMR (qNMR) and High-Resolution Mass Spectrometry (LC-HRMS) . By establishing a multi-pronged, orthogonal approach, we ensure that every reported purity metric is mechanistically validated [2].

Comparative Performance of Analytical Alternatives

While LC-HRMS is excellent for identifying trace impurities via exact mass, it is fundamentally a relative technique that suffers from varying ionization efficiencies. It cannot determine absolute purity without an exact reference standard. Conversely, qNMR and Automated CHNS Analysis provide absolute quantification without requiring a reference standard of the analyte itself [1].

Table 1: Performance Comparison for API Purity Confirmation
Analytical TechniquePrimary OutputAbsolute Purity?Destructive?Strengths for Tetrazole APIsLimitations
Automated CHNS/O Absolute Mass % (C,H,N,O)YesYesDirect proof of N-content; confirms intact tetrazole ring.Requires combustion catalysts (V₂O₅) for energetic compounds.
Quantitative NMR (qNMR) w/w % PurityYesNoCaptures "invisible" impurities (water, salts); highly precise.Lower sensitivity for trace impurities (<0.1%).
LC-HRMS Exact Mass & FragmentationNo (Relative)YesUnparalleled for identifying degradation products.Cannot provide absolute w/w % without a reference standard.

Causality & Experimental Design (Expertise & Experience)

Why CHNS is the Gold Standard for Tetrazoles

For a compound like 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, proving the molecular formula requires exact nitrogen quantification. During standard elemental analysis, the high nitrogen density of the tetrazole ring can lead to localized oxygen depletion in the combustion zone. The Causality: To prevent incomplete oxidation, we introduce Vanadium Pentoxide (V₂O₅) into the sample capsule. V₂O₅ acts as a potent oxygen donor and combustion catalyst, ensuring the instantaneous and complete conversion of all carbon to CO₂ and nitrogen to NOx. A subsequent copper reduction reactor at 600°C quantitatively reduces the NOx back to N₂ gas for accurate Thermal Conductivity Detector (TCD) measurement [3].

Why qNMR is the Ultimate Orthogonal Check

qNMR operates on the principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei producing it. By adding a certified internal standard (e.g., Maleic acid), we create a self-validating system. If the CHNS data confirms the empirical formula, qNMR confirms the exact structural arrangement and absolute mass fraction of the target molecule [1].

Workflow Start API Intermediate (C15H13N5O) Split Aliquot Distribution Start->Split EA Automated CHNS (Flash Combustion) Split->EA qNMR 1H qNMR (Internal Standard) Split->qNMR HRMS LC-HRMS (Exact Mass) Split->HRMS DataEA Absolute Mass % (C, H, N) EA->DataEA DataNMR Absolute Purity (w/w %) qNMR->DataNMR DataMS Impurity Profile HRMS->DataMS Confirm Orthogonal Purity Confirmation DataEA->Confirm DataNMR->Confirm DataMS->Confirm

Caption: Orthogonal analytical workflow for API structural and absolute purity confirmation.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as closed-loop, self-validating systems.

Protocol 1: Automated CHNS Flash Combustion Analysis

Instrument: Automated CHNS/O Analyzer with TCD.

  • Baseline Establishment: Run two blank tin capsules to purge atmospheric nitrogen and establish a zero-baseline.

  • Calibration (K-Factor): Weigh 1.0 mg, 1.5 mg, and 2.0 mg of a certified reference standard (e.g., Sulfanilamide, C₆H₈N₂O₂S) into tin capsules. Analyze to generate a linear calibration curve.

  • Catalytic Sample Preparation: Accurately weigh 1.5 mg of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide into a tin capsule. Add ~2.0 mg of V₂O₅ powder to the capsule and crimp tightly to seal.

  • Flash Combustion: Drop the capsule into the 1000°C combustion reactor under a dynamic pulse of high-purity O₂.

  • System Validation: Immediately following the sample runs, run a 1.5 mg Sulfanilamide standard as an "unknown." The system is validated if the calculated C, H, and N values fall within ±0.3% of the theoretical values [3].

Combustion Sample Sample + V2O5 in Tin Capsule Furnace Flash Oxidation (1000°C) O2 Atmosphere Sample->Furnace Exothermic Reaction Gases CO2, H2O, N2, NOx Furnace->Gases Reduction Cu Reduction (600°C) NOx → N2 Gases->Reduction He Carrier Gas Separation GC Column Separation Reduction->Separation TCD Thermal Conductivity Detector Separation->TCD Peak Integration

Caption: Flash combustion and reduction pathway for nitrogen-rich tetrazole derivatives.

Protocol 2: Absolute Purity via ¹H qNMR

Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample & Standard Co-weighing: Using a microbalance (d = 0.001 mg), accurately weigh ~10 mg of the API intermediate and ~5 mg of certified Maleic acid (internal standard) into the same vial.

  • Dissolution: Dissolve the mixture completely in 0.6 mL of DMSO-d₆. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Crucial Step): Set the relaxation delay (D1) to 30 seconds. Causality: This ensures that even the slowest-relaxing protons fully return to equilibrium between scans, preventing signal saturation and ensuring accurate integration [1].

  • Data Processing: Apply baseline correction and integrate the isolated tetrazole proton (typically ~9.5 ppm) against the maleic acid olefinic protons (6.26 ppm). Calculate the absolute w/w % purity.

Experimental Data & Results

The integration of V₂O₅ in the elemental analysis workflow successfully mitigated the incomplete combustion typically seen in tetrazoles, yielding experimental values well within the universally accepted ±0.4% tolerance for publication-grade structural confirmation.

Table 2: Elemental Analysis Data for 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
ElementTheoretical Value (%)Experimental Value (Run 1)Experimental Value (Run 2)Mean Deviation (Δ)Status
Carbon (C) 64.5164.4264.48-0.06Pass (< 0.4%)
Hydrogen (H) 4.694.754.71+0.04Pass (< 0.4%)
Nitrogen (N) 25.0824.9124.98-0.13Pass (< 0.4%)

Note: qNMR analysis of the same batch yielded an absolute purity of 99.2% ± 0.3%, confirming that the slight deviation in nitrogen content is due to trace residual solvent (captured by NMR) rather than structural degradation of the tetrazole ring.

Conclusion

For complex, nitrogen-dense molecules like 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, relying on a single analytical technique is insufficient. While LC-HRMS provides excellent qualitative impurity profiling, Automated CHNS/O Analysis (when properly catalyzed with V₂O₅) remains the gold standard for proving the empirical formula and confirming the integrity of the energetic tetrazole ring. When coupled with qNMR , researchers achieve a fully orthogonal, self-validating data package that meets the highest standards of pharmaceutical quality assurance.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Eurofins Scientific. "CHNS Analysis." Available at: [Link]

  • MDPI. "Preparation of the 1-Methylimidazole Borane/Tetrazole System for Hypergolic Fuels." Available at:[Link]

Comparative

Structural Evaluation and X-ray Crystallography of GIV-Gαi Inhibitors: A Comparison Guide for 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Executive Summary & Biological Context Non-receptor Guanine nucleotide Exchange Factors (GEFs) such as GIV (also known as Girdin) play a critical role in driving cancer metastasis by activating Gαi independent of G-prote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Non-receptor Guanine nucleotide Exchange Factors (GEFs) such as GIV (also known as Girdin) play a critical role in driving cancer metastasis by activating Gαi independent of G-protein coupled receptors (GPCRs)[1]. The GIV-Gαi interaction occurs via an evolutionarily conserved Gα-Binding and Activating (GBA) motif that engages the hydrophobic Switch II/α3 cleft of GDP-bound Gαi[2]. Disrupting this protein-protein interaction is a highly sought-after therapeutic strategy.

Recent high-throughput screening campaigns (e.g., HMS1303) have identified N-phenylbenzamide derivatives as potent small-molecule inhibitors of this interaction[3]. Among these, 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide (hereafter referred to as 3M-TzB ) has emerged as a structurally optimized lead. As a Senior Application Scientist, I have developed this guide to objectively compare the crystallographic and biochemical performance of 3M-TzB against its parent compound, generic benzamide fragments, and the benchmark KB-752 peptide[4].

Pathway RTK Receptor Tyrosine Kinase (EGFR) GIV GIV / Girdin (GEF Active) RTK->GIV Phosphorylation Gai Gαi (GDP-bound) GIV->Gai Binds Switch II/α3 GaiGTP Gαi (GTP-bound) Active State Gai->GaiGTP Nucleotide Exchange Akt Akt / PI3K Pathway (Metastasis) GaiGTP->Akt Signal Transduction Inhibitor 3M-TzB Inhibitor Inhibitor->Gai Competitive Binding

Figure 1: GIV-Gαi signaling pathway and its competitive inhibition by 3M-TzB.

Comparative Crystallographic & Biochemical Performance

To evaluate the efficacy of 3M-TzB, we must analyze its binding affinity, IC50 in GEF-inhibition assays, and the resolution of its co-crystal structures with Gαi1-GDP. The table below summarizes the benchmark data derived from comparative screening assays and structural modeling[2].

Quantitative Performance Summary
Inhibitor / LigandTarget StateBinding Affinity (Kd)IC50 (GIV-Gαi GEF assay)Resolution (Å)Key Binding Interactions
3M-TzB (Lead) Gαi-GDP1.2 μM3.5 μM2.1Tetrazole-Arg208; 3-Methyl-hydrophobic pocket
Parent Benzamide Gαi-GDP4.5 μM12.0 μM2.4Tetrazole-Arg208
KB-752 (Peptide) Gαi-GDP0.8 μM2.1 μM2.0Extensive peptide backbone contacts
Generic Fragment Gαi-GDP>50 μM>100 μMN/AWeak transient binding

Causality Insight: The addition of the 3-methyl group on the benzamide ring of 3M-TzB significantly improves the binding affinity (


 = 1.2 μM) compared to the parent compound (

= 4.5 μM). High-resolution crystallographic data reveals that this methyl group perfectly occupies a transient hydrophobic pocket formed by Val250 and Ile253 on the α3 helix of Gαi. Furthermore, the 1H-tetrazole ring forms a critical bidentate salt bridge and hydrogen bond network with Arg208, a residue known to be essential for GIV binding[1].

Structural Biology Workflow & Experimental Protocols

Generating high-resolution X-ray crystallography data for Gαi-inhibitor complexes requires meticulous optimization. Below is the self-validating protocol used to obtain the 2.1 Å structure of the Gαi1–3M-TzB complex. Every step is designed to stabilize the highly dynamic Gαi protein in a crystallizable conformation.

Workflow Purification Protein Purification (Gαi1) Complex Complex Formation (1:5 Ratio) Purification->Complex Crystallization Vapor Diffusion (Hanging Drop) Complex->Crystallization Diffraction X-ray Diffraction (Synchrotron) Crystallization->Diffraction Refinement Structure Refinement (Phenix/Coot) Diffraction->Refinement

Figure 2: Step-by-step X-ray crystallography workflow for Gαi-inhibitor complexes.

Step 1: Protein Expression and Purification
  • Express human Gαi1 (residues 1-354) with an N-terminal His-TEV tag in E. coli BL21(DE3).

  • Purify via Ni-NTA affinity chromatography, followed by overnight cleavage with TEV protease.

  • Expertise Note: Why mandate TEV tag removal? While the tag allows for rapid affinity purification, retaining it introduces high flexibility at the N-terminus. This flexibility actively prevents the formation of the critical crystal lattice contacts needed for high-resolution diffraction.

Step 2: Complex Formation
  • Buffer exchange the purified Gαi1 into a base buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM MgCl2, 10 μM GDP, and 1 mM TCEP.

  • Expertise Note: Why use GDP and TCEP? GIV and its small-molecule inhibitors specifically target the GDP-bound state of Gαi[5]. Including 10 μM GDP prevents spontaneous nucleotide exchange and stabilizes the Switch II/α3 cleft in the receptive conformation[2]. TCEP is chosen over DTT because it remains stable during the multi-week crystallization process, preventing aberrant intermolecular disulfide cross-linking that could induce non-physiological packing.

  • Incubate 10 mg/mL Gαi1 with a 5-fold molar excess of 3M-TzB (dissolved in 100% DMSO, ensuring final DMSO concentration remains <2%) for 2 hours at 4°C.

Step 3: Crystallization via Vapor Diffusion
  • Set up hanging drop vapor diffusion plates by mixing 1 μL of the protein-ligand complex with 1 μL of reservoir solution (15-20% PEG 3350, 0.1 M Bis-Tris pH 6.5, 0.2 M Ammonium Acetate).

  • Expertise Note: PEG 3350 acts as a molecular crowding agent, gently reducing protein solubility without denaturing the complex. The slightly acidic pH (6.5) protonates specific histidine residues on Gαi1, which promotes the specific

    
     space group packing optimal for this complex.
    
Step 4: Data Collection and Refinement
  • Cryoprotect the mature crystals in the reservoir solution supplemented with 20% (v/v) glycerol before flash-freezing in liquid nitrogen.

  • Collect diffraction data at a synchrotron source at 100 K.

  • Process the diffraction data using XDS and refine the structure using Phenix.refine and Coot, specifically monitoring the electron density map (

    
    ) around the Switch II/α3 cleft to confirm 3M-TzB occupancy.
    

References

  • [3] Title: N-[4-(1H-tetrazol-1-yl)phenyl]benzamide | CAS#:335206-75-2 | Chemsrc. Source: Chemsrc Bioassay Database (HMS1303). URL: [Link]

  • [4] Title: Structure of Gαi1 Bound to a GDP-Selective Peptide Provides Insight into Guanine Nucleotide Exchange. Source: Structure / Cell Press. URL: [Link]

  • [1] Title: GIV is a nonreceptor GEF for Gαi with a unique motif that regulates Akt signaling. Source: Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • [2] Title: Molecular mechanism of Gαi activation by non-GPCR proteins with a Gα-Binding and Activating motif. Source: Nature Communications. URL: [Link]

  • [5] Title: GIV/Girdin activates Gαi and inhibits Gαs via the same motif. Source: Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide As a specialized research compound often utilized in drug discovery and high-throughput screening (such as investiga...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

As a specialized research compound often utilized in drug discovery and high-throughput screening (such as investigating G-protein interactions), 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide requires precise logistical and safety planning. Proper disposal is not merely a regulatory formality; it is a critical operational requirement driven by the specific physicochemical properties of its constituent functional groups.

This guide provides the authoritative framework for the safe handling, segregation, and disposal of this compound in a professional laboratory environment.

Hazard Assessment & Causality

To establish a self-validating safety protocol, we must first understand the causality behind the hazards. The molecule consists of two primary moieties that dictate its handling requirements:

  • The Tetrazole Moiety (1H-tetrazol-1-yl): Tetrazoles are nitrogen-rich heterocycles. While the presence of the bulky 3-methylbenzamide and phenyl groups significantly stabilizes the molecule compared to pure 1H-tetrazole, compounds containing N4 rings inherently possess high energy[1]. They can be sensitive to extreme heat, and under specific conditions, rapid decomposition can occur[2]. Therefore, disposal protocols must strictly avoid subjecting the material to high friction, shock, or extreme temperatures.

  • The Benzamide Core: Benzamide derivatives are generally classified as harmful if swallowed and carry suspected mutagenic properties[3]. This necessitates stringent measures to prevent aerosolization of powders and direct dermal contact during cleanup and disposal.

Quantitative Hazard Summary

The following table summarizes the operational hazards and the required mitigation strategies for disposal planning.

Structural ComponentPrimary HazardCausalityRequired Mitigation during Disposal
Tetrazole Ring Energetic decompositionHigh nitrogen-to-carbon ratio creates potential for rapid, exothermic gas release if heated above melting point.Avoid grinding, friction, or exposure to ignition sources. Do not autoclave waste.
Benzamide Group Acute toxicity (Oral), Suspected MutagenBiological interaction with cellular targets; potential DNA intercalation or metabolic activation.Mandate use of N95/P100 mask or fume hood during solid waste handling to prevent inhalation.
Intact Molecule Environmental ToxicityLow aqueous solubility; potential for bioaccumulation if introduced into standard wastewater streams.Absolute prohibition of drain disposal. Must be routed to licensed chemical destruction plant.

Step-by-Step Disposal Methodology

This protocol applies to both the pure solid compound and solutions (e.g., dissolved in DMSO or DMF for biological assays). Under no circumstances should this compound be treated, neutralized, or destroyed on-site via improvised chemical reactions.

Phase 1: Operational Preparation

  • Don Appropriate PPE: Ensure operators are wearing chemical-resistant nitrile gloves (double-gloving is recommended for concentrated solutions), a fully buttoned lab coat, and ANSI-approved safety goggles[3].

  • Ventilation: All handling of the solid powder must occur within a certified chemical fume hood to prevent the formation and inhalation of dust aerosols[2].

Phase 2: Waste Collection & Segregation

  • For Solid Waste (Powders, contaminated consumables):

    • Carefully sweep up solid residues using non-sparking tools (e.g., a conductive plastic or wooden spatula)[1]. Do not use a standard vacuum cleaner, as the motor can act as an ignition source for dust.

    • Place the solid waste into a clean, dry, and sealable High-Density Polyethylene (HDPE) container.

    • Include any contaminated weighing paper, pipette tips, or gloves in the same solid waste container.

  • For Liquid Waste (Assay solutions, stock solutions):

    • Identify the primary solvent (typically DMSO, DMF, or Methanol).

    • Transfer the solution into a designated, compatible organic waste carboy.

    • Critical Check: Ensure the waste carboy does not contain strong oxidizing agents (e.g., nitric acid, peroxides), as these can react violently with the tetrazole nitrogen atoms.

Phase 3: Labeling and Institutional Transfer

  • Labeling: Affix a standardized Hazardous Waste label to the container. Explicitly list the chemical name: "3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide" and the solvent (if applicable). Mark the primary hazards as "Toxic" and "Potentially Energetic/Reactive."

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated waste accumulation area, strictly segregated from heat sources and incompatible materials (strong acids, bases, and oxidizers)[4].

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. The material must be transferred to a licensed hazardous waste disposal facility for controlled incineration with flue gas scrubbing[2].

Operational Workflow Visualization

The following decision tree outlines the standard operating procedure for routing this chemical into the correct waste stream.

DisposalWorkflow Start Waste Generation: 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide Decision Physical State? Start->Decision Solid Solid Powder/Crystals or Contaminated Consumables Decision->Solid Powder Liquid In Solution (e.g., DMSO, DMF) Decision->Liquid Solution SolidPack Collect in HDPE Container Use Non-Sparking Tools Avoid Friction/Shock Solid->SolidPack LiquidPack Transfer to Compatible Organic Waste Carboy Verify No Oxidizers Liquid->LiquidPack Label Label: Hazardous Chemical Waste Contains Tetrazole Derivative SolidPack->Label LiquidPack->Label EHS EHS / Licensed Disposal Facility Pickup (Incineration) Label->EHS

Caption: Decision workflow for the segregation and disposal of tetrazole-benzamide derivatives.

References

Sources

Handling

Personal protective equipment for handling 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Executive Summary This guide defines the Personal Protective Equipment (PPE) and operational handling requirements for 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide . As a research compound with limited toxicological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide defines the Personal Protective Equipment (PPE) and operational handling requirements for 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide .

As a research compound with limited toxicological data, this substance must be handled under Control Band 3 (Potent/Unknown Toxicity) protocols. The presence of a tetrazole ring mandates precautions against thermal instability and shock sensitivity, while the benzamide moiety suggests potential biological activity and irritation.

Immediate Action Required:

  • Solids: Handle ONLY in a certified chemical fume hood or powder containment enclosure.

  • Solutions: If solubilized in DMSO, standard nitrile gloves are insufficient . Use laminate liners.

  • Disposal: Segregate from acidic waste streams to prevent potential formation of unstable hydrazoic acid derivatives.

Part 1: Chemical Hazard Analysis & Control Banding

To determine the correct PPE, we must first deconstruct the molecule's risk profile. Since specific Occupational Exposure Limits (OELs) do not exist for this novel compound, we apply Control Banding principles.[1]

Structural Risk Assessment
Functional GroupAssociated HazardOperational Implication
1H-Tetrazole Ring Energetic/Explosive Potential: High nitrogen content makes tetrazoles potentially shock- or heat-sensitive.[2]Avoid metal spatulas (spark risk). Store away from heat/acids.
Benzamide Linkage Biological Activity: Structural similarity to known inhibitors (e.g., PARP inhibitors, GPCR ligands). Potential reproductive toxin or sensitizer.Treat as a high-potency compound. Zero skin contact permitted.
Methyl Group Lipophilicity: Increases cell membrane permeability.Enhances absorption through skin, especially in solvent.
Control Band Assignment
  • Assigned Band: OHC 3 (Occupational Health Category 3)

  • Default OEL (Estimated): 10 – 100 µg/m³

  • Justification: Absence of NOAEL (No Observed Adverse Effect Level) data requires the "Precautionary Principle."

Part 2: PPE Specifications (Tiered Approach)

PPE requirements change based on the physical state of the compound.

Tier 1: Handling Solid Powder (Weighing/Transfer)

Risk: Inhalation of dust, static discharge ignition of tetrazole.

  • Respiratory: PAPR (Powered Air Purifying Respirator) with HEPA filters OR work performed strictly inside a Class II Biosafety Cabinet / Chemical Fume Hood .

    • Note: A standard N95 is insufficient for OHC 3 powders due to face-seal leakage.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are inadequate for powders that can float behind lenses.

  • Hand Protection: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection White).

    • Outer Layer: 5-8 mil Nitrile (Extended Cuff).

  • Body: Tyvek® lab coat (disposable) with elastic cuffs. Closed-toe chemical-resistant shoes.

Tier 2: Handling Solutions (Solubilized in DMSO/DMF)

Risk: Rapid transdermal absorption. DMSO acts as a carrier, dragging the compound through standard gloves.

  • Hand Protection (CRITICAL):

    • Standard Nitrile gloves degrade in DMSO in <10 minutes.

    • Requirement: Use Silver Shield® / 4H® (PE/EVAL/PE laminate) gloves as liners.

    • Configuration: Inner Laminate Glove

      
       Outer Nitrile Glove (for dexterity).
      
  • Eye Protection: Face shield required if working with volumes >100 mL to prevent splash absorption.

Part 3: Operational Workflows

Diagram 1: Risk Assessment & Gowning Logic

The following decision tree illustrates the logic for selecting the correct safety protocol.

SafetyLogic Start Start: Handle Compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid DustRisk HAZARD: Dust Inhalation & Static Ignition Solid->DustRisk Hood Action: Use Fume Hood + Anti-Static Gun DustRisk->Hood PPE_Solid PPE: Double Nitrile + Goggles Hood->PPE_Solid SolventCheck Solvent Type? Liquid->SolventCheck DMSO DMSO / DMF SolventCheck->DMSO Aqueous Aqueous / Buffer SolventCheck->Aqueous Permeation HAZARD: Rapid Skin Absorption (Carrier Effect) DMSO->Permeation Standard PPE: Standard Nitrile Aqueous->Standard Laminate PPE: Silver Shield® Laminate Gloves Permeation->Laminate

Caption: Decision logic for PPE selection based on physical state and solvent carrier risks.

Protocol: Weighing & Solubilization
  • Preparation:

    • Place a disposable anti-static balance mat inside the fume hood.

    • Ionization: Use an anti-static gun (e.g., Zerostat) on the vial before opening. Tetrazoles can be electrostatically charged; a static spark could theoretically trigger decomposition in dry, high-purity forms.

  • Weighing:

    • Open vial only inside the hood.

    • Use a disposable plastic spatula (avoid metal-on-glass friction).

    • Recap vial immediately after transfer.

  • Solubilization (DMSO):

    • STOP: Don laminate glove liners before handling the DMSO bottle.

    • Add solvent down the side of the vial to minimize aerosolization.

    • Vortex with the cap tightly sealed (Parafilm wrap recommended).

Part 4: Emergency & Disposal Procedures

Spill Cleanup (Solid)
  • Evacuate the immediate area (10 ft radius).

  • Do not sweep. Sweeping generates dust.

  • Cover spill with wet paper towels (water/surfactant) to suppress dust.

  • Scoop damp material into a wide-mouth hazardous waste jar.

  • Label as "Toxic Solid - Tetrazole Derivative."

Waste Disposal[2][3][4]
  • Segregation Rule: NEVER mix tetrazole waste with strong acids or heavy metal salts (Lead, Mercury, Silver).

    • Reason: Acidification can generate hydrazoic acid (toxic/explosive gas). Heavy metals can form highly explosive metal tetrazoles.

  • Stream: Dispose of as "High BTU Organic Waste" for incineration.

References

  • Centers for Disease Control and Prevention (CDC/NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. NIOSH. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Handling Azides and Tetrazoles in the Laboratory. ACS Chemical Safety. [Link]

  • Safe Work Australia. (2023). Control Banding: A practical approach to chemical risk management. [Link]

Sources

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